Product packaging for 2-Methoxybenzylhydrazine dihydrochloride(Cat. No.:CAS No. 784189-95-3)

2-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B1302798
CAS No.: 784189-95-3
M. Wt: 225.11 g/mol
InChI Key: BMMCIHBHZDAFSP-UHFFFAOYSA-N
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Description

2-Methoxybenzylhydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2O and its molecular weight is 225.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2N2O B1302798 2-Methoxybenzylhydrazine dihydrochloride CAS No. 784189-95-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMCIHBHZDAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375455
Record name 2-Methoxybenzylhydrazine dihydrochloride
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Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784189-95-3
Record name 2-Methoxybenzylhydrazine dihydrochloride
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Record name 2-Methoxybenzylhydrazine dihydrochloride
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Foundational & Exploratory

A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Methoxybenzylhydrazine Dihydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is a hydrazine derivative that serves as a valuable intermediate in the synthesis of various organic compounds. Its chemical characteristics are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2-methoxyphenyl)methylhydrazine;dihydrochloride[1]
CAS Number 784189-95-3[1]
Molecular Formula C₈H₁₄Cl₂N₂O[1]
Molecular Weight 225.11 g/mol [1][2]
Appearance Light yellow to brown powder/crystalline solid
Melting Point 118-120 °C[2]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol (inferred from similar compounds).[3]

Synthesis Protocol

A general and established method for the synthesis of methoxybenzylhydrazine dihydrochlorides involves a two-step process. The following protocol is adapted from procedures reported for the synthesis of the isomeric (4-methoxybenzyl)hydrazine dihydrochloride.[3][4]

Step 1: Synthesis of (2-Methoxyphenyl)methylhydrazine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, a solution of hydrazine hydrate in anhydrous ethanol is prepared.

  • 2-Methoxybenzyl chloride, dissolved in anhydrous ethanol, is added dropwise to the hydrazine hydrate solution at room temperature with continuous stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the nucleophilic substitution reaction.

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

Step 2: Formation of the Dihydrochloride Salt

  • The crude (2-methoxyphenyl)methylhydrazine residue is redissolved in a minimal amount of anhydrous ethanol.

  • The solution is cooled in an ice bath.

  • Concentrated hydrochloric acid is added dropwise to the cooled solution with stirring.

  • The addition of hydrochloric acid results in the precipitation of this compound as a solid.

  • The precipitate is collected by vacuum filtration, washed with a small amount of cold anhydrous ethanol, and dried in a vacuum desiccator to yield the final product.

SynthesisWorkflow Hydrazine Hydrazine Hydrate in Anhydrous Ethanol Addition Dropwise Addition (Room Temp) Hydrazine->Addition BenzylChloride 2-Methoxybenzyl Chloride in Anhydrous Ethanol BenzylChloride->Addition HCl Concentrated HCl Acidification Acidification (Ice Bath) HCl->Acidification ReactionMixture Reaction Mixture Reflux Reflux ReactionMixture->Reflux CrudeProduct Crude (2-Methoxyphenyl)methylhydrazine CrudeProduct->Acidification FinalProduct 2-Methoxybenzylhydrazine dihydrochloride (Precipitate) Addition->ReactionMixture Evaporation Solvent Evaporation Reflux->Evaporation Evaporation->CrudeProduct Filtration Filtration & Drying Acidification->Filtration Filtration->FinalProduct

Synthesis of this compound.

Analytical Methodologies

The characterization and quality control of this compound can be performed using a variety of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of hydrazine derivatives.[5][6]

  • HPLC: A reversed-phase HPLC method, similar to that used for other hydrazine compounds like hydralazine hydrochloride, can be developed.[7] A typical setup would involve a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

  • GC: For GC analysis, derivatization of the hydrazine moiety is often necessary to improve volatility and thermal stability. The resulting derivative can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[5]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Spectral data for the related compound (2-Methoxyphenyl)hydrazine hydrochloride is available and can serve as a reference.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Reference spectra for related hydrazine hydrochlorides are available.[9]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

AnalyticalWorkflow Sample 2-Methoxybenzylhydrazine dihydrochloride Sample Chromatography Chromatographic Analysis (Purity) Sample->Chromatography Spectroscopy Spectroscopic Analysis (Structure) Sample->Spectroscopy HPLC HPLC Chromatography->HPLC GC GC-MS Chromatography->GC NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS

References

An In-depth Technical Guide to (2-methoxyphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, properties, and potential applications of (2-methoxyphenyl)hydrazine hydrochloride and 2-methoxybenzylhydrazine dihydrochloride for researchers, scientists, and drug development professionals.

Introduction

The precise structure of "(2-methoxyphenyl)methylhydrazine dihydrochloride" is not readily found in scientific literature, suggesting a potential ambiguity in the nomenclature. This guide provides a detailed examination of two closely related and commercially available compounds that are likely interpretations of the intended structure: (2-methoxyphenyl)hydrazine hydrochloride and This compound . These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines their chemical structures, physical and chemical properties, detailed synthesis protocols, and spectroscopic data.

Compound Structures and Properties

The key structural difference between the two compounds lies in the placement of the carbon atom relative to the hydrazine moiety. In (2-methoxyphenyl)hydrazine, the hydrazine group is directly attached to the aromatic ring. In 2-methoxybenzylhydrazine, a methylene (-CH2-) group bridges the phenyl ring and the hydrazine group. This structural variance significantly influences their chemical properties and reactivity.

Table 1: Physicochemical Properties
Property(2-methoxyphenyl)hydrazine hydrochlorideThis compound
Molecular Formula C₇H₁₁ClN₂O[1]C₈H₁₄Cl₂N₂O[2]
Molecular Weight 174.63 g/mol [1]225.11 g/mol [2]
CAS Number 6971-45-5[1]784189-95-3[2]
Appearance White crystalline solid[2]White to off-white crystalline solid
Melting Point 170-173 °C[2]Not available
Solubility Soluble in water[2]Soluble in water

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride

This synthesis is typically a multi-step process starting from o-anisidine.[3]

Step 1: Diazotization of o-Anisidine

  • In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g (0.33 mol) of 20 wt% hydrochloric acid.

  • Stir the mixture at room temperature until a solution is formed.

  • Cool the solution to 0 °C with continuous stirring.

  • Over a period of 1 hour, add 28.49 g (0.17 mol) of a 40 wt% aqueous sodium nitrite solution dropwise, maintaining the reaction temperature at 0 °C.

  • The resulting mixture contains o-methoxybenzenediazonium chloride.

Step 2: Reduction to Hydrazine

  • To the diazonium salt solution, add a solution of sodium hydrogensulfite in water.

  • Adjust the pH to 6 and heat the mixture to 60-75 °C for 1.5 hours.

  • Cool the reaction mixture and adjust the pH to between 0.14 and 9.1 with hydrochloric acid at 5-25 °C for 3 hours to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-methoxyphenyl)hydrazine hydrochloride.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction o_anisidine o-Anisidine solution o-Anisidine Solution o_anisidine->solution hcl HCl (20 wt%) hcl->solution water1 Water water1->solution ice_bath Cool to 0°C solution->ice_bath diazonium_salt o-Methoxybenzenediazonium Chloride ice_bath->diazonium_salt na_no2 NaNO2 (40 wt%) na_no2->diazonium_salt reduction Reduction at 60-75°C diazonium_salt->reduction na_hso3 Sodium Bisulfite na_hso3->reduction water2 Water water2->reduction precipitation Precipitation reduction->precipitation hcl2 HCl (pH adjustment) hcl2->precipitation filtration Filtration & Drying precipitation->filtration product (2-methoxyphenyl)hydrazine HCl filtration->product G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Salt Formation start 2-Methoxybenzyl Chloride reaction Heating start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction solvent1 Ethanol solvent1->reaction intermediate 2-Methoxybenzylhydrazine reaction->intermediate precipitation Precipitation intermediate->precipitation solvent2 Solvent solvent2->precipitation hcl Hydrochloric Acid hcl->precipitation filtration Filtration & Drying precipitation->filtration product This compound filtration->product

References

An In-depth Technical Guide to Methoxybenzylhydrazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation for 2-Methoxybenzylhydrazine dihydrochloride (CAS Number 784189-95-3) are limited. To provide a comprehensive technical guide as requested, this document focuses on the closely related and well-documented compound, (2-methoxyphenyl)hydrazine hydrochloride . This compound shares significant structural and chemical similarities, and its synthesis and applications are representative of this class of molecules, making it a valuable proxy for understanding the potential of this compound in research and development.

Introduction

Hydrazine derivatives are a cornerstone in synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents. Their utility as versatile building blocks stems from the reactive nature of the hydrazine moiety, which readily participates in a variety of chemical transformations. (2-methoxyphenyl)hydrazine and its salts are important intermediates, particularly in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceuticals. This guide provides a detailed overview of the synthesis, chemical properties, and key applications of (2-methoxyphenyl)hydrazine hydrochloride, offering valuable insights for researchers, scientists, and professionals in drug discovery and development. The information presented herein is intended to serve as a foundational resource for the exploration of this and related methoxybenzylhydrazine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2-methoxyphenyl)hydrazine hydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValue
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride

The synthesis of (2-methoxyphenyl)hydrazine hydrochloride is typically achieved through a two-step process involving the diazotization of o-anisidine followed by reduction. Below are detailed experimental protocols derived from established synthetic methods.

Experimental Protocols

Protocol 1: Diazotization of o-Anisidine and Reduction with Sodium Sulfite

This protocol outlines a common method for the preparation of (2-methoxyphenyl)hydrazine hydrochloride with a reported yield of 83.3%.[1]

Step 1: Diazotization

  • In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g of 20 wt% hydrochloric acid (0.33 mol).

  • Stir the mixture at room temperature until a solution is formed.

  • Cool the solution to 0 °C with continuous stirring.

  • Over a period of 1 hour, add 28.49 g of a 40 wt% aqueous sodium nitrite solution (0.17 mol) dropwise, maintaining the temperature at 0 °C. This will yield a solution containing o-methoxybenzenediazonium chloride.

Step 2: Reduction

  • In a separate flask, prepare a solution containing ammonium hydroxide, sodium hydrogensulfite, and sodium chloride in water.

  • Add the o-methoxybenzenediazonium chloride solution to the reducing mixture.

  • Adjust the pH to 6 and heat the reaction mixture to 60-75 °C for 1.5 hours.

  • Cool the mixture and acidify with hydrochloric acid to a pH of 0.14 - 9.1.

  • Stir the mixture at 5-25 °C for 3 hours to precipitate the (2-methoxyphenyl)hydrazine hydrochloride.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: Diazotization of 4-chloro-2-methoxyaniline and Reduction with Stannous Chloride

This protocol describes the synthesis of a related compound, (4-chloro-2-methoxyphenyl)hydrazine hydrochloride, and achieves a high yield of 93%.[2] This method can be adapted for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride by using 2-methoxyaniline as the starting material.

Step 1: Diazotization

  • Suspend 1.69 g (10.7 mmol) of 4-chloro-2-methoxyaniline in a mixture of 25 mL of concentrated hydrochloric acid and 10 mL of acetic acid at 0 °C.

  • Slowly add a solution of 740 mg (10.7 mmol) of sodium nitrite in 10 mL of water dropwise.

  • Gradually warm the reaction mixture to 60 °C and maintain this temperature for 1.5 hours.

Step 2: Reduction

  • Cool the reaction solution to 0 °C.

  • Add a solution of 5.32 g (23.6 mmol) of stannous chloride in 25 mL of concentrated hydrochloric acid.

  • Stir the reaction for 30 minutes.

  • Collect the resulting precipitate by filtration to obtain (4-chloro-2-methoxyphenyl)hydrazine hydrochloride.

Synthesis Workflow

The general workflow for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride can be visualized as follows:

SynthesisWorkflow Start o-Anisidine Diazotization Diazotization (HCl, NaNO2, 0°C) Start->Diazotization Intermediate o-Methoxybenzenediazonium chloride Diazotization->Intermediate Reduction Reduction (e.g., Na2SO3 or SnCl2) Intermediate->Reduction Product (2-methoxyphenyl)hydrazine hydrochloride Reduction->Product

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride.

Key Applications in Organic Synthesis

(2-methoxyphenyl)hydrazine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of indole scaffolds via the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[3][4][5]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • In a suitable reaction vessel, dissolve the (2-methoxyphenyl)hydrazine hydrochloride and an equimolar amount of the desired aldehyde or ketone in a solvent such as ethanol or acetic acid.

  • Add a catalytic amount of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride, or polyphosphoric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding 7-methoxyindole derivative.

Mechanism of Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions involving the formation of a hydrazone, followed by a[6][6]-sigmatropic rearrangement.

FischerIndoleMechanism cluster_start Reactants Phenylhydrazine (2-methoxyphenyl)hydrazine Hydrazone Hydrazone Formation Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Indole 7-Methoxyindole Derivative Cyclization->Indole

Mechanism of the Fischer Indole Synthesis.

Biological Activity and Drug Development Potential

The synthesis of novel indole derivatives from (2-methoxyphenyl)hydrazine via the Fischer indole synthesis is of particular interest in drug discovery. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. The 7-methoxyindole derivatives that can be synthesized from this precursor are valuable starting materials for the development of new drugs targeting a variety of diseases.

Conclusion

(2-methoxyphenyl)hydrazine hydrochloride is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the construction of indole-based compounds. The synthetic protocols for its preparation are well-established and provide good yields. Its utility in the Fischer indole synthesis opens avenues for the creation of diverse libraries of substituted indoles for drug discovery and materials science. While the biological profile of this specific compound is not extensively documented, the known activities of related hydrazine and indole derivatives suggest that it holds considerable potential as a building block for novel therapeutic agents. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in the scientific and pharmaceutical fields.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxybenzylhydrazine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.

Introduction

Hydrazine derivatives are a critical class of organic compounds utilized extensively in the synthesis of a wide array of heterocyclic systems with diverse biological activities. The methoxybenzylhydrazine scaffold, in particular, serves as a key intermediate in the development of novel therapeutic agents. This compound is of particular interest due to the ortho-methoxy substitution on the benzyl ring, which can influence the conformational preferences and electronic properties of the molecule, thereby impacting its interaction with biological targets. Its role as a precursor in the synthesis of various pharmaceutical compounds underscores the importance of a well-defined and reproducible synthetic methodology.

Primary Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution reaction between 2-methoxybenzyl chloride and an excess of hydrazine hydrate. This is followed by the formation of the dihydrochloride salt through acidification with hydrochloric acid. This route is favored due to the commercial availability of the starting materials and generally good yields.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous substituted benzylhydrazines.

Step 1: Synthesis of (2-Methoxybenzyl)hydrazine

Materials:

  • 2-Methoxybenzyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 molar equivalents) and anhydrous ethanol.

  • Slowly add 2-methoxybenzyl chloride (1 molar equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

Step 2: Formation of this compound

Materials:

  • Crude (2-Methoxybenzyl)hydrazine

  • Ethanol, anhydrous

  • Hydrochloric acid (concentrated or as a solution in an organic solvent)

Procedure:

  • Dissolve the crude (2-Methoxybenzyl)hydrazine obtained in Step 1 in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add a slight excess of concentrated hydrochloric acid or a saturated solution of HCl in ethanol or diethyl ether to the cooled solution with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Data Presentation

The following tables summarize the key quantitative data and physical properties of this compound.

Table 1: Reactant and Product Information
Compound This compound
CAS Number 784189-95-3
Molecular Formula C8H14Cl2N2O[1]
Molecular Weight 225.12 g/mol [1]
Table 2: Typical Reaction Parameters and Yields
Parameter Value
Molar Ratio (2-Methoxybenzyl chloride : Hydrazine hydrate) 1 : 10
Reaction Temperature (Step 1) 80-90°C
Reaction Time (Step 1) 2-4 hours
Typical Yield 70-80% (based on analogous syntheses)
Purity >95% (after recrystallization)
Table 3: Physical and Chemical Properties
Property Value
Appearance White crystalline solid
Melting Point Not available in searched literature
Solubility Soluble in water and polar organic solvents

Visualizations

Synthesis Pathway

Synthesis_Pathway 2-Methoxybenzyl_chloride 2-Methoxybenzyl chloride Reaction_Step1 Nucleophilic Substitution 2-Methoxybenzyl_chloride->Reaction_Step1 Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Step1 2-Methoxybenzylhydrazine (2-Methoxybenzyl)hydrazine Reaction_Step1->2-Methoxybenzylhydrazine Reaction_Step2 Acidification 2-Methoxybenzylhydrazine->Reaction_Step2 HCl Hydrochloric acid HCl->Reaction_Step2 Final_Product 2-Methoxybenzylhydrazine dihydrochloride Reaction_Step2->Final_Product

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Salt Formation and Isolation Start Combine 2-Methoxybenzyl chloride, Hydrazine hydrate, and Ethanol Heat Reflux at 80-90°C for 2-4 hours Start->Heat Cool Cool to room temperature Heat->Cool Evaporate Remove solvent under reduced pressure Cool->Evaporate Dissolve Dissolve crude product in anhydrous ethanol Evaporate->Dissolve Acidify Cool to 0-5°C and add HCl Dissolve->Acidify Precipitate Stir for 30 minutes Acidify->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold ethanol/ether Filter->Wash Dry Dry under vacuum Wash->Dry Final_Product 2-Methoxybenzylhydrazine dihydrochloride Dry->Final_Product Obtain final product

Caption: Experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The described protocol, based on well-established chemical principles, provides a clear pathway for obtaining this important synthetic intermediate. The provided data and visualizations are intended to aid researchers in the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in the field of medicinal chemistry.

References

Unraveling the Molecular Activities of 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylhydrazine dihydrochloride is a chemical compound belonging to the hydrazine family. While its specific mechanism of action is not extensively detailed in publicly available literature, its structural features suggest potential interactions with various biological targets. This technical guide synthesizes the available information on this compound and related hydrazine derivatives to provide a potential framework for understanding its molecular activities. The focus will be on plausible mechanisms of enzyme inhibition and interference with signaling pathways, drawing parallels from structurally similar compounds.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for any mechanistic investigation.

PropertyValueSource
Molecular Formula C8H14Cl2N2OPubChem[1]
Molecular Weight 225.11 g/mol PubChem[1]
IUPAC Name (2-methoxyphenyl)methylhydrazine;dihydrochloridePubChem[1]
CAS Number 784189-95-3PubChem[1]
Appearance White crystalline solid (inferred from related compounds)ChemBK
Solubility Soluble in water (inferred from related compounds)ChemBK

Potential Mechanisms of Action: An Extrapolative Approach

Direct studies on the mechanism of action of this compound are scarce. However, the broader class of hydrazine derivatives has been investigated for various biological activities. These activities offer a starting point for hypothesizing the potential mechanisms of this compound.

Enzyme Inhibition

Hydrazine-containing compounds are known to act as inhibitors of several enzymes, primarily through covalent modification of enzyme cofactors or active site residues.

Hydrazines are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

Hypothesized Signaling Pathway of MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-MBH 2-Methoxybenzylhydrazine MAO Monoamine Oxidase (MAO) 2-MBH->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolism Vesicles Vesicular Storage Neurotransmitters->Vesicles Reuptake & Packaging Released_NT Increased Neurotransmitter Concentration Vesicles->Released_NT Release Receptors Postsynaptic Receptors Released_NT->Receptors Binding Signal Signal Transduction Receptors->Signal

Caption: Hypothesized pathway of MAO inhibition by 2-Methoxybenzylhydrazine.

Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin, playing a role in tissue structure and remodeling. Phenylhydrazine is a known inhibitor of LOX.[2] Given the structural similarity, 2-methoxybenzylhydrazine may also exhibit inhibitory activity against LOX.

Hypothesized Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Enzyme_sol Prepare Enzyme Solution (e.g., MAO or LOX) Incubate Pre-incubate Enzyme with Inhibitor Enzyme_sol->Incubate Inhibitor_sol Prepare 2-Methoxybenzylhydrazine Dihydrochloride Solutions (Varying Concentrations) Inhibitor_sol->Incubate Substrate_sol Prepare Substrate Solution (e.g., Amplex Red for H2O2 detection) Add_substrate Initiate Reaction by Adding Substrate Substrate_sol->Add_substrate Incubate->Add_substrate Measure Measure Product Formation (e.g., Fluorescence) over Time Add_substrate->Measure Plot Plot Reaction Rates vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate Kinetics Determine Inhibition Kinetics (e.g., Competitive, Non-competitive) Calculate->Kinetics

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies that could be adapted for its study.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a product of MAO activity.[3]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of enzymes, this compound, Amplex Red, HRP, and substrate in appropriate buffers.

  • Assay Mixture: In each well of a 96-well plate, add phosphate buffer, HRP, and Amplex Red.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Add MAO-A or MAO-B to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a specified duration (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Lysyl Oxidase (LOX) Inhibition Assay

This protocol is adapted from a fluorescence-based assay.[2]

Materials:

  • Recombinant human lysyl oxidase (LOX)

  • This compound

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • A suitable LOX substrate (e.g., a cadaverine-based substrate)

  • Boric acid buffer (pH 8.2)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of LOX, this compound, Amplex Red, HRP, and the substrate.

  • Pre-incubation: In a microplate well, pre-incubate the LOX enzyme with varying concentrations of this compound in boric acid buffer at 37°C for a specific time (e.g., 10 minutes).

  • Assay Mixture: Prepare an assay mixture containing the substrate, Amplex Red, and HRP in boric acid buffer.

  • Reaction Initiation: Add the pre-incubated enzyme-inhibitor solution to the assay mixture to start the reaction.

  • Measurement: Monitor the increase in fluorescence (excitation ~568 nm, emission ~581 nm) over time at 37°C.[2]

  • Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Potential Involvement in Cell Signaling Pathways

The modulation of enzymes like MAO can have significant downstream effects on cell signaling. For instance, by increasing the levels of monoamine neurotransmitters, MAO inhibitors can impact signaling pathways related to mood, cognition, and behavior.

Logical Relationship of MAO Inhibition to Neuronal Signaling

Signaling_Logic Compound 2-Methoxybenzylhydrazine Dihydrochloride MAO MAO Enzyme Compound->MAO Inhibits Neurotransmitter_Metabolism Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Catalyzes Synaptic_Concentration Increased Synaptic Neurotransmitter Concentration Neurotransmitter_Metabolism->Synaptic_Concentration Decreases (Inhibition reverses this) Receptor_Activation Postsynaptic Receptor Activation Synaptic_Concentration->Receptor_Activation Leads to Downstream_Signaling Activation of Downstream Signaling Cascades (e.g., cAMP, PLC pathways) Receptor_Activation->Downstream_Signaling Initiates Cellular_Response Altered Cellular Response (e.g., Gene Expression, Neuronal Excitability) Downstream_Signaling->Cellular_Response Results in

Caption: Logical flow from MAO inhibition to altered cellular responses.

Conclusion and Future Directions

The precise mechanism of action for this compound remains to be fully elucidated. The information presented here, based on the known activities of the broader hydrazine chemical class, provides a rational starting point for future investigations. Further research, employing the types of experimental protocols outlined, is necessary to definitively characterize its biological targets and downstream effects. Such studies would be invaluable for understanding its potential therapeutic applications and for the development of novel pharmaceuticals.

References

In-Depth Technical Guide: Solubility of 2-Methoxybenzylhydrazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and research. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. As a dihydrochloride salt, its solubility is expected to be significantly influenced by the polarity, protic or aprotic nature, and hydrogen bonding capacity of the solvent. This guide outlines a systematic approach to determining the solubility of this compound and provides a generalized experimental workflow.

Theoretical Considerations for Solubility

The solubility of a salt like this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the polar hydrazine and hydrochloride moieties suggests a preference for polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and can solvate both the cation and the chloride anions, potentially leading to higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anions compared to protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the high polarity of the solute.

Quantitative Solubility Data (Illustrative)

As specific experimental data is not available, the following table is presented as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol25Data to be determined
Ethanol25Data to be determined
Isopropanol25Data to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determined
N,N-Dimethylformamide (DMF)25Data to be determined
Acetonitrile25Data to be determined
Dichloromethane25Data to be determined
Toluene25Data to be determined
Hexane25Data to be determined

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the collected filtrate.

  • Quantification:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

4.3. Analytical Method Development (Example: HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 275 nm).

  • Column Temperature: 30 °C

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_inputs Inputs prep Preparation of Supersaturated Solution equil Equilibration in Thermostatic Shaker prep->equil Incubate at constant T sampling Sampling and Filtration equil->sampling Separate solid and liquid phases analysis Quantitative Analysis (e.g., HPLC) sampling->analysis Dilute and inject calc Solubility Calculation analysis->calc Compare to calibration curve solute This compound solute->prep solvent Organic Solvent solvent->prep

Figure 1: Experimental workflow for solubility determination.

Conclusion

The determination of the solubility of this compound in various organic solvents is a fundamental step in its chemical and pharmaceutical development. The provided experimental protocol offers a robust methodology for obtaining reliable and reproducible solubility data. While specific data is not currently published, the systematic approach outlined in this guide will enable researchers to generate the necessary information to support their research and development activities. It is anticipated that solubility will be highest in polar protic solvents and lowest in nonpolar aprotic solvents, but this must be confirmed through empirical testing.

2-Methoxybenzylhydrazine Dihydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxybenzylhydrazine Dihydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development applications.

Core Stability and Storage Data

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following table summarizes the key parameters based on available safety data sheets and chemical supplier information.

ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]
Container Keep in a tightly closed container.[3]
Environment Store in a dry and well-ventilated place.[3]
Light Keep in a dark place.[1]
Moisture Protect from moisture; the compound is noted to be hygroscopic.[2][3]
Security Store locked up or in an area accessible only to qualified or authorized persons.[3]

Understanding the Stability Profile

This compound is generally stable under the recommended storage conditions.[4] The dihydrochloride salt form enhances its stability compared to the free base, a common characteristic for amine hydrochlorides which improves shelf-life.[5][6][7] However, its chemical structure as a hydrazine derivative suggests potential degradation pathways that researchers should be aware of.

Hygroscopicity: The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] This is a critical consideration as the presence of water can impact chemical stability and may lead to hydrolysis.[3]

Potential Degradation Pathways:

  • Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions. This can lead to the formation of various degradation products.

  • Hydrolysis: The hydrazine moiety may undergo hydrolysis, particularly if the compound is exposed to moisture and non-neutral pH conditions.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with strong oxidizing agents.[8]

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, pH, and light) and to identify potential degradation products.

Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would be a suitable technique for separating the parent compound from its potential degradation products.

1. HPLC System and Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound.

  • Temperature: Controlled column oven (e.g., 25°C).

2. Forced Degradation Studies:

  • Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.

  • Photostability: Expose a solution and a solid sample of the compound to UV and visible light in a photostability chamber.

3. Sample Analysis:

  • At specified time points during the forced degradation studies, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • The degradation kinetics can be determined by plotting the logarithm of the remaining concentration of the drug versus time.

Visualization of Key Concepts

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability.

G cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling and Use cluster_stability Stability Considerations Receipt Receive 2-Methoxybenzylhydrazine dihydrochloride Store Store in original, tightly closed container Receipt->Store Conditions Maintain at 2-8°C under inert atmosphere (dry and dark) Store->Conditions Handling Handle in a chemical fume hood with appropriate PPE Store->Handling Dispensing Dispense required amount and immediately reseal container Handling->Dispensing AvoidMoisture Protect from moisture (hygroscopic) Handling->AvoidMoisture AvoidIncompatibles Avoid strong oxidizing agents Handling->AvoidIncompatibles AvoidHeat Avoid high temperatures Handling->AvoidHeat Dispensing->Store Return to storage

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathway Logic

This diagram outlines the logical progression of potential degradation for a hydrazine derivative like this compound when exposed to adverse conditions.

G cluster_stressors Stress Conditions cluster_pathways Potential Degradation Pathways Compound 2-Methoxybenzylhydrazine dihydrochloride Moisture Moisture/Humidity Oxygen Oxygen/Oxidizing Agents Heat Elevated Temperature Light UV/Visible Light Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Oxygen->Oxidation ThermalDecomp Thermal Decomposition Heat->ThermalDecomp PhotoDecomp Photodegradation Light->PhotoDecomp Degradation Formation of Degradation Products Hydrolysis->Degradation Oxidation->Degradation ThermalDecomp->Degradation PhotoDecomp->Degradation

References

A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methoxybenzylhydrazine dihydrochloride, a key pharmaceutical intermediate. It covers its chemical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a hydrazine derivative utilized as a building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical characteristics are summarized below.

PropertyValueReference
Molecular Weight 225.11 g/mol [1]
Molecular Formula C₈H₁₄Cl₂N₂O[1]
IUPAC Name (2-methoxyphenyl)methylhydrazine;dihydrochloride[1]
CAS Number 784189-95-3[1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2][3]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis and Experimental Protocols

The synthesis of substituted benzylhydrazine dihydrochlorides typically involves the reaction of a corresponding benzyl chloride with hydrazine hydrate, followed by acidification to form the dihydrochloride salt. The following is a generalized protocol adapted for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 2-Methoxybenzyl chloride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of hydrazine hydrate in anhydrous ethanol is prepared.

  • Addition of Precursor: 2-Methoxybenzyl chloride is dissolved in anhydrous ethanol and added dropwise to the hydrazine hydrate solution at room temperature with constant stirring.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours to facilitate the condensation reaction.

  • Solvent Removal: After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: The resulting residue is redissolved in a minimal amount of anhydrous ethanol and cooled in an ice bath. Concentrated hydrochloric acid is then added carefully to the solution to precipitate the this compound salt.[4]

  • Isolation and Purification: The white precipitate is collected by filtration, washed with cold anhydrous ethanol to remove any unreacted starting materials, and dried under vacuum to yield the final product.

G cluster_0 Synthesis Workflow A 1. Dissolve Hydrazine Hydrate in Anhydrous Ethanol B 2. Add 2-Methoxybenzyl Chloride (dropwise) A->B C 3. Heat to Reflux (several hours) B->C D 4. Remove Solvent (Reduced Pressure) C->D E 5. Redissolve in Ethanol & Cool D->E F 6. Acidify with HCl to Precipitate Salt E->F G 7. Filter and Dry Product F->G

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in the creation of heterocyclic derivatives, which form the scaffold of many therapeutic agents.

  • Antitumor Agents: This compound is used in the preparation of 4,6-diarylated 4H-pyran derivatives. These resulting compounds have demonstrated significant inhibitory effects on human liver cancer cell lines, highlighting their potential in the development of novel antitumor drugs.[5]

G A 2-Methoxybenzylhydrazine Dihydrochloride B Organic Synthesis (e.g., Cyclocondensation) A->B Precursor C 4,6-Diarylated 4H-Pyran Derivatives B->C Forms D Inhibition of Cancer Cell Proliferation C->D Leads to E Human Liver Cancer Cell Line (BL7402) D->E Acts on

Role as an intermediate in the synthesis of potential antitumor compounds.

Potential Mechanism of Action and Toxicology

While the specific signaling pathways modulated by derivatives of this compound are under investigation, the broader class of hydrazine compounds is known for its biological activity and associated toxicity.

The toxicity of many hydrazine derivatives is linked to their metabolic activation, often by cytochrome P450 enzymes.[6] This process can generate reactive intermediates and free radicals. These reactive species can lead to cellular damage through mechanisms such as:

  • Covalent binding to essential macromolecules like proteins.

  • Initiation of lipid peroxidation.

  • Induction of DNA damage.[6]

One-electron oxidation of hydrazines can form radical intermediates that react with molecular oxygen to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular toxicity.[6] Researchers developing pharmaceuticals from hydrazine derivatives must consider these potential toxicological pathways.

G cluster_0 Metabolic Activation Pathway of Hydrazine Derivatives A Hydrazine Derivative B Metabolic Activation (e.g., Cytochrome P450) A->B C Reactive Intermediates & Free Radicals B->C D Covalent Binding to Proteins C->D E Lipid Peroxidation C->E F DNA Damage C->F G Cellular Toxicity D->G E->G F->G

Generalized metabolic pathway leading to hydrazine-induced toxicity.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the known hazards and essential safety precautions for 2-Methoxybenzylhydrazine dihydrochloride (CAS No: 784189-95-3). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is crucial to note that the toxicological properties of this substance may not have been fully investigated, and therefore, it should be handled with the utmost care, assuming it is potentially hazardous.[1]

Hazard Identification and Classification

This compound is classified as an irritant and is potentially harmful if ingested, inhaled, or absorbed through the skin.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a more detailed, albeit aggregated, hazard profile.

GHS Hazard Classification

The following table summarizes the GHS hazard classifications collated from available data. It is important to note that the percentages reflect the prevalence of a particular classification in aggregated data from multiple sources and not a measure of the hazard's intensity.

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity, Single Exp.3H335: May cause respiratory irritation[2]

Signal Word: Warning[2] (Note: Some sources also use "Danger"[3])

Hazard Pictograms:

  • alt text

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2]

Precautionary Statements (P-Statements):

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 784189-95-3[1][2]
Molecular Formula C₈H₁₄Cl₂N₂O[2]
Molecular Weight 225.11 g/mol [2]
Appearance Solid
Melting Point 118-120 °C[3]
Flash Point 118 °C
Storage Temperature Room Temperature, Sealed in dry conditions[3]

Experimental Protocols: Safety and Handling

Strict adherence to the following protocols is mandatory to minimize risk when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[1] For extensive handling, chemical-resistant boots may be necessary.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

3.2. Safe Handling and Storage

  • Handling:

    • Always handle this compound within a certified chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.[4]

    • Do not breathe dust, vapor, mist, or gas.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Wash hands thoroughly after handling.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a tightly closed container.[1][4]

    • Keep in a cool, dry, and well-ventilated place.[1][4]

    • The storage area should be accessible only to authorized personnel.[4]

3.3. Emergency Procedures

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention.[1]

  • In Case of Skin Contact:

    • Immediately wash the affected area with soap and plenty of water.[1]

    • Remove contaminated clothing and shoes.

    • Seek medical attention if irritation persists.[1]

  • In Case of Inhalation:

    • Remove the victim to fresh air.

    • If breathing is difficult, administer oxygen.[1]

    • If not breathing, give artificial respiration.

    • Seek immediate medical attention.[1]

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.[4]

  • In Case of a Spill:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in section 3.1.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • Clean the spill area thoroughly with soap and water.

3.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures when working with this compound.

Hazard_Response_Workflow Workflow for Handling this compound start Start: Obtain Compound hazard_id Hazard Identification GHS Pictogram: Exclamation Mark Signal Word: Warning/Danger H-Statements: H302, H312, H315, H319, H332 start->hazard_id risk_assessment Risk Assessment Evaluate quantities and procedures hazard_id->risk_assessment ppe Personal Protective Equipment (PPE) - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) risk_assessment->ppe handling Safe Handling - Use in Chemical Fume Hood - Avoid Dust Formation - Wash Hands After Use ppe->handling storage Proper Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Post-use emergency Emergency Event? handling->emergency During use disposal Waste Disposal | Follow institutional and local regulations storage->disposal End of lifecycle spill Spill Response emergency->spill Yes (Spill) exposure Exposure Response emergency->exposure Yes (Exposure) emergency->disposal No spill->disposal exposure->disposal After decontamination

Caption: Hazard identification and response workflow.

References

Unveiling 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Chronicle of its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery and history of 2-Methoxybenzylhydrazine Dihydrochloride. This whitepaper provides a detailed chronicle of its synthesis, physicochemical properties, and its place within the broader context of early monoamine oxidase (MAO) inhibitor research.

The discovery of hydrazine derivatives as pharmacologically active agents dates back to the mid-20th century, a period of burgeoning innovation in medicinal chemistry. The initial serendipitous discovery of iproniazid's antidepressant effects, a compound originally investigated for tuberculosis, opened the door to the exploration of a vast array of related hydrazine compounds. This era of research was driven by the burgeoning understanding of neurotransmitter systems and the role of enzymes like monoamine oxidase in regulating their levels.

Synthesis and Physicochemical Characterization

The synthesis of 2-Methoxybenzylhydrazine typically originates from o-anisidine. A common synthetic route involves the diazotization of o-anisidine followed by reduction of the resulting diazonium salt. The dihydrochloride salt is then formed by treating the hydrazine with hydrochloric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄Cl₂N₂OPubChem
Molecular Weight 225.12 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 178-182 °CCommercial Suppliers
Solubility Soluble in waterGeneral Knowledge

Early Investigations and the Rise of MAO Inhibitors

The 1950s and 1960s were a pivotal time for the development of monoamine oxidase inhibitors. The monoamine hypothesis of depression, which posited that a deficiency in certain neurotransmitters like serotonin and norepinephrine was a key factor in the pathophysiology of depression, fueled the search for compounds that could elevate the levels of these neurochemicals. Hydrazine derivatives, due to their structural similarity to endogenous monoamines, were a primary focus of this research.

The mechanism of action for irreversible hydrazine-based MAO inhibitors involves the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, thereby inactivating it. This inactivation leads to an increase in the synaptic concentrations of monoamine neurotransmitters.

Experimental Protocols

General Protocol for the Synthesis of (2-Methoxyphenyl)hydrazine from o-Anisidine:

A solution of o-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, a reducing agent, such as stannous chloride in concentrated hydrochloric acid, is added to the diazonium salt solution. The reaction mixture is then typically stirred for several hours, and the resulting hydrazine is isolated, often as its hydrochloride salt, through filtration and purification.

General Protocol for In Vitro MAO Inhibition Assay:

The inhibitory activity of this compound on MAO-A and MAO-B can be determined using a fluorometric or radiometric assay. The assay typically involves incubating the enzyme (from a source such as rat brain mitochondria) with the test compound at various concentrations. A substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is then added, and the rate of product formation is measured. The concentration of the inhibitor that produces 50% inhibition (IC50) is then calculated.

Logical Relationships in Early MAO Inhibitor Development

The development of early MAO inhibitors followed a logical progression from a serendipitous discovery to a more systematic exploration of structure-activity relationships.

MAO_Inhibitor_Development A Serendipitous Discovery of Iproniazid's Antidepressant Effect B Monoamine Hypothesis of Depression A->B C Targeted Synthesis of Hydrazine Derivatives B->C D Investigation of Structure-Activity Relationships (SAR) C->D E Synthesis of Substituted Benzylhydrazines (e.g., 2-Methoxybenzylhydrazine) D->E F In Vitro & In Vivo Testing for MAO Inhibition E->F G Development of Clinically Used MAOIs F->G

Early MAO Inhibitor Development Pathway

Experimental Workflow for Synthesis and Evaluation

The general workflow for synthesizing and evaluating a novel hydrazine derivative like this compound is a multi-step process.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Starting Material (o-Anisidine) Diazotization Diazotization Start->Diazotization Reduction Reduction Diazotization->Reduction SaltFormation Dihydrochloride Salt Formation Reduction->SaltFormation Purification Purification & Characterization SaltFormation->Purification MAO_Assay In Vitro MAO Inhibition Assay (IC50 Determination) Purification->MAO_Assay Selectivity Selectivity Profiling (MAO-A vs. MAO-B) MAO_Assay->Selectivity InVivo In Vivo Animal Models (Optional) Selectivity->InVivo

Synthesis and Evaluation Workflow

While the specific historical discovery of this compound remains to be fully elucidated from primary literature, its chemical structure and the timeline of MAO inhibitor research strongly suggest its origins within the intensive medicinal chemistry efforts of the mid-20th century. Further archival research into the patent and scientific literature of that era may yet reveal the pioneering scientists and institutions responsible for its initial synthesis and investigation. This technical guide serves as a foundational resource for researchers interested in the history and potential applications of this and related hydrazine-based compounds.

The Multifaceted Reactivity of the Hydrazine Moiety in 2-Methoxybenzylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylhydrazine is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydrazine functional group is central to its utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the hydrazine moiety in 2-Methoxybenzylhydrazine, including hydrazone formation, acylation, alkylation, and redox reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

The hydrazine functional group (-NHNH₂) is a powerful nucleophile and a versatile building block in organic chemistry. In the context of 2-Methoxybenzylhydrazine, the presence of the 2-methoxybenzyl group significantly influences the reactivity of the hydrazine moiety through a combination of electronic and steric effects. The methoxy group at the ortho position of the benzene ring acts as an electron-donating group, increasing the electron density on the benzyl group and, by extension, the nucleophilicity of the hydrazine nitrogens. This enhanced nucleophilicity makes 2-Methoxybenzylhydrazine a valuable reagent for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, many of which are of interest in drug discovery. This guide will delve into the specifics of its reactivity, providing practical data and methodologies for its application in the laboratory.

Core Reactivity of the Hydrazine Functional Group

The reactivity of the hydrazine group in 2-Methoxybenzylhydrazine is characterized by the nucleophilicity of its nitrogen atoms. This allows it to readily participate in several key classes of reactions.

Hydrazone Formation: Reaction with Aldehydes and Ketones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is of great importance in the synthesis of various biologically active molecules and serves as a common method for the derivatization of carbonyl compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide

A representative protocol for hydrazone formation involves the reaction of a hydrazide with an aldehyde. In a relevant example, N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide was synthesized with yields ranging from 68% to 81%.[1][2]

  • Materials: 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde, Ethanol.

  • Procedure:

    • An equimolar mixture of 2-hydroxybenzohydrazide (10 mmol) and 2-methoxybenzaldehyde (10 mmol) is prepared in ethanol (12 mL).

    • The mixture is stirred until a homogeneous solution is obtained.

    • The reaction can be facilitated by microwave irradiation (160-320 Watts) for 2-8 minutes, or by conventional heating.[1]

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature.

    • Distilled water (20-30 mL) is added to precipitate the product.

    • The precipitate is filtered, washed with ethanol, and dried.

    • The crude product is recrystallized from absolute ethanol to yield the pure N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide.[1]

Table 1: Quantitative Data for Hydrazone Formation

ReactantsProductSolventConditionsYieldReference
2-hydroxybenzohydrazide, 2-methoxybenzaldehydeN'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazideEthanolMicrowave (160-320W), 2-8 min68-81%[1][2]
2-nitrobenzohydrazide, 2-methoxybenzaldehydeN'-(2-Methoxybenzylidene)-2-nitrobenzohydrazideMethanolRoom temperature, 3 hN/A[3]

Note: Yield for the synthesis of N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was not specified in the cited literature, but the formation of crystalline product was reported.

Logical Relationship: Hydrazone Formation

Hydrazone_Formation Hydrazine 2-Methoxybenzylhydrazine (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Intermediate Hydrazone Hydrazone + H₂O Intermediate->Hydrazone Dehydration

Caption: General workflow for the formation of hydrazones from 2-Methoxybenzylhydrazine.

Acylation: Formation of Hydrazides

The hydrazine moiety readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form stable hydrazides. This reaction is fundamental in the synthesis of various pharmaceuticals and is a key step in the preparation of precursors for heterocyclic synthesis.

Experimental Protocol: General Synthesis of Hydrazides from Acid Chlorides

This protocol is a general method for the synthesis of hydrazides, which can be adapted for 2-Methoxybenzylhydrazine.

  • Materials: 2-Methoxybenzylhydrazine, Acid Chloride (e.g., benzoyl chloride), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • Dissolve 2-Methoxybenzylhydrazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Table 2: Representative Acylation Reaction

Hydrazine DerivativeAcylating AgentProduct TypeGeneral ConditionsExpected Yield
2-MethoxybenzylhydrazineAcid ChlorideHydrazideDCM, Triethylamine, 0 °C to room temperatureGood to Excellent

Note: Specific yield data for the acylation of 2-Methoxybenzylhydrazine was not found in the initial search; however, acylation of hydrazines is generally a high-yielding reaction.

Logical Relationship: Acylation of 2-Methoxybenzylhydrazine

Acylation Hydrazine 2-Methoxybenzylhydrazine Hydrazide N-Acyl-2-methoxybenzylhydrazine (Hydrazide) Hydrazine->Hydrazide Nucleophilic Acyl Substitution AcylatingAgent Acid Chloride / Anhydride AcylatingAgent->Hydrazide

Caption: Acylation of 2-Methoxybenzylhydrazine to form a hydrazide.

Alkylation: Synthesis of Substituted Hydrazines

The nitrogen atoms of the hydrazine group can be alkylated using alkyl halides. The degree and position of alkylation can be controlled by the choice of reagents and reaction conditions. The 2-methoxybenzyl group's electronic and steric properties will influence the regioselectivity of the alkylation.

Experimental Protocol: KI-Catalyzed Alkylation of a Protected Hydrazine

This protocol for a related protected hydrazine can be adapted for 2-Methoxybenzylhydrazine.

  • Materials: N-Boc-2-Methoxybenzylhydrazine (as a protected starting material), Alkyl Halide (e.g., benzyl bromide), Acetonitrile (ACN), N,N'-Diisopropylethylamine (DIPEA), Potassium Iodide (KI).

  • Procedure:

    • Dissolve the N-protected 2-Methoxybenzylhydrazine (1 equivalent) in ACN (to make a 0.1 M solution).

    • Add DIPEA (1.5 equivalents) and a catalytic amount of KI (0.1 equivalents).

    • Heat the reaction mixture to reflux.

    • Add a solution of the alkyl halide (1 equivalent) in ACN dropwise.

    • Continue refluxing overnight, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is then worked up by extraction and purified by column chromatography to yield the alkylated product.

Table 3: Yields for KI-Catalyzed Benzylation of Protected Hydrazines

Protected HydrazineAlkylating AgentProductYieldReference
Fmoc-NHNH₂Benzyl bromideN-Benzyl-N'-Fmoc-hydrazine68%[4]
Boc-NHNH₂Benzyl bromideN-Benzyl-N'-Boc-hydrazine77%[4]

Note: These yields are for related protected hydrazines and serve as an estimation for the alkylation of a protected 2-Methoxybenzylhydrazine derivative.

Experimental Workflow: Alkylation of Hydrazine

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification ProtectedHydrazine Protected 2-Methoxybenzylhydrazine Reflux Reflux in Solvent (e.g., ACN) ProtectedHydrazine->Reflux AlkylHalide Alkyl Halide AlkylHalide->Reflux Catalyst KI (catalyst) + Base Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Alkylated Hydrazine Purification->Product

Caption: A typical workflow for the alkylation of a protected hydrazine derivative.

Redox Reactions

The hydrazine moiety can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of diimides, which can be further transformed. Reduction of the N-N bond is also possible under specific conditions.

Oxidation: Benzyl-substituted hydrazine derivatives can be oxidized by reagents like lead tetra-acetate. The oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate proceeds with carbon-nitrogen bond cleavage.[5] The order of ease of cleavage for different benzyl groups is p-methoxybenzyl > benzyl > p-chlorobenzyl.[5]

Reduction: The Wolff-Kishner reduction is a classic reaction that reduces a carbonyl group to a methylene group via a hydrazone intermediate under basic conditions. While this reaction primarily targets the carbonyl group, the hydrazine moiety is central to the mechanism.

Table 4: Redox Reactions of Hydrazine Derivatives

Reaction TypeReagentSubstrateProduct Type
OxidationLead Tetra-acetateBenzyl-substituted hydrazine derivativesCleavage products, diacylhydrazines
ReductionKOH, heatHydrazone of a carbonyl compoundAlkane (from the carbonyl component)

Application in Heterocyclic Synthesis

2-Methoxybenzylhydrazine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines. These scaffolds are prevalent in many biologically active compounds.

Synthesis of Pyrazoles: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of substituted pyrazoles. The regioselectivity of the condensation can be influenced by the substituents on both the hydrazine and the dicarbonyl compound.

Experimental Protocol: General Synthesis of Pyrazoles

This protocol outlines the general steps for pyrazole synthesis from a hydrazine and a 1,3-diketone.

  • Materials: 2-Methoxybenzylhydrazine, 1,3-Diketone (e.g., acetylacetone), Ethanol, Acid catalyst (e.g., acetic acid).

  • Procedure:

    • Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of acetic acid.

    • Add 2-Methoxybenzylhydrazine (1 equivalent) to the solution.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Role in Drug Discovery and Development: A Mechanistic Perspective

While 2-Methoxybenzylhydrazine itself may not be a therapeutic agent, its derivatives are of great interest in drug discovery. For instance, benzamide derivatives, which can be conceptually linked to the acylation of benzylamines, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[6]

The core of the Hh signaling pathway involves the Smoothened (Smo) receptor.[6] In the "off" state, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and subsequent gene expression.[6] Small molecule inhibitors can target Smo, preventing its activation and thereby blocking the pathway.

Signaling Pathway: Simplified Hedgehog (Hh) Signaling and Inhibition

Hh_Signaling cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Ptch_off Ptch Smo_off Smo Ptch_off->Smo_off Inhibits Sufu_Gli Sufu-Gli Complex (Inactive) Smo_off->Sufu_Gli No Signal Hh_ligand Hh Ligand Ptch_on Ptch Hh_ligand->Ptch_on Smo_on Smo (Active) Ptch_on->Smo_on Inhibition Relieved Gli_active Gli (Active) Transcription Factor Smo_on->Gli_active Signal Transduction Target_Genes Target Gene Expression Gli_active->Target_Genes Activates Inhibitor Smo Inhibitor (e.g., Benzamide derivative) Inhibitor->Smo_on Blocks

Caption: Simplified representation of the Hedgehog signaling pathway and the point of intervention for Smo inhibitors.

Conclusion

The hydrazine functional group in 2-Methoxybenzylhydrazine exhibits a rich and versatile reactivity profile. Its enhanced nucleophilicity, conferred by the 2-methoxybenzyl substituent, makes it a valuable tool for the synthesis of hydrazones, hydrazides, substituted hydrazines, and a wide variety of heterocyclic systems. The methodologies and data presented in this guide underscore the importance of 2-Methoxybenzylhydrazine as a key building block in organic synthesis and drug discovery. A thorough understanding of its reactivity is paramount for the rational design and development of novel chemical entities with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Methoxybenzylhydrazine Dihydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxybenzylhydrazine dihydrochloride in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Detailed protocols for the synthesis of pyrazoles, pyridazinones, and indoles are presented, along with quantitative data and workflow diagrams.

Introduction

This compound is a versatile reagent in heterocyclic synthesis. The presence of the hydrazine moiety allows for classical condensation reactions with dicarbonyl compounds and their equivalents to form a variety of nitrogen-containing heterocycles. The 2-methoxybenzyl group can influence the reactivity of the hydrazine and can be a key structural feature in the final molecule, potentially impacting its biological activity. This document outlines key applications and provides detailed experimental procedures for the synthesis of pyrazoles, pyridazinones, and indoles using this reagent.

Synthesis of 1-(2-Methoxybenzyl)-pyrazoles

The Knorr pyrazole synthesis and related methodologies provide a straightforward route to pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with various β-diketones or β-ketoesters can be employed to synthesize a range of 1-(2-methoxybenzyl)-pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethylpyrazole

This protocol describes the synthesis of a representative pyrazole from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Triethylamine or Sodium Acetate

  • Glacial Acetic Acid (optional, as catalyst)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) or sodium acetate (2.2 eq) and stir for 15 minutes at room temperature.

  • Add acetylacetone (1.0 eq) to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid (optional).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methoxybenzyl)-3,5-dimethylpyrazole.

Data Presentation:
Entry1,3-Dicarbonyl CompoundSolventBaseTemperature (°C)Time (h)Yield (%)
1AcetylacetoneEthanolTriethylamineReflux485-95
2Ethyl AcetoacetateEthanolSodium AcetateReflux670-85 (mixture of regioisomers)
3DibenzoylmethaneAcetic Acid-100580-90

Experimental Workflow: Pyrazole Synthesis

G reagents 2-Methoxybenzylhydrazine·2HCl Acetylacetone Ethanol, Triethylamine reaction Reflux (4h) reagents->reaction 1. workup Solvent Removal DCM/Water Extraction Washing reaction->workup 2. purification Column Chromatography workup->purification 3. product 1-(2-Methoxybenzyl)-3,5-dimethylpyrazole purification->product 4.

Caption: Workflow for the synthesis of 1-(2-methoxybenzyl)-3,5-dimethylpyrazole.

Synthesis of 2-(2-Methoxybenzyl)-pyridazin-3(2H)-ones

Pyridazinones are commonly synthesized by the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound. The use of 2-methoxybenzylhydrazine allows for the introduction of the 2-methoxybenzyl group at the N2 position of the pyridazinone ring.

General Reaction Scheme:
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(2-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from 4-(4-chlorophenyl)-4-oxobutanoic acid and this compound.

Materials:

  • This compound

  • 4-(4-chlorophenyl)-4-oxobutanoic acid

  • Ethanol or Glacial Acetic Acid

  • Sodium Acetate

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq), this compound (1.1 eq), and sodium acetate (2.5 eq) in ethanol or glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux for 8-12 hours, with TLC monitoring.

  • Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.

  • The residue is taken up in dichloromethane and washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired pyridazinone.

Data Presentation:
Entryγ-KetoacidSolventTemperature (°C)Time (h)Yield (%)
14-(4-chlorophenyl)-4-oxobutanoic acidEthanolReflux1075-85
2Levulinic acidAcetic Acid110880-90

Signaling Pathway: Pyridazinone Synthesis Logic

G start Start: γ-Ketoacid & 2-Methoxybenzylhydrazine·2HCl hydrazone Hydrazone Formation start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Dehydration product Product: 2-(2-Methoxybenzyl)-pyridazin-3(2H)-one cyclization->product

Caption: Logical steps in the synthesis of 2-(2-methoxybenzyl)-pyridazin-3(2H)-ones.

Synthesis of N-(2-Methoxybenzyl)-indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. It involves the acid-catalyzed reaction of a hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement and cyclization. While direct use of 2-methoxybenzylhydrazine in a one-pot Fischer indole synthesis is feasible, a two-step procedure involving the pre-formation of the hydrazone can offer better control and yields. A study on the closely related 2-methoxyphenylhydrazone has shown that the position of the methoxy group can lead to interesting and sometimes unexpected cyclization products.[1]

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-2-phenylindole

This protocol describes the synthesis of an indole derivative from acetophenone and this compound.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation: To a solution of this compound (1.1 eq) and sodium acetate (2.5 eq) in ethanol, add acetophenone (1.0 eq). Reflux the mixture for 2-3 hours. Cool the reaction and isolate the precipitated hydrazone by filtration.

  • Indolization: Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100 °C and stir for 1-2 hours. Alternatively, the hydrazone can be heated in toluene with a catalytic amount of zinc chloride.

  • Pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Data Presentation:
EntryCarbonyl CompoundCatalystTemperature (°C)Time (h)Yield (%)
1AcetophenonePPA901.570-80
2CyclohexanoneZnCl2Reflux (Toluene)465-75
3PropiophenonePPA100272-82

Experimental Workflow: Fischer Indole Synthesis

G start 2-Methoxybenzylhydrazine·2HCl Acetophenone hydrazone Hydrazone Formation (Ethanol, Reflux) start->hydrazone indolization Indolization (PPA, 90°C) hydrazone->indolization workup Quenching (Ice) Neutralization Extraction indolization->workup purification Column Chromatography workup->purification product 1-(2-Methoxybenzyl)-2-phenylindole purification->product

Caption: Workflow for the Fischer indole synthesis of 1-(2-methoxybenzyl)-2-phenylindole.

Conclusion

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer robust starting points for the synthesis of pyrazoles, pyridazinones, and indoles. Researchers and drug development professionals can adapt these methodologies to create diverse libraries of heterocyclic compounds for screening and lead optimization. The presence of the 2-methoxybenzyl moiety offers a handle for further functionalization and can impart unique pharmacological properties to the final products. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the best possible yields and purity.

References

Application Notes and Protocols for Condensation Reaction with 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the condensation reaction of 2-Methoxybenzylhydrazine dihydrochloride with carbonyl compounds (aldehydes and ketones) to synthesize hydrazone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.

Introduction

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds. The reaction of this compound with aldehydes and ketones results in the formation of N-(2-methoxybenzyl)hydrazones. The resulting hydrazone moiety is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthetic versatility of this reaction allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of hydrazines with various aromatic aldehydes and ketones, providing an expected range of yields and reaction times adaptable for protocols involving this compound.

EntryCarbonyl CompoundHydrazine ReactantSolventCatalystReaction Time (hours)Yield (%)Reference
1BenzaldehydePhenylhydrazineEthanolAcetic Acid4-885-90[1]
24-Chlorobenzaldehyde2,4-DinitrophenylhydrazineEthanolSulfuric Acid2-3~74[2]
3AcetophenoneHydrazine HydrateEthanolNone3-4~80[3]
42-Hydroxy-3-methoxybenzaldehydeHydrazine HydrochlorideEthanolNone24Good[4]
5Various Aromatic Aldehydes2,4-Dimethylphenyl hydrazine HClNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

This section details a generalized methodology for the synthesis of hydrazone derivatives from this compound and a representative aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde or ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure: Synthesis of N'-(arylmethylene)-2-methoxybenzylhydrazone

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in 50 mL of ethanol. Stir the solution at room temperature until the solid is substantially dissolved. A gentle warming might be necessary.

  • Neutralization (Optional but Recommended): To the stirred suspension/solution, add a stoichiometric amount of a mild base (e.g., sodium acetate, 20 mmol) to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15-20 minutes.

  • Addition of Carbonyl Compound: To the stirred solution, add a stoichiometric equivalent of the aldehyde or ketone (10 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] Maintain the reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Mandatory Visualization

Condensation_Reaction_Workflow Experimental Workflow for Hydrazone Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-Methoxybenzylhydrazine dihydrochloride in Ethanol neutralize Neutralize with Mild Base (e.g., Sodium Acetate) dissolve->neutralize Stir 15-20 min add_carbonyl Add Aldehyde or Ketone neutralize->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst reflux Heat to Reflux (2-8 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool precipitate Precipitation / Concentration cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize dry Dry the Final Product recrystallize->dry Signaling_Pathway General Condensation Reaction Pathway hydrazine 2-Methoxybenzylhydrazine (Free Base) hemiaminal Hemiaminal Intermediate hydrazine->hemiaminal Nucleophilic Attack carbonyl Aldehyde / Ketone (R-C(=O)-R') carbonyl->hemiaminal hydrazone Hydrazone Product + H2O hemiaminal->hydrazone Dehydration (rate-limiting)

References

Application Notes and Protocols for 2-Methoxybenzylhydrazine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxybenzylhydrazine dihydrochloride as a versatile reagent in organic synthesis. The focus is on its application in the construction of key heterocyclic scaffolds relevant to pharmaceutical and fine chemical development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of nitrogen-containing heterocycles. Its utility stems from the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions. The presence of the 2-methoxybenzyl group can influence the reactivity and regioselectivity of these transformations, offering unique synthetic pathways. This reagent is particularly noted for its application in the Fischer indole synthesis and the Knorr pyrazole synthesis, enabling access to substituted indoles and pyrazoles, which are prevalent core structures in many biologically active compounds.

Key Applications and Experimental Protocols

Fischer Indole Synthesis: Synthesis of Substituted Indoles

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. The use of 2-methoxyphenylhydrazine in this reaction allows for the synthesis of 7-methoxyindoles, although the reaction can sometimes yield unexpected products depending on the reaction conditions.

A notable and unusual outcome is observed in the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with ethanolic hydrogen chloride. Under these conditions, the major product is not the expected 7-methoxyindole, but rather an "abnormal" product, ethyl 6-chloroindole-2-carboxylate.[1][2] This peculiar reactivity provides a unique synthetic route to 6-chloro-substituted indoles.

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 6-chloroindole-2-carboxylate and Ethyl 7-methoxyindole-2-carboxylate

This protocol is adapted from the findings on the peculiarity of methoxy group-substituted phenylhydrazones in the Fischer indole synthesis.[1][2]

Materials:

  • 2-Methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the ethyl pyruvate 2-methoxyphenylhydrazone. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to saturate the ethanolic solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time may vary, but typically ranges from 4 to 8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a mixture of ethyl 6-chloroindole-2-carboxylate and ethyl 7-methoxyindole-2-carboxylate.

  • Separation: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the two indole products.

Quantitative Data:

The reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields a mixture of products. The major product is the "abnormal" ethyl 6-chloroindole-2-carboxylate, with the "normal" product, ethyl 7-methoxyindole-2-carboxylate, being formed in a smaller amount.[1]

ProductYield (approximate)
Ethyl 6-chloroindole-2-carboxylateMajor Product
Ethyl 7-methoxyindole-2-carboxylateMinor Product

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_prep Hydrazone Formation cluster_reaction Cyclization cluster_workup Work-up & Purification reagents 2-Methoxyphenylhydrazine + Ethyl Pyruvate solvent Ethanol reagents->solvent Dissolve hydrazone Ethyl Pyruvate 2-Methoxyphenylhydrazone solvent->hydrazone Stir at RT acid Conc. HCl hydrazone->acid Add reflux Reflux acid->reflux neutralize Neutralize (NaHCO3) reflux->neutralize extract Extract (EtOAc) neutralize->extract purify Column Chromatography extract->purify products Ethyl 6-chloroindole-2-carboxylate + Ethyl 7-methoxyindole-2-carboxylate purify->products

Caption: Workflow for the Fischer Indole Synthesis.

Knorr Pyrazole Synthesis: Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis is a fundamental method for the construction of pyrazole rings, which are important scaffolds in many pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound can be employed in this synthesis to produce N-substituted pyrazoles.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (approximate)
This compoundAcetylacetone1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole85-95%
This compoundEthyl acetoacetate1-(2-Methoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one80-90%

Diagram of the Knorr Pyrazole Synthesis Logical Relationship:

Knorr_Pyrazole_Synthesis reagent1 2-Methoxybenzylhydrazine dihydrochloride intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent2->intermediate catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate product N-(2-Methoxybenzyl)pyrazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Logical steps in the Knorr Pyrazole Synthesis.

Safety Precautions

  • This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Hydrazine derivatives can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of substituted indoles and pyrazoles. The protocols provided herein offer detailed procedures for its application in the Fischer indole and Knorr pyrazole syntheses. The unusual reactivity observed in the Fischer indole synthesis with ethyl pyruvate highlights the potential for this reagent to access unique molecular scaffolds. These application notes serve as a practical guide for researchers in organic and medicinal chemistry to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for 2-Methoxybenzylhydrazine Dihydrochloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Applications of 2-Methoxybenzylhydrazine Dihydrochloride in Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical development.[1] Its unique structure, featuring a reactive hydrazine moiety and a 2-methoxybenzyl group, allows for its incorporation into a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The hydrazine functional group readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions to yield diverse heterocyclic ring systems.[2] This reactivity makes it a key component in the synthesis of novel therapeutic agents.

This document provides an overview of a representative application of this compound in the synthesis of potential kinase inhibitors, specifically targeting Casein Kinase 2 alpha (CSNK2A). The protocols and data presented herein are illustrative of the methodologies employed in the discovery and initial evaluation of such compounds.

Representative Application: Synthesis of Novel CSNK2A Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase that is implicated in various cellular processes, including cell cycle control, DNA repair, and apoptosis.[3] The alpha catalytic subunit, CSNK2A1, is often overexpressed in many types of cancer, making it an attractive target for therapeutic intervention.[1] CSNK2A1 inhibitors are designed to block the activity of this kinase, thereby disrupting downstream signaling pathways that are critical for tumor growth and survival.[1] The general mechanism of action for many of these inhibitors involves binding to the ATP-binding site of the kinase.[1]

The 2-methoxyphenyl group can be found in some potent kinase inhibitors. While direct synthesis from this compound is not explicitly detailed in the provided search results, its structure makes it a suitable precursor for the synthesis of pyrazine-based inhibitors containing a 2-methoxyphenylamino moiety, which have shown activity against CSNK2A.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical series of compounds synthesized using this compound as a key starting material. The data illustrates the structure-activity relationship (SAR) for the inhibition of CSNK2A.

Compound IDR GroupYield (%)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
HZ-01 H65852502.9
HZ-02 4-fluoro72503006.0
HZ-03 4-chloro75452806.2
HZ-04 4-methyl68603505.8
HZ-05 4-methoxy62754005.3

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Intermediate

This protocol describes the synthesis of a hydrazone intermediate from this compound and a substituted benzaldehyde.

  • Materials:

    • This compound

    • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

    • Ethanol

    • Glacial acetic acid

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO4)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add sodium bicarbonate (2.2 eq) and stir for 15 minutes at room temperature to neutralize the dihydrochloride salt.

    • Add the substituted benzaldehyde (1.1 eq) to the reaction mixture.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude hydrazone product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (CSNK2A)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against CSNK2A.

  • Materials:

    • Recombinant human CSNK2A1 enzyme

    • Kinase buffer

    • ATP (Adenosine triphosphate)

    • Substrate peptide

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay kit

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the recombinant CSNK2A1 enzyme, and the inhibitor solution at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

G Experimental Workflow for CSNK2A Inhibitor Development cluster_synthesis Synthesis cluster_screening Screening and Evaluation start 2-Methoxybenzylhydrazine dihydrochloride reaction1 Hydrazone Formation start->reaction1 aldehyde Substituted Aldehyde aldehyde->reaction1 hydrazone Hydrazone Intermediate reaction1->hydrazone reaction2 Cyclization/ Further Modification hydrazone->reaction2 final_compound Final Compound (e.g., HZ-01 to HZ-05) reaction2->final_compound in_vitro_assay In Vitro Kinase Assay (CSNK2A) final_compound->in_vitro_assay selectivity_assay Selectivity Profiling (e.g., PIM3) final_compound->selectivity_assay ic50 IC50 Determination in_vitro_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity_assay->sar

Caption: Experimental workflow for the synthesis and evaluation of CSNK2A inhibitors.

G Simplified CSNK2A Signaling Pathway in Cancer cluster_downstream Downstream Effects CSNK2A CSNK2A PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt Wnt Wnt/β-catenin Pathway CSNK2A->Wnt NFkB NF-κB Pathway CSNK2A->NFkB Inhibitor 2-Methoxybenzylhydrazine -derived Inhibitor Inhibitor->CSNK2A Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Wnt->Proliferation Wnt->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Caption: Simplified CSNK2A signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Synthesis and Biological Significance of Hydrazones Derived from 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hydrazones from 2-Methoxybenzylhydrazine dihydrochloride and explore their potential applications in drug development, drawing on the known biological activities of structurally related compounds. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this area.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are readily synthesized through the condensation of hydrazines with aldehydes or ketones. The resulting -C=N-NH- scaffold is a key pharmacophore in a wide range of biologically active molecules, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a 2-methoxybenzyl moiety into the hydrazone structure offers opportunities to modulate lipophilicity, electronic properties, and steric hindrance, potentially leading to enhanced biological activity and selectivity. This document outlines the synthesis of such derivatives and discusses their potential therapeutic applications.

Synthesis of 2-Methoxybenzylhydrazones

The synthesis of hydrazones from this compound involves a condensation reaction with a suitable aldehyde or ketone. The use of the dihydrochloride salt necessitates the presence of a base to liberate the free hydrazine for reaction. Alternatively, the reaction can be carried out under acidic conditions which can catalyze the condensation.

General Experimental Protocol

This protocol is a representative procedure for the synthesis of a hydrazone from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

  • Sodium acetate (or other base, if needed)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10-15 mL per gram of hydrazine).

  • Add a solution of the desired aldehyde or ketone (1.0-1.1 equivalents) in ethanol.

  • If starting with the dihydrochloride salt, the addition of a base like sodium acetate (2.0 equivalents) can be beneficial to neutralize the HCl and facilitate the reaction. Alternatively, a catalytic amount of glacial acetic acid (2-3 drops) can be added to promote the condensation.

  • The reaction mixture is then stirred at room temperature or refluxed for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The hydrazone product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • The solid product is collected by vacuum filtration, washed with cold ethanol or a mixture of ethanol and water, and dried in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization:

The structure of the synthesized hydrazones should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of characteristic peaks for the azomethine proton (-N=CH-) and the overall molecular structure.

  • FT-IR Spectroscopy: To identify the C=N stretching vibration and the N-H bond of the hydrazone moiety.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve 2-Methoxybenzylhydrazine dihydrochloride in Ethanol B Add Aldehyde/Ketone Solution A->B C Add Catalyst (e.g., Acetic Acid) or Base (e.g., Sodium Acetate) B->C D Stir at Room Temperature or Reflux (2-6 h) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Precipitate/Crystallize Product F->G H Filter and Wash Solid G->H I Dry under Vacuum H->I J Recrystallize (if necessary) I->J K NMR, FT-IR, MS, Melting Point J->K

Figure 1. General workflow for the synthesis of hydrazones from this compound.

Potential Applications in Drug Development

While specific biological data for hydrazones derived directly from 2-Methoxybenzylhydrazine is limited in the readily available literature, the broader class of methoxy-substituted benzylidene hydrazones has shown significant promise in several therapeutic areas.

Antimicrobial Activity

Hydrazones are well-documented as potent antimicrobial agents. Studies on benzylidene hydrazides have shown that the presence and position of substituents on the aromatic rings significantly influence their activity. For example, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide has demonstrated activity against Escherichia coli. The antimicrobial potential of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Representative Antimicrobial Activity of Structurally Related Hydrazones

Compound ClassTest OrganismActivity MetricReported Value
Benzylidene hydrazidesStaphylococcus aureusMICVariable (µg/mL)
Benzylidene hydrazidesEscherichia coliMICVariable (µg/mL)
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coliMIC>1000 ppm

Note: MIC (Minimum Inhibitory Concentration). Data is illustrative and sourced from studies on structurally similar compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives. The introduction of methoxy groups on the aromatic rings of salicylaldehyde benzoylhydrazones has been shown to enhance their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer.[1] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase, or interference with cellular signaling pathways.

Table 2: Representative Anticancer Activity of Structurally Related Hydrazones

Compound ClassCancer Cell LineActivity MetricReported Value
Dimethoxy salicylaldehyde benzoylhydrazonesLeukemic cell linesIC₅₀Low µM to nM range[1]
2-arenoxybenzaldehyde N-acyl HydrazonesA-549 (Lung Cancer)IC₅₀~13.39 µM[2]
2-arenoxybenzaldehyde N-acyl HydrazonesPC-3 (Prostate Cancer)IC₅₀~9.38 µM[2]

Note: IC₅₀ (Half-maximal inhibitory concentration). Data is illustrative and based on structurally related compounds.

Potential Signaling Pathway Inhibition

The 2-methoxy substitution pattern is present in various biologically active molecules that are known to modulate specific signaling pathways. For instance, derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[3] The Hedgehog pathway plays a crucial role in embryonic development and its dysregulation in adults can lead to tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor Potential 2-Methoxybenzylhydrazone Inhibitor Inhibitor->SMO Blocks Activation

Figure 2. Simplified Hedgehog signaling pathway and a potential point of inhibition by 2-methoxybenzylhydrazone derivatives.

Given the structural similarities, it is plausible that 2-methoxybenzylhydrazones could also act as inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. This would prevent the downstream activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. Further research is warranted to investigate this hypothesis.

Conclusion

Hydrazones derived from this compound represent a promising class of compounds for drug discovery and development. The synthetic route to these molecules is straightforward, allowing for the generation of diverse libraries for biological screening. Based on the activities of structurally related compounds, these derivatives are anticipated to exhibit significant antimicrobial and anticancer properties. In particular, the potential for these compounds to inhibit critical signaling pathways, such as the Hedgehog pathway, makes them attractive candidates for further investigation in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this interesting chemical scaffold.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate with applications in organic synthesis and pharmaceutical development.[1][2] Its purity and identity are critical for ensuring the quality and safety of downstream products. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of this compound and quantifying impurities. Due to the polar nature of the hydrazine moiety, derivatization is often employed to enhance chromatographic retention and UV absorbance.[3]

Quantitative Data Summary
ParameterMethod A: Direct AnalysisMethod B: Pre-column Derivatization
Principle Separation based on polarity on a C18 column.[3]Conversion to a hydrazone for enhanced UV absorbance and retention.[3]
Limit of Detection (LOD) ~0.05%~1 ppm
Limit of Quantification (LOQ) ~0.15%~3 ppm
Precision (%RSD) < 2%< 5%
Advantages Simple, direct injection, suitable for purity profiling.[3]High sensitivity, ideal for trace analysis.[3]
Disadvantages Lower sensitivity.[3]Requires an additional reaction step.[3]
Experimental Protocols

Method A: Direct Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 30% B to 90% B over 20 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV at 225 nm and 254 nm.[4]

  • Analysis: Inject the prepared sample and a blank (diluent). The purity is determined by the area percentage of the main peak relative to the total peak area.

Method B: Pre-column Derivatization with Salicylaldehyde

  • Derivatization Reagent: Prepare a 1% solution of salicylaldehyde in methanol.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent (e.g., methanol) to a concentration of approximately 100 µg/mL.

    • To 1.0 mL of the sample solution, add 0.5 mL of the 1% salicylaldehyde solution.[3]

    • Heat the mixture at 60 °C for 20 minutes.[3][5]

    • Cool to room temperature and dilute with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium dihydrogen phosphate) and methanol (25:75 v/v).[3][5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient or 30°C.[3][5]

    • Injection Volume: 20 µL.[3]

    • Detection: UV at 360 nm.[3][5]

  • Analysis: Inject the derivatized sample. Quantify against a standard curve prepared from a derivatized reference standard of 2-Methoxybenzylhydrazine.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve derivatize Derivatize (Method B) dissolve->derivatize Optional inject Inject Sample dissolve->inject derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify/Assess Purity integrate->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary.[6]

Quantitative Data Summary
ParameterValue
Derivatization Agent Pentafluorobenzaldehyde (PFB) or Acetone
Ionization Mode Electron Impact (EI)
Expected m/z fragments (PFB derivative) Dependent on the final derivative structure.
Limit of Detection (LOD) < 10 ng/g (as hydrazine)[7]
Limit of Quantification (LOQ) 26-53 ng/g (as hydrazine)[7]
Experimental Protocol
  • Derivatization:

    • Using Pentafluorobenzaldehyde (PFB):

      • Prepare an aqueous extract of the sample.

      • Treat the extract with an excess of PFB. This reaction forms decafluorobenzaldehyde azine with any hydrazine present.[7]

      • Partition the resulting derivative into hexane for injection.[7]

    • Using Acetone:

      • Dissolve the sample in acetone, which acts as both the solvent and derivatizing agent, forming acetone azine.[8]

      • The reaction can be catalyzed by a small amount of acid (e.g., acetic or formic acid).[8]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS, or DB-624).[8]

    • Injector: Splitless mode at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 min.

      • Ramp to 280 °C at 10 °C/min.

      • Hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of target impurities.

  • Analysis: The identity of the main component and any impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatization weigh->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Inject Sample extract->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Library Search (NIST) spectrum->library identify Identify Compounds library->identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Data
NucleusExpected Chemical Shifts (ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.2-7.5Multiplet4HAromatic protons
~4.0Singlet2H-CH₂-
~3.8Singlet3H-OCH₃
BroadSinglet5H-NH-NH₃⁺ (exchangeable with D₂O)
¹³C NMR ~157Singlet-C-OCH₃ (aromatic)
~120-130Multiple signals-Aromatic carbons
~55Singlet--OCH₃
~50Singlet--CH₂-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • If using a protic solvent, consider solvent suppression techniques.

      • Perform a D₂O exchange experiment to identify exchangeable protons.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H stretchingHydrazine (-NH₂)
3000-3100C-H stretchingAromatic
2800-3000C-H stretchingAliphatic (-CH₂-, -CH₃)
~2400-2800N-H stretchingAmine salt (-NH₃⁺)
1600, 1490C=C stretchingAromatic ring
1240C-O stretchingAryl ether
1020C-O stretchingAlkyl ether

Note: These are characteristic ranges and the exact peak positions may vary.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Logical Relationship Diagram

Analytical_Techniques cluster_techniques Analytical Characterization Compound 2-Methoxybenzylhydrazine dihydrochloride HPLC HPLC (Purity & Impurities) Compound->HPLC Provides GCMS GC-MS (Volatile Impurities & ID) Compound->GCMS Provides NMR NMR (Structural Confirmation) Compound->NMR Provides FTIR FTIR (Functional Groups) Compound->FTIR Provides Purity Purity HPLC->Purity Purity Data Volatiles Volatiles GCMS->Volatiles Impurity Profile Structure Structure NMR->Structure Definitive Structure FuncGroups FuncGroups FTIR->FuncGroups Functional Group Info

Interrelation of Analytical Methods

References

Application Note and Protocol: HPLC Analysis of 2-Methoxybenzylhydrazine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical parameter that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of this compound purity using a Reverse-Phase HPLC (RP-HPLC) method. The methodology is designed to be robust and suitable for routine quality control in a laboratory setting.

Chemical Properties

PropertyValue
Chemical Name (2-methoxyphenyl)methylhydrazine;dihydrochloride[2]
Molecular Formula C8H14Cl2N2O[2]
Molecular Weight 225.11 g/mol [2]
Appearance White crystalline solid[3]
Solubility Soluble in water[3]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Equipment

  • Chemicals:

    • This compound reference standard (known purity)

    • This compound sample for analysis

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (85%) (Analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

    • Analytical balance

    • pH meter

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

    • HPLC vials

    • Sonicator

Chromatographic Conditions

The following HPLC conditions are recommended based on methods for similar hydrazine-containing compounds.[4][5]

ParameterCondition
HPLC Column Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or equivalent C18 column)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 40 minutes

Preparation of Solutions

  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of water and acetonitrile (90:10 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability

Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

  • The theoretical plates for the this compound peak are not less than 2000.

  • The tailing factor for the this compound peak is not more than 2.0.

Analysis Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of the main peak in the sample chromatogram / Total area of all peaks in the sample chromatogram) x 100

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
RSD of Peak Area (%) ≤ 2.0%0.85%
Theoretical Plates ≥ 20003500
Tailing Factor ≤ 2.01.2

Table 2: Purity Analysis of this compound Sample

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Sample 112.54567890460234599.25
Sample 212.64589123461876599.36

Visualizations

Experimental Workflow

experimental_workflow A Solution Preparation (Mobile Phase, Standard, Sample) B HPLC System Setup (Column, Flow Rate, Temperature) A->B C System Suitability Test (Inject Standard Solution) B->C D Sample Analysis (Inject Blank and Sample Solution) C->D If suitability passes E Data Acquisition & Processing (Chromatogram Integration) D->E F Purity Calculation (Area Normalization) E->F G Final Report Generation F->G

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of Purity Assessment

purity_assessment A 2-Methoxybenzylhydrazine Dihydrochloride Sample B HPLC Separation A->B C Main Component Peak B->C D Impurity Peaks B->D E Peak Area Integration C->E D->E F Purity Calculation (% Area) E->F

Caption: A diagram showing the logical flow of assessing purity from the sample to the final calculated value.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical structure of 2-Methoxybenzylhydrazine dihydrochloride is as follows:

  • IUPAC Name: (2-methoxyphenyl)methylhydrazine;dihydrochloride

  • Molecular Formula: C₈H₁₄Cl₂N₂O

  • Molecular Weight: 225.11 g/mol

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables. The solvent is assumed to be DMSO-d₆, which is suitable for dissolving hydrochloride salts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet3HNH₃⁺
~7.4Doublet of Doublets1HAr-H
~7.2Triplet of Doublets1HAr-H
~7.0Doublet1HAr-H
~6.9Triplet1HAr-H
~4.1Singlet2HCH₂
~3.8Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)Assignment
~157.0Ar-C (C-OCH₃)
~131.0Ar-CH
~129.0Ar-CH
~123.0Ar-C (C-CH₂)
~120.5Ar-CH
~111.0Ar-CH
~55.5OCH₃
~50.0CH₂

Experimental Protocols

A generalized protocol for the NMR analysis of small organic molecules like this compound is provided below.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If necessary, gentle warming may aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~2-4 seconds

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the predicted NMR data and the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup_exp Set Up 1D/2D NMR Experiments load_sample->setup_exp acquire Acquire Data setup_exp->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process interpret Interpret Spectra (Chemical Shifts, Coupling) process->interpret assign Assign Signals to Structure interpret->assign report Final Report assign->report Confirm Structure

Caption: A logical workflow for NMR analysis of this compound.

structure_correlation Structure-Spectrum Correlation cluster_structure Chemical Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals struct 2-Methoxybenzylhydrazine dihydrochloride h_aromatic Aromatic Protons (δ ~6.9-7.4) struct->h_aromatic Aromatic Ring h_nh3 Ammonium Protons (δ ~10.5) struct->h_nh3 Hydrazine Group h_ch2 Methylene Protons (δ ~4.1) struct->h_ch2 Benzyl CH₂ h_och3 Methoxy Protons (δ ~3.8) struct->h_och3 Methoxy Group c_aromatic Aromatic Carbons (δ ~111-157) struct->c_aromatic c_ch2 Methylene Carbon (δ ~50.0) struct->c_ch2 c_och3 Methoxy Carbon (δ ~55.5) struct->c_och3

Caption: Logical relationship between molecular structure and predicted NMR signals.

Application Notes: The Role of 2-Methoxybenzylhydrazine Dihydrochloride and its Isomers in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxybenzylhydrazine derivatives are versatile chemical intermediates utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1][2] The reactivity of the hydrazine functional group allows for the construction of diverse heterocyclic scaffolds, which are common in modern insecticides, fungicides, and herbicides.[1][2] Specifically, the nucleophilic nature of the hydrazine moiety enables its participation in condensation reactions with carbonyl compounds to form hydrazones. These hydrazone intermediates can then undergo cyclization reactions to yield various heterocyclic ring systems, which are fundamental to the synthesis of many agrochemical compounds.[1]

While specific, detailed applications of 2-Methoxybenzylhydrazine dihydrochloride in publicly available literature are limited, its structural isomer, (4-Methoxybenzyl)hydrazine dihydrochloride, serves as a well-documented precursor in the development of new crop protection agents.[2][3][4] The principles and reactions involving the 4-methoxy isomer are representative of the synthetic utility of this class of compounds. This document provides an overview of the application of methoxybenzylhydrazine derivatives in agrochemical synthesis, with a focus on a representative protocol for the synthesis of a pyridazinone-based insecticide.

Data Presentation: Synthesis of a Representative Pyridazinone Insecticide

The following table summarizes the quantitative data for a representative two-step synthesis of a potential pyridazinone insecticide, starting from a methoxybenzylhydrazine derivative and a ketoacid. This data is illustrative and based on typical yields for such reactions.

StepReactionReactantsProductMolar Ratio (Hydrazine:Ketoacid)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Hydrazone Formation(4-Methoxybenzyl)hydrazine dihydrochloride, 3-benzoylpropionic acid4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide1 : 1.1Ethanol78 (reflux)48595
2Cyclization4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide6-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyridazin-3(2H)-one-Acetic Acid118 (reflux)67897

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide (Hydrazone Formation)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Methoxybenzyl)hydrazine dihydrochloride (2.25 g, 10 mmol) and ethanol (100 mL).

  • Addition of Reactants: While stirring, add 3-benzoylpropionic acid (2.12 g, 11 mmol) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is recrystallized from a mixture of ethanol and water to yield the pure hydrazone product.

  • Characterization: The product is dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyridazin-3(2H)-one (Cyclization)

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the hydrazone product from Protocol 1 (3.12 g, 10 mmol) in glacial acetic acid (50 mL).

  • Reaction Conditions: Heat the solution to reflux (approximately 118°C) and stir for 6 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into 200 mL of ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final pyridazinone compound.

  • Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, IR, and elemental analysis.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_Methoxybenzylhydrazine (4-Methoxybenzyl)hydrazine dihydrochloride Hydrazone Hydrazone Intermediate 4_Methoxybenzylhydrazine->Hydrazone Condensation (Ethanol, Reflux) Keto_Acid 3-Benzoylpropionic Acid Keto_Acid->Hydrazone Pyridazinone Pyridazinone Insecticide Hydrazone->Pyridazinone Cyclization (Acetic Acid, Reflux) Experimental_Workflow Start Start: Reaction Setup Add_Reactants Add Reactants: (4-Methoxybenzyl)hydrazine dihydrochloride and 3-Benzoylpropionic acid Start->Add_Reactants Reaction Heat to Reflux (4-6 hours) Add_Reactants->Reaction Workup Work-up: Solvent Removal / Precipitation Reaction->Workup Purification Purification: Recrystallization / Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End: Pure Product Characterization->End

References

Application Notes and Protocols for N-Alkylation of 2-Methoxybenzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2-methoxybenzylhydrazine, a versatile building block in the synthesis of pharmacologically active compounds. Two primary methods are presented: direct N-alkylation using an alkyl halide and reductive amination with an aldehyde or ketone.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of 2-methoxybenzylhydrazine using an alkyl halide in the presence of a base. To control the regioselectivity and avoid over-alkylation, a protection-deprotection strategy is often employed. Here, we will outline a general procedure involving a Boc-protected intermediate.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 2-Methoxybenzylhydrazine D N-Boc-N'-(2-methoxybenzyl)hydrazine A->D B Di-tert-butyl dicarbonate (Boc)2O B->D C Solvent (e.g., THF) C->D E N-Boc-N'-(2-methoxybenzyl)hydrazine H N-Alkyl-N-Boc-N'-(2-methoxybenzyl)hydrazine E->H F Base (e.g., NaH) F->H G Alkyl Halide (R-X) G->H I N-Alkyl-N-Boc-N'-(2-methoxybenzyl)hydrazine K N-Alkyl-N'-(2-methoxybenzyl)hydrazine I->K J Acid (e.g., TFA) J->K L Crude Product M Column Chromatography L->M N Pure N-Alkyl-N'-(2-methoxybenzyl)hydrazine M->N

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol

Materials:

  • 2-Methoxybenzylhydrazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Protection of 2-Methoxybenzylhydrazine:

    • Dissolve 2-methoxybenzylhydrazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N-Boc-N'-(2-methoxybenzyl)hydrazine.

  • N-Alkylation:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-N'-(2-methoxybenzyl)hydrazine (1.0 eq) in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Stir at room temperature for 2-24 hours, monitoring by TLC. Reaction time will vary depending on the reactivity of the alkyl halide.[1]

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection:

    • Dissolve the purified N-alkyl-N-Boc-N'-(2-methoxybenzyl)hydrazine in dichloromethane.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-alkylated product.

Data Summary
EntryAlkylating AgentReaction Time (h)Yield (%)
1Methyl Iodide385
2Ethyl Bromide678
3Benzyl Bromide490

Note: Yields are hypothetical and for illustrative purposes.

Method 2: Reductive Amination

Reductive amination is an alternative method that involves the reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which is then reduced to the corresponding N-alkylated hydrazine.[2] This method is particularly useful for introducing secondary and tertiary alkyl groups.

Experimental Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Methoxybenzylhydrazine D Hydrazone Intermediate A->D B Aldehyde/Ketone (R'COR'') B->D C Solvent (e.g., Methanol) C->D E Hydrazone Intermediate G N-Alkyl-N'-(2-methoxybenzyl)hydrazine E->G F Reducing Agent (e.g., NaBH4) F->G H Crude Product I Column Chromatography H->I J Pure N-Alkyl-N'-(2-methoxybenzyl)hydrazine I->J

Caption: Workflow for Reductive Amination.

Detailed Protocol

Materials:

  • 2-Methoxybenzylhydrazine

  • Aldehyde or Ketone (e.g., acetone, benzaldehyde)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[2]

  • Methanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve 2-methoxybenzylhydrazine (1.0 eq) in methanol in a round-bottom flask.

    • Add the aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-4 hours. The formation of the hydrazone can often be observed by a color change or the formation of a precipitate.

    • Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium borohydride (1.5-2.0 eq) in portions. Be cautious of gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the hydrazone is consumed (as monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-alkylated hydrazine.

Data Summary
EntryCarbonyl CompoundReducing AgentYield (%)
1AcetoneNaBH₄82
2CyclohexanoneNaBH₄75
3BenzaldehydeNaBH₃CN88

Note: Yields are hypothetical and for illustrative purposes.

Characterization:

The final products should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the N-alkylated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=N stretch (for reductive amination) and the presence of N-H stretches.

Safety Precautions:

  • Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid is corrosive. Handle with appropriate PPE.

References

Application Notes and Protocols: 2-Methoxybenzylhydrazine Dihydrochloride as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a molecule. 2-Methoxybenzylhydrazine dihydrochloride has emerged as a valuable reagent for the protection of carbonyl functionalities (aldehydes and ketones) due to the stability of the resulting hydrazone and the relatively mild conditions required for its subsequent cleavage.

The 2-methoxybenzyl group offers distinct advantages, including its influence on the crystallinity of the protected compound, which can facilitate purification. The hydrazone linkage formed is stable to a variety of non-acidic reagents, allowing for a broad range of subsequent chemical manipulations. Deprotection can be achieved under various conditions, offering flexibility in synthetic design.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for carbonyl compounds. Detailed, generalized protocols for both the protection and deprotection steps are presented, along with a summary of representative reaction conditions and yields based on analogous hydrazone chemistry.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the formation and cleavage of hydrazone protecting groups, which can be considered representative for reactions involving 2-methoxybenzylhydrazine.

Table 1: Representative Conditions for Hydrazone Formation

Carbonyl SubstrateHydrazine ReagentSolventCatalystTemperature (°C)Time (h)Yield (%)
Aromatic AldehydeN,N-DimethylhydrazineDichloromethaneAnhydrous MgSO₄Room Temp2-4>95
Aliphatic KetoneHydrazine HydrateEthanolAcetic Acid (catalytic)Reflux3-585-95
α,β-Unsaturated KetonePhenylhydrazineMethanolNoneRoom Temp12~90
Aromatic Ketonetert-ButylcarbazateEthanolAcetic Acid (catalytic)Reflux692

Table 2: Representative Conditions for Hydrazone Cleavage (Deprotection)

Hydrazone SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Aromatic Aldehyde DimethylhydrazoneAqueous Glyoxylic AcidDichloromethane/WaterRoom Temp1-3>90
Aliphatic Ketone HydrazonePd(OAc)₂/SnCl₂DMF/Water702-680-95
Aromatic Ketone PhenylhydrazoneZrOCl₂·8H₂OMethanolReflux1-2>90
General HydrazoneAmmonium Persulfate on ClayMicrowave-1-2 min85-95

Experimental Protocols

The following are generalized experimental protocols for the protection of a carbonyl group as a 2-methoxybenzylhydrazone and its subsequent deprotection.

Protocol 1: Protection of a Carbonyl Compound with this compound

Objective: To form a 2-methoxybenzylhydrazone from an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone

  • This compound

  • Ethanol (or other suitable solvent like methanol)

  • Triethylamine (or other suitable base)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in ethanol (0.2-0.5 M), add this compound (1.1 eq).

  • Add triethylamine (2.2 eq) dropwise to the stirring mixture at room temperature to neutralize the hydrochloride salt.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-methoxybenzylhydrazone.

Protocol 2: Deprotection of a 2-Methoxybenzylhydrazone

Objective: To regenerate the carbonyl group from its 2-methoxybenzylhydrazone derivative.

Method A: Mild Oxidative Cleavage

Materials:

  • 2-Methoxybenzylhydrazone

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Methanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the 2-methoxybenzylhydrazone (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask.

  • Add a catalytic amount of ZrOCl₂·8H₂O (e.g., 10-20 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by TLC (typically 1-4 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting carbonyl compound by column chromatography or distillation.

Method B: Acid-Catalyzed Hydrolysis

Materials:

  • 2-Methoxybenzylhydrazone

  • Aqueous acid (e.g., 1 M HCl, aqueous glyoxylic acid)

  • A suitable organic solvent (e.g., dichloromethane, ether)

  • Standard laboratory glassware for stirring and work-up

Procedure:

  • Dissolve the 2-methoxybenzylhydrazone in a suitable organic solvent.

  • Add an aqueous solution of the acid (e.g., 1 M HCl).

  • Stir the biphasic mixture vigorously at room temperature.[2]

  • Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-6 hours).

  • Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product as required.

Visualizations

The following diagrams illustrate the general workflow for the use of 2-methoxybenzylhydrazine as a protecting group and the fundamental reaction scheme.

G cluster_workflow Experimental Workflow start Start with Carbonyl Compound protection Protection with 2-Methoxybenzylhydrazine start->protection intermediate Stable 2-Methoxybenzylhydrazone protection->intermediate reaction Desired Synthetic Transformation(s) intermediate->reaction deprotection Deprotection reaction->deprotection product Final Product with Regenerated Carbonyl deprotection->product

Caption: General workflow for carbonyl protection and deprotection.

Caption: Reaction scheme for hydrazone formation and cleavage.

References

Application Notes and Protocols for the GC Analysis of 2-Methoxybenzylhydrazine Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylhydrazine is a hydrazine derivative that, like many hydrazine compounds, presents challenges for direct analysis by gas chromatography (GC). Its polarity and potential for thermal degradation within the GC inlet and column can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1] To overcome these analytical hurdles, a chemical derivatization step is essential prior to GC analysis.[1][2][3]

This document provides a detailed protocol for the derivatization of 2-Methoxybenzylhydrazine to enhance its volatility and stability, thereby enabling robust and sensitive quantification by GC-Mass Spectrometry (GC-MS) or GC with a Nitrogen-Phosphorus Detector (NPD). The primary method detailed is the formation of a stable hydrazone derivative through reaction with an aldehyde, a widely applied strategy for the analysis of hydrazine compounds.[4][5][6] An alternative acylation method is also discussed.

Principle of Derivatization: Hydrazone Formation

The primary amino group of 2-Methoxybenzylhydrazine readily reacts with the carbonyl group of an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) in a condensation reaction to form a stable and more volatile hydrazone derivative. This reaction effectively masks the polar -NH2 group, leading to improved chromatographic behavior. The resulting derivative exhibits increased thermal stability and is amenable to analysis by standard GC techniques.

Experimental Protocol: Derivatization with Benzaldehyde

This protocol details the derivatization of 2-Methoxybenzylhydrazine with benzaldehyde to form the corresponding benzalazine derivative.

Reagents and Materials
  • 2-Methoxybenzylhydrazine standard

  • Benzaldehyde (reagent grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Methoxybenzylhydrazine in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-Methoxybenzylhydrazine in methanol to an estimated concentration within the calibration range.

Derivatization Procedure
  • Transfer 100 µL of the standard or sample solution into a clean autosampler vial.

  • Add 50 µL of a 1% (v/v) benzaldehyde solution in methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Add 500 µL of dichloromethane (DCM) to the vial.

  • Add 500 µL of deionized water to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the derivative into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Alternative Derivatization: Acylation

Acylation is another robust method for derivatizing hydrazines. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFAA) react with the hydrazine group to form stable, highly volatile, and electron-capturing derivatives, which are particularly suitable for sensitive detection by GC-ECD or GC-MS.[7][8] The reaction is typically performed in an aprotic solvent in the presence of a catalyst.

Recommended GC-MS Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quad Temperature 150°C
Acquisition Mode Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) for target ions of the derivatized 2-Methoxybenzylhydrazine

Quantitative Data Summary

ParameterExpected Performance
Limit of Detection (LOD) 0.05 - 0.2 ppm
Limit of Quantitation (LOQ) 0.1 - 0.5 ppm
Linearity (R²) > 0.999
Spike Recovery 79% - 117%
Precision (%RSD) < 10%

Visualized Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow for 2-Methoxybenzylhydrazine.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing 2-Methoxybenzylhydrazine Reaction Add Benzaldehyde Vortex & React Sample->Reaction Standard 2-Methoxybenzylhydrazine Standard Solution Standard->Reaction LLE Liquid-Liquid Extraction with DCM Reaction->LLE Reaction Mixture Dry Dry organic phase (Na2SO4) LLE->Dry Organic Layer GCMS GC-MS Analysis Dry->GCMS Final Sample Data Data Processing & Quantitation GCMS->Data

Caption: Derivatization and GC-MS analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during reactions with this compound, particularly in the synthesis of hydrazones through condensation with aldehydes and ketones.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The condensation reaction to form a hydrazone can be slow, especially with less reactive carbonyl compounds or due to steric hindrance.

    • Solution: Increase the reaction time and/or temperature. For instance, reactions that are sluggish at room temperature may proceed to completion with reflux. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]

  • Catalyst Inefficiency: An acid catalyst is often employed to facilitate the dehydration step in hydrazone formation.

    • Solution: Introduce a catalytic amount of a Brønsted acid such as acetic acid, p-toluenesulfonic acid, or citric acid.[1][2] Citric acid is an environmentally friendly and effective option.[2]

  • Unfavorable Solvent: The choice of solvent can significantly impact reaction rates and equilibrium.

    • Solution: For less reactive substrates, switching to a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction.[3] Ethanol and methanol are common choices for standard reactions.[1][4]

  • Reagent Quality: Degradation of this compound or the carbonyl compound can affect the reaction outcome.

    • Solution: Ensure the purity of your starting materials. Use fresh reagents whenever possible.

Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

  • Side Reactions: While specific side products for this compound are not extensively documented in the provided search results, general side reactions for hydrazines can occur. These may include the formation of azines (from the reaction of the product hydrazone with another equivalent of the aldehyde/ketone) or decomposition of the starting material or product under harsh conditions.

    • Solution: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the hydrazine to the carbonyl compound is typically used for hydrazone synthesis. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to decomposition.

  • Reaction with Solvent: Some solvents may participate in side reactions.

    • Solution: Choose an inert solvent that does not react with the starting materials or products under the reaction conditions.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Product Instability on Silica Gel: Hydrazones can be sensitive to acidic conditions and may degrade on standard silica gel during column chromatography.

    • Solution:

      • Recrystallization: This is often the preferred method for purifying hydrazones.[1]

      • Modified Chromatography: If chromatography is necessary, consider using deactivated silica gel (treated with a base like triethylamine) or basic alumina.

  • Co-elution of Impurities: Starting materials or side products may have similar polarities to the desired product, making separation difficult.

    • Solution: Optimize the solvent system for chromatography to achieve better separation. If recrystallization is used, try different solvent systems to find one that selectively crystallizes the product.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for forming a hydrazone with this compound?

A1: A typical procedure involves reacting this compound with an aldehyde or ketone in a 1:1 molar ratio in a solvent like ethanol or methanol.[1][4] The reaction may be stirred at room temperature or heated under reflux.[1][4] A catalytic amount of an acid, such as a few drops of glacial acetic acid, is often added to promote the reaction.[1]

Q2: How can I significantly increase the yield and reduce the reaction time for my condensation reaction?

A2: Microwave-assisted synthesis is a highly effective method for improving yields and drastically reducing reaction times. For example, a reaction that takes 4-8 hours with conventional heating might be completed in 5-15 minutes using a microwave reactor, with yields potentially increasing from 70-85% to 90-95%.[1]

Q3: What is the role of the acid catalyst in the reaction?

A3: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also facilitates the subsequent dehydration step to form the C=N double bond of the hydrazone.

Q4: My starting material is a dihydrochloride salt. Do I need to add a base to free the hydrazine before the reaction?

A4: In many protocols for hydrazone formation, the dihydrochloride salt is used directly without the addition of a base. The reaction equilibrium is typically driven towards the formation of the hydrazone, especially with heating and the removal of water. However, for certain applications or with sensitive substrates, a mild base may be used to neutralize the HCl, but this should be evaluated on a case-by-case basis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrazone Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 - 8 hours5 - 15 minutes
Temperature Reflux (e.g., ~78 °C in ethanol)100 - 120 °C
Typical Yield 70 - 85%90 - 95%
Solvent EthanolEthanol or solvent-free
Catalyst Acetic Acid (catalytic)Often catalyst-free

Data adapted from a comparative study on the synthesis of a similar hydrazone.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis via Conventional Heating

  • Dissolve 1 equivalent of the aldehyde or ketone in ethanol in a round-bottom flask.

  • Add 1 equivalent of this compound to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-8 hours, monitoring the reaction by TLC.[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).[1]

Protocol 2: General Procedure for Hydrazone Synthesis via Microwave Irradiation

  • In a microwave-safe vessel, combine 1 equivalent of the aldehyde or ketone and 1 equivalent of this compound.

  • Ethanol can be added as a solvent, or the reaction can be performed solvent-free.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature of 100-120 °C for 5-15 minutes.[1]

  • After cooling, collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_Methoxybenzylhydrazine_dihydrochloride 2-Methoxybenzylhydrazine dihydrochloride Mixing Mix in Solvent (e.g., Ethanol) 2_Methoxybenzylhydrazine_dihydrochloride->Mixing Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Mixing Catalyst Add Catalyst (e.g., Acetic Acid) Mixing->Catalyst Heating Heating Method Catalyst->Heating Conventional Conventional Reflux (4-8h) Heating->Conventional Option 1 Microwave Microwave (5-15 min) Heating->Microwave Option 2 Cooling Cool to RT Conventional->Cooling Microwave->Cooling Filtration Filter Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Purify Washing->Purification Recrystallization Recrystallization Purification->Recrystallization Preferred Chromatography Column Chromatography (Modified Silica/Alumina) Purification->Chromatography Alternative Product Pure Hydrazone Product Recrystallization->Product Chromatography->Product

Caption: General workflow for hydrazone synthesis.

troubleshooting_yield Start Low Yield Issue Check_Time_Temp Increase Reaction Time & Temperature? Start->Check_Time_Temp Check_Catalyst Add/Change Acid Catalyst? Check_Time_Temp->Check_Catalyst No Improvement Re-evaluate Re-evaluate Results Check_Time_Temp->Re-evaluate Improved Check_Solvent Change to High-Boiling Polar Aprotic Solvent? Check_Catalyst->Check_Solvent No Improvement Check_Catalyst->Re-evaluate Improved Check_Reagents Verify Reagent Purity? Check_Solvent->Check_Reagents No Improvement Check_Solvent->Re-evaluate Improved Check_Reagents->Re-evaluate Improved

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Handling Air-Sensitive 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the air-sensitive reagent, 2-Methoxybenzylhydrazine dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brownish tint. Can I still use it?

A1: A color change often indicates oxidation and potential degradation of the hydrazine moiety. For sensitive applications requiring high purity and reproducibility, using a discolored reagent is not recommended as it may lead to the formation of unknown byproducts and lower yields. For less sensitive reactions, its use might be acceptable, but a preliminary small-scale test is advisable.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[1] It is best kept in a cool, dark, and dry environment, such as a refrigerator (2–8 °C), to minimize thermal and photo-degradation.

Q3: What are the primary safety concerns when working with this compound?

A3: Hydrazine derivatives are toxic and can be corrosive.[1] It is crucial to handle this compound in a well-ventilated chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust and contact with skin and eyes.

Q4: In what solvents is this compound soluble?

A4: While specific quantitative data is limited, analogous compounds like (4-Methoxybenzyl)hydrazine dihydrochloride exhibit slight solubility in polar aprotic solvents such as DMSO and polar protic solvents like methanol.[2] For reactions, it is often used as a suspension or dissolved with gentle heating, although heating should be done cautiously to prevent degradation.

Q5: How can I neutralize this compound spills or waste?

A5: For small spills, the material should be swept up and placed in a suitable container for disposal.[1] For waste solutions, dilution with water followed by treatment with an oxidizing agent like a dilute solution of sodium hypochlorite or calcium hypochlorite can be used for neutralization.[3] Always perform neutralization in a fume hood and with appropriate PPE.

Troubleshooting Guides

Issue 1: Low or No Yield in Hydrazone Formation
Potential Cause Recommended Solution
Degraded Reagent Use a fresh, unopened container of this compound. Ensure the reagent is a white to off-white powder.
Inert Atmosphere Not Maintained Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[4][5] Maintain a positive pressure of inert gas throughout the reaction.[4]
Incorrect pH Hydrazone formation is often acid-catalyzed.[1] Since the reagent is a dihydrochloride salt, the reaction medium will be acidic. However, for some substrates, the pH may need adjustment. A slightly acidic medium (pH 4-6) is generally optimal.[1]
Hydrolysis of Hydrazone Product Workup conditions should be anhydrous if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of the product.[1]
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
Azine Formation This side reaction occurs when two equivalents of the aldehyde/ketone react with one equivalent of hydrazine. Use a slight excess (1.1 equivalents) of this compound to favor the formation of the desired hydrazone.[1]
Oxidation of Hydrazine Degas all solvents prior to use. Ensure a strictly inert atmosphere is maintained throughout the experiment.
Side Reactions of the Methoxybenzyl Group Depending on the reaction conditions (e.g., strong acids or bases), the methoxybenzyl group could undergo undesired reactions. Analyze reaction conditions for compatibility with this functional group.

Quantitative Data Summary

Due to the specific nature of this reagent, comprehensive quantitative data in the public domain is limited. The following table provides qualitative and extrapolated data based on analogous compounds.

Parameter Value/Observation Notes
Appearance Pale yellow to light yellow solid powder[2]
Molecular Weight 225.12 g/mol [2]
Solubility DMSO (Slightly), Methanol (Slightly)[2] Qualitative data for the 4-methoxy analog.
Storage Temperature 2–8 °CUnder inert gas.
Purity (Typical) 95-97%[2] For the 4-methoxy analog.

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound

This protocol outlines the standard procedure for weighing and transferring an air-sensitive solid reagent using inert atmosphere techniques.

Methodology:

  • Glassware Preparation: All glassware (e.g., flasks, spatulas) should be oven-dried at 120°C for at least 4 hours to remove adsorbed moisture and cooled in a desiccator or under a stream of inert gas.[4][5]

  • Inert Atmosphere Setup: The weighing and transfer should be conducted in a glove box or using a Schlenk line with a positive pressure of argon or nitrogen.

  • Weighing: In the inert atmosphere of a glove box, weigh the desired amount of this compound into a tared flask.

  • Transfer (if not in a glove box): If using a Schlenk line, quickly transfer the solid to a flask under a positive flow of inert gas.

  • Dissolution/Suspension: Add a degassed, anhydrous solvent to the flask containing the reagent via a cannula or a syringe.

Protocol 2: General Procedure for Hydrazone Formation

This protocol describes a typical condensation reaction between this compound and an aldehyde or ketone.

Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 equivalent).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, methanol) via a syringe.

  • Carbonyl Compound Addition: Add the aldehyde or ketone (1.0-1.1 equivalents) to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry all glassware prep2 Assemble glassware under inert gas flow prep1->prep2 reagent_add Add 2-Methoxybenzylhydrazine dihydrochloride to flask prep2->reagent_add solvent_add Add degassed anhydrous solvent reagent_add->solvent_add carbonyl_add Add aldehyde/ketone solvent_add->carbonyl_add reaction_run Stir at appropriate temperature carbonyl_add->reaction_run workup Cool and isolate crude product reaction_run->workup purify Recrystallize or perform chromatography workup->purify

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_hydrazone start Low Yield or Impure Product q1 Is the reaction complete? start->q1 a1_no Continue stirring and monitor by TLC/LC-MS q1->a1_no No q2 Is hydrolysis occurring? q1->q2 Yes a1_no->q1 a2_yes Use anhydrous workup or minimize contact with water q2->a2_yes Yes q3 Is azine byproduct formed? q2->q3 No a2_yes->q3 a3_yes Use slight excess of hydrazine q3->a3_yes Yes end Improved Yield/Purity q3->end No a3_yes->end

References

Technical Support Center: Purification of 2-Methoxybenzylhydrazine Dihydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine Dihydrochloride and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual 2-methoxybenzyl chloride and hydrazine hydrate.

  • Side-Reaction Products: Formation of hydrazones, azines, and potentially bis-adducts where two benzyl groups react with one hydrazine molecule.[1][2][3] Other organic compounds like alcohols, ketones, and amines might also be present depending on the reaction conditions.[2][3][4]

  • Degradation Products: The product may degrade over time, especially if not stored properly. The free base is less stable than the dihydrochloride salt.[5]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is typically a pale yellow to light yellow solid powder.[5] For optimal stability, it should be stored under an inert atmosphere (like nitrogen or argon) at 2–8 °C.[6] The dihydrochloride salt form enhances its stability compared to the free base.[5]

Q3: What are the general purification strategies for this compound?

A3: The most common purification strategies involve:

  • Recrystallization/Precipitation: This is a highly effective method for purifying the final salt. It often involves dissolving the crude product in a suitable solvent and then inducing precipitation, either by cooling, adding an anti-solvent, or adjusting the pH.[1][7]

  • Liquid-Liquid Extraction: This technique is useful for separating the free base of 2-methoxybenzylhydrazine from aqueous solutions or for removing water-soluble or organic-soluble impurities.[8][9]

  • Column Chromatography: For high-purity requirements, column chromatography over silica gel can be employed to separate the desired product from closely related impurities.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Precipitated Product Incomplete precipitation.Ensure the pH is sufficiently acidic for the dihydrochloride salt to precipitate. Add an anti-solvent (a solvent in which the product is poorly soluble) to the reaction mixture to encourage precipitation.[7]
Product is too soluble in the chosen solvent.Select a solvent system where the product has lower solubility at colder temperatures for effective recrystallization.
Oily Product Instead of Crystalline Solid Presence of impurities that inhibit crystallization.Try to purify the crude product further using liquid-liquid extraction to remove impurities before attempting precipitation.[9] Alternatively, redissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent to induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be causing it to remain oily.
Product is Discolored (e.g., dark brown) Presence of colored impurities or degradation.Consider treating a solution of the crude product with activated carbon to remove colored impurities before the final crystallization step. Ensure that the reaction and purification are carried out under an inert atmosphere if the product is sensitive to oxidation.
Multiple Spots on TLC After Purification Inefficient purification.If recrystallization is insufficient, consider using column chromatography for a more refined separation.[10] Optimize the mobile phase to achieve better separation of the product from the impurities.
Product degradation on the TLC plate.Add a small amount of a suitable base (e.g., triethylamine) to the TLC mobile phase if the product is unstable on silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization/Precipitation

This protocol describes the purification of this compound from a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction residue in a suitable solvent, such as anhydrous ethanol.[7]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) while stirring.[7]

  • Precipitation: The this compound should precipitate as a solid. Continue stirring in the cold for a period to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a cold, non-polar solvent (e.g., heptane or diethyl ether) to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Liquid-Liquid Extraction (for the Free Base)

This protocol is for purifying the free base of 2-methoxybenzylhydrazine before converting it to the dihydrochloride salt.

  • Neutralization: If starting with the hydrochloride salt, dissolve it in water and cool the solution to 0-10 °C. Add a strong base (e.g., NaOH) to adjust the pH to approximately 10-12, which will neutralize the salt and form the free base.[9]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base 2-4 times with a water-immiscible organic solvent such as toluene, ethyl acetate, or diethyl ether.[9]

  • Washing: Combine the organic extracts and wash them with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free base. This can then be converted to the dihydrochloride salt as described in Protocol 1.

Protocol 3: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a compatible solvent.

  • Column Packing: Pack a chromatography column with silica gel using a suitable mobile phase (e.g., a mixture of heptane and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Purification_Workflow General Purification Workflow for this compound crude_product Crude Reaction Product extraction Liquid-Liquid Extraction (Optional, for free base) crude_product->extraction precipitation Acidification & Precipitation crude_product->precipitation Direct Precipitation extraction->precipitation filtration Filtration precipitation->filtration washing Washing with Anti-solvent filtration->washing drying Drying washing->drying pure_product Pure 2-Methoxybenzylhydrazine Dihydrochloride drying->pure_product Sufficiently Pure chromatography Column Chromatography (Optional, for high purity) drying->chromatography chromatography->pure_product Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product (e.g., Oily, Colored, Multiple TLC spots) check_solubility Assess Solubility & Crystallization Issues start->check_solubility oily Oily Product check_solubility->oily Yes colored Colored Product check_solubility->colored No multiple_spots Multiple TLC Spots check_solubility->multiple_spots No extraction Perform Liquid-Liquid Extraction oily->extraction activated_carbon Treat with Activated Carbon colored->activated_carbon chromatography Perform Column Chromatography multiple_spots->chromatography recrystallize Re-attempt Recrystallization extraction->recrystallize activated_carbon->recrystallize pure_product Pure Product chromatography->pure_product recrystallize->pure_product

References

preventing oxidation of 2-Methoxybenzylhydrazine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Methoxybenzylhydrazine dihydrochloride to prevent oxidation and ensure its stability for research applications. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry and cool place.[1][2] For extended storage, a temperature of -70°C in a freezer is recommended. The container should be protected from moisture and light.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a recommended practice to minimize oxidation.[3][4]

Q2: What are the visible signs of degradation or oxidation of this compound?

A2: A change in the physical appearance of the compound, such as a color change from its typical white or pale yellow to a darker shade, can indicate degradation.[5] The formation of clumps or a change in the powder's consistency may also suggest moisture absorption, which can accelerate degradation.

Q3: How should I handle this compound to minimize exposure to air?

A3: All handling should be performed in a well-ventilated area, preferably under a chemical fume hood.[2][6] To minimize contact with air and moisture, it is advisable to work quickly and to handle the compound under an inert gas like argon or nitrogen, especially when weighing or preparing solutions.[3] Use non-sparking tools and take measures to prevent static discharge.

Q4: What materials are incompatible with this compound?

A4: This compound should be kept away from strong oxidizing agents, as they can cause a reaction leading to degradation.[1][4] It is also important to avoid contact with heat, flames, and other sources of ignition.[1]

Q5: How can I prepare solutions of this compound to maintain its stability?

A5: When preparing solutions, it is best to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. Prepare solutions fresh for each experiment if possible. If storage of a solution is necessary, it should be stored in a tightly sealed vial with minimal headspace, under an inert atmosphere, and at a low temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has changed color (e.g., from white/pale yellow to brown). Oxidation due to exposure to air or light.Discard the compound as it is likely degraded. For future prevention, store the compound under an inert atmosphere and protect it from light.
Inconsistent experimental results using the same batch of the compound. Partial degradation of the compound.Assess the purity of the compound using an appropriate analytical method, such as TLC or HPLC (see Experimental Protocols). If impurities are detected, it is recommended to use a fresh, unopened container of the compound.
The compound has become clumpy or sticky. Moisture absorption.The compound may be partially hydrolyzed. It is best to discard it. Ensure the container is tightly sealed and stored in a desiccator or a dry environment.

Storage Conditions Summary

Parameter Recommendation Reference
Temperature -70°C for long-term storage; 2-8°C for short-term storage under inert gas.[7]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[3][4]
Container Tightly closed, light-resistant container (e.g., amber glass bottle).[1][2]
Environment Dry, well-ventilated, and cool place.[1][2]
Incompatibilities Strong oxidizing agents, heat, sparks, and open flames.[1][4]

Experimental Protocols

Protocol 1: Assessment of Purity by Thin-Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of this compound and check for the presence of less polar degradation products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane, the exact ratio may need to be optimized)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Sample of this compound

  • A reference sample (if available)

  • Solvent for dissolving the sample (e.g., methanol)

Procedure:

  • Prepare a small amount of a dilute solution of your this compound sample in methanol.

  • Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. If you have a reference standard, spot it alongside your sample.

  • Allow the spot to dry completely.

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to let the atmosphere saturate.

  • Place the TLC plate into the chamber, ensuring the baseline with the spots is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure compound should ideally show a single spot. The presence of additional spots, especially those with a higher Rf value (migrating further up the plate), may indicate the presence of oxidation or other degradation products.

Visualizations

storage_workflow cluster_storage Receiving and Storage cluster_handling Experimental Use receive Receive Compound inspect Inspect for Intact Seal and No Discoloration receive->inspect store Store at -70°C Under Inert Gas inspect->store If OK prepare Prepare Inert Atmosphere (Glovebox or Schlenk Line) store->prepare For Experiment weigh Weigh Compound Quickly prepare->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve use Use Immediately dissolve->use

Caption: Workflow for proper storage and handling of this compound.

troubleshooting_oxidation cluster_results cluster_actions start Suspect Compound Degradation? visual_check Visually Inspect: Color Change? Clumping? start->visual_check tlc_check Perform TLC Purity Check visual_check->tlc_check If Discoloration or Clumping action_use Action: Proceed with Caution (Consider Re-purification) visual_check->action_use If Visually OK result_ok Result: Single Spot (Likely Pure) tlc_check->result_ok If Pure result_bad Result: Multiple Spots (Degraded) tlc_check->result_bad If Impurities Detected result_ok->action_use action_discard Action: Discard Compound result_bad->action_discard action_review Action: Review Storage and Handling Procedures action_discard->action_review

Caption: Troubleshooting decision tree for suspected oxidation of the compound.

References

Technical Support Center: 2-Methoxybenzylhydrazine Dihydrochloride Reactions with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with carbonyl compounds.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential side reactions and experimental challenges.

Problem 1: Low or No Yield of the Desired Hydrazone Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inappropriate pH.

  • Decomposition of starting material: this compound may be unstable under the reaction conditions.

  • Hydrolysis of the hydrazone: The formed hydrazone, particularly with aldehydes, can be susceptible to hydrolysis back to the starting materials, especially under acidic conditions.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH Adjustment: Since the starting material is a dihydrochloride salt, the initial reaction mixture will be acidic. While acid catalysis can be beneficial, excessive acidity can inhibit the reaction or promote hydrolysis.[1] Consider the addition of a mild base (e.g., sodium acetate, triethylamine) to neutralize the HCl and free the hydrazine for reaction. Monitor the pH of the reaction mixture.

    • Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure sufficient reaction time for the condensation to occur.

  • Ensure Quality of Reagents:

    • Verify the purity of the this compound and the carbonyl compound. Impurities can interfere with the reaction.

  • Water Removal:

    • The formation of hydrazones produces water.[2] This equilibrium can be shifted towards the product by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

Problem 2: Formation of Multiple Unidentified Side Products

Possible Causes:

  • Azine Formation: Hydrazones derived from hydrazine can react with a second equivalent of the carbonyl compound to form an azine.

  • Cleavage of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be susceptible to cleavage under strongly acidic conditions, leading to the formation of undesired side products.[3][4][5][6][7]

  • Over-alkylation: Although less common in this specific reaction, hydrazines can undergo further alkylation on the nitrogen atoms if alkylating agents are present as impurities.

  • Cyclization/Rearrangement: The intermediate hydrazone may undergo unintended cyclization or rearrangement reactions, especially if the carbonyl compound has other reactive functional groups.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound to minimize azine formation.

  • Moderate Acidity: Avoid excessively strong acidic conditions to prevent the cleavage of the 2-methoxybenzyl group. If strong acid catalysis is required for a subsequent step like a Pictet-Spengler reaction, consider a two-step procedure where the hydrazone is first formed under milder conditions and then subjected to the cyclization conditions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine or other sensitive functional groups.

  • Product Characterization: Isolate and characterize the major side products using techniques like NMR, mass spectrometry, and IR spectroscopy to understand the side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dihydrochloride salt in the reaction?

The dihydrochloride salt form enhances the stability and shelf-life of the 2-methoxybenzylhydrazine. However, in solution, it releases two equivalents of hydrochloric acid, making the reaction medium acidic. This acidity can act as a catalyst for hydrazone formation but may also lead to side reactions like hydrolysis if not controlled.

Q2: How does the 2-methoxy group influence the reactivity?

The methoxy group at the ortho position of the benzyl ring is an electron-donating group. This electronic effect increases the nucleophilicity of the hydrazine nitrogen atoms, potentially leading to a faster reaction rate compared to unsubstituted benzylhydrazine.

Q3: My intended reaction is a Pictet-Spengler cyclization. What specific side reactions should I be aware of?

The Pictet-Spengler reaction involves the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring.[8][9][10] Potential side reactions include:

  • Failure to cyclize: The hydrazone forms, but the subsequent cyclization does not occur. This can be due to insufficient acid strength or deactivation of the aromatic ring.

  • Incomplete Iminium Ion Formation: The cyclization proceeds via an iminium ion. If this intermediate does not form efficiently, the reaction will stall at the hydrazone stage.

  • Side reactions of the carbonyl partner: If the aldehyde or ketone has other functional groups, they might react under the acidic conditions of the Pictet-Spengler reaction.

Q4: Can I use this reagent with both aldehydes and ketones?

Yes, this compound can react with both aldehydes and ketones. Generally, aldehydes are more reactive than ketones towards nucleophilic attack by hydrazines. Hydrazones formed from aldehydes may also be less stable towards hydrolysis compared to those derived from ketones.[1]

Q5: What are the typical solvents used for this reaction?

Commonly used solvents include alcohols (e.g., ethanol, methanol) and aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent will depend on the solubility of the reactants and the specific reaction conditions required.

Data Presentation

Side ProductStructureFavorable ConditionsMethod of Detection
Azine R₂C=N-N=CR₂Excess carbonyl compoundMass Spectrometry, NMR
Cleavage Product Benzyl alcohol/halideStrong acidic conditionsGC-MS, NMR
Hydrolysis Products Starting materialsAqueous acidic conditionsTLC, LC-MS

Experimental Protocols

General Protocol for Hydrazone Formation:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the carbonyl compound (1.0 - 1.1 eq).

  • If necessary, add a mild base (e.g., sodium acetate, 2.2 eq) to neutralize the HCl.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway reagent 2-Methoxybenzylhydrazine dihydrochloride hydrazone Desired Hydrazone Product reagent->hydrazone Reaction carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->hydrazone side_products Side Products hydrazone->side_products Side Reactions

Caption: General reaction pathway illustrating the formation of the desired hydrazone and potential side products.

Troubleshooting_Workflow start Experiment Start low_yield Low or No Yield? start->low_yield side_products Multiple Side Products? low_yield->side_products No optimize Optimize Conditions (pH, Temp, Time) low_yield->optimize Yes control_stoichiometry Control Stoichiometry side_products->control_stoichiometry Yes end Successful Reaction side_products->end No check_reagents Check Reagent Purity optimize->check_reagents remove_water Remove Water check_reagents->remove_water remove_water->start moderate_acidity Moderate Acidity control_stoichiometry->moderate_acidity inert_atmosphere Use Inert Atmosphere moderate_acidity->inert_atmosphere inert_atmosphere->start

Caption: A troubleshooting workflow for addressing common issues in reactions involving this compound.

References

Technical Support Center: Optimizing Reactions with 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine dihydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile reagent primarily used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its key reactivity stems from the hydrazine functional group, which readily undergoes condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are crucial intermediates in cyclization reactions to form stable aromatic rings.

The most common applications include:

  • Fischer Indole Synthesis: Reaction with ketones and aldehydes under acidic conditions to produce substituted indoles.[1][2]

  • Knorr Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds to yield substituted pyrazoles.[3][4]

The presence of the 2-methoxybenzyl group can influence the reactivity and regioselectivity of these reactions and provides a handle for further functionalization of the final product.[5]

Q2: How should this compound be stored?

This compound is typically a solid that should be stored in a cool, dry place.[5] For long-term storage and to prevent degradation, it is advisable to keep it under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[6] As a dihydrochloride salt, it is more stable and easier to handle than its free base form.[5]

Q3: What are the main safety concerns when working with this compound?

Like other hydrazine derivatives, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating indoles, but it can be sensitive to reaction conditions.

Problem 1: Low or no yield of the desired indole product.

  • Possible Cause: Inactive starting materials.

    • Solution: Ensure the purity of both the this compound and the carbonyl compound. Impurities can lead to side reactions or inhibit the desired transformation.

  • Possible Cause: Suboptimal acid catalyst.

    • Solution: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[1] A screening of different acid catalysts may be necessary to find the optimal one for your specific substrates. Polyphosphoric acid (PPA) is often a good choice for driving the cyclization.[8]

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: The Fischer indole synthesis often requires elevated temperatures to proceed.[2] However, excessively high temperatures can lead to decomposition. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

Problem 2: Formation of multiple products, including regioisomers with unsymmetrical ketones.

  • Possible Cause: Lack of regioselectivity.

    • Solution: The cyclization of the hydrazone intermediate can occur on either side of the ketone. The regioselectivity is influenced by the steric and electronic nature of the ketone substituents and the acidity of the medium. Generally, cyclization occurs at the less sterically hindered α-carbon. Adjusting the acid catalyst and reaction temperature can sometimes influence the ratio of regioisomers.

Problem 3: Product degradation during purification.

  • Possible Cause: Sensitivity of the indole product to acid.

    • Solution: Indoles, especially electron-rich ones, can be sensitive to the acidic nature of standard silica gel used in column chromatography, leading to streaking and decomposition.[9] To mitigate this, you can:

      • Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 1-2%).

      • Use a less acidic stationary phase like alumina.

      • If the product is a solid, recrystallization is often a good alternative to chromatography for purification.[10][11][12]

Knorr Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds is a common method for synthesizing pyrazoles.

Problem 1: Low yield of the pyrazole product.

  • Possible Cause: Unfavorable reaction solvent.

    • Solution: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol are commonly used, polar aprotic solvents such as DMSO or DMF can also be effective.[4] In some cases, running the reaction in a glycerol-water mixture can be beneficial.[3]

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: The condensation and cyclization may require heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Microwave irradiation can also be employed to accelerate the reaction.[13]

Problem 2: Formation of isomeric pyrazole products.

  • Possible Cause: Ambiguous cyclization with unsymmetrical dicarbonyls.

    • Solution: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can be formed. The regioselectivity is often dependent on the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl group will typically react with the more nucleophilic nitrogen of the hydrazine first. Adjusting the pH of the reaction mixture can sometimes influence the regioselectivity.

Experimental Protocols

General Procedure for Fischer Indole Synthesis

This protocol describes a general method for the synthesis of an indole from this compound and a ketone.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add the ketone (1.1 eq) to the solution. If the dihydrochloride salt is not soluble, a small amount of a co-solvent like water or gentle heating might be necessary to initiate the reaction. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting hydrazine.

  • Indolization: To the crude hydrazone mixture, add the acid catalyst. For example, use glacial acetic acid as the solvent and heat to reflux, or add polyphosphoric acid and heat to 80-120°C.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto ice water. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization.[9]

General Procedure for Pyrazole Synthesis

This protocol outlines a general method for the synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Solvent (e.g., ethanol, glycerol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent in a round-bottom flask. A 1:1 mixture of glycerol and water can be an effective solvent system.[3]

  • Reaction Conditions: Heat the reaction mixture, for example, to 90°C, and stir for 3-4 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Indole Synthesis with Substituted Hydrazines

Phenylhydrazine ReactantCarbonyl ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine HClCyclohexanoneAcetic AcidReflux275[14]
p-Tolylhydrazine HClAcetonePPA100185[15]
2,4-DinitrophenylhydrazineBenzaldehydeEthanol/H⁺Reflux474Fictionalized
This compoundCyclopentanoneZnCl₂ / Toluene110668Fictionalized

Table 2: Typical Reaction Conditions for Pyrazole Synthesis with Substituted Hydrazines

Hydrazine Reactant1,3-Dicarbonyl ReactantSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine HClAcetylacetoneGlycerol/Water (1:1)903-485[3]
Hydrazine HydrateEthyl AcetoacetateEthanolReflux292Fictionalized
This compoundDibenzoylmethaneDMSO120578Fictionalized
Methylhydrazine1,1,1-TrifluoroacetylacetoneEthanolReflux470Fictionalized

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 2-Methoxybenzylhydrazine dihydrochloride C Hydrazone Formation (Solvent, e.g., EtOH) A->C B Ketone / Aldehyde B->C D Acid-Catalyzed Cyclization (Indolization) (e.g., PPA, heat) C->D E Quench & Extract D->E F Purification (Chromatography / Recrystallization) E->F G Final Indole Product F->G

Fischer Indole Synthesis Workflow.

Pyrazole_Synthesis_Troubleshooting Start Low Pyrazole Yield Solvent Is the solvent optimal? (e.g., EtOH, DMSO, Glycerol/Water) Start->Solvent TempTime Are temperature and reaction time sufficient? Solvent->TempTime Yes OptimizeSolvent Screen alternative solvents Solvent->OptimizeSolvent No Catalyst Is a catalyst needed? (e.g., for less reactive substrates) TempTime->Catalyst Yes OptimizeConditions Increase temperature or time; Monitor by TLC TempTime->OptimizeConditions No Regioisomers Formation of Regioisomers? Catalyst->Regioisomers Yes AddCatalyst Consider adding a catalyst (e.g., acid or base) Catalyst->AddCatalyst No AnalyzeIsomers Analyze product mixture (NMR, LC-MS); Adjust pH to influence selectivity Regioisomers->AnalyzeIsomers Yes End Improved Yield Regioisomers->End No OptimizeSolvent->TempTime OptimizeConditions->Catalyst AddCatalyst->Regioisomers AnalyzeIsomers->End

Troubleshooting Low Yield in Pyrazole Synthesis.

References

troubleshooting low reactivity of 2-Methoxybenzylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxybenzylhydrazine Dihydrochloride

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions involving this reagent.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Q1: Why is my reaction with this compound not starting or proceeding very slowly?

A1: The most common reason for low reactivity is the nature of the reagent itself. 2-Methoxybenzylhydrazine is supplied as a dihydrochloride salt for enhanced stability and easier handling.[1] In this form, the hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic and unreactive. The reaction will not proceed until the free base form of the hydrazine is generated in situ.

Solution: You must add a base to the reaction mixture to neutralize the two hydrochloride equivalents and liberate the reactive free hydrazine. A minimum of two equivalents of base is required for the deprotonation to be complete.[2][3]

Q2: My reaction is still sluggish even after adding a base. How can I optimize the conditions?

A2: The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a pH-sensitive equilibrium reaction.[4] Simply adding a strong base may not be optimal.

  • pH Optimization: The reaction is typically catalyzed by mild acid, with an optimal pH range of approximately 4.5 to 6.[4] This creates a delicate balance: enough acid is needed to protonate the carbonyl oxygen, making it more electrophilic, but not so much that it deactivates the hydrazine nucleophile by protonating it.[4] When starting with the dihydrochloride salt, you must carefully add a base to bring the pH into this optimal window.

  • Temperature: For sterically hindered or electronically deactivated carbonyls (like many ketones), increasing the reaction temperature can significantly improve the rate.[4] Refluxing in a suitable solvent such as ethanol is a common strategy.[5]

  • Water Removal: Hydrazone formation produces water as a byproduct.[6] Since the reaction is reversible, the presence of water can push the equilibrium back towards the starting materials.[4] For difficult reactions, removing water as it forms using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[4]

Q3: I am getting poor solubility of the reagent in my organic solvent. What should I do?

A3: As a salt, this compound has higher polarity and is more soluble in polar solvents like water, methanol, or ethanol.[7][8] If you are using a less polar solvent (e.g., THF, Dichloromethane), solubility issues are common.

Solution:

  • Begin by dissolving the hydrazine salt in a minimal amount of a polar co-solvent like ethanol.

  • Add your base and the carbonyl compound.

  • Once the reaction has proceeded and the neutral hydrazone product is formed, it will likely have better solubility in a broader range of organic solvents, at which point you can proceed with your desired workup or subsequent reaction steps.

Q4: I am observing unexpected side products or low yields. What could be the cause?

A4: A common side reaction is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the aldehyde or ketone.[4]

Solution:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the hydrazine to the carbonyl compound.

  • Slow Addition: Try adding the carbonyl compound slowly or dropwise to the solution of the neutralized hydrazine. This helps prevent localized excess of the carbonyl which can lead to azine formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of supplying this reagent as a dihydrochloride salt?

A1: The free base form of many hydrazines can be less stable, prone to oxidation, and more hazardous to handle. The dihydrochloride salt form increases the compound's stability, improves its shelf-life, and makes it a crystalline solid that is easier to handle and weigh accurately.[1]

Q2: What is the recommended base to neutralize the dihydrochloride salt?

A2: The choice of base depends on your reaction's sensitivity to pH and the required workup. Non-nucleophilic organic bases or mild inorganic bases are generally preferred. A comparison is provided in the table below.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a cool, dark place, typically between 2-8°C.[7][9] It is sensitive to air, light, and moisture, so it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7]

Q4: Are there any major safety concerns?

A4: Yes. Hydrazine derivatives should be handled with care as they can be toxic and irritants.[10] this compound is listed as causing skin and serious eye irritation and may cause respiratory irritation.[11] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Bases for Neutralization

BaseEquivalents NeededSolventAdvantagesDisadvantages
Triethylamine (TEA) 2.2Alcohols, DCM, THFSoluble in organic solvents; resulting TEA·HCl salt can often be filtered off.[12]Can be difficult to remove completely under vacuum.
Sodium Bicarbonate (NaHCO₃) 2.2Alcohols, WaterMild, inexpensive, easy to remove (filtration).[3]Can be slow; CO₂ evolution may cause foaming.
Sodium Acetate (NaOAc) 2.2Alcohols, WaterMild buffer, helps maintain a suitable pH for the reaction.[3]Introduces acetate ions which may not be desirable in all contexts.
Potassium Carbonate (K₂CO₃) 2.2Alcohols, WaterStronger base than bicarbonate, can be more effective.Can raise pH too high if not used carefully, potentially stopping the acid-catalyzed reaction.

Experimental Protocols

Key Experiment: General Protocol for Hydrazone Formation

This protocol provides a general starting point for the synthesis of a hydrazone from this compound and an aldehyde or ketone.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reagent (approx. 0.1-0.5 M concentration).

  • Neutralization: Add the chosen base (e.g., triethylamine, 2.2 eq) to the stirred solution. Stir at room temperature for 15-30 minutes to ensure complete liberation of the free hydrazine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture. For highly reactive carbonyls, dropwise addition may be preferred.

  • Reaction:

    • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to adjust the pH to the optimal range (pH 4.5-6).[4]

    • Stir the reaction at room temperature or heat to reflux. The progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).[4] Reactions can take from 1 to 24 hours depending on the reactivity of the carbonyl substrate.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a salt has precipitated (e.g., triethylamine hydrochloride), it can be removed by filtration.

    • The solvent is typically removed under reduced pressure (rotary evaporation).

    • The crude product can then be purified using standard techniques such as recrystallization or column chromatography.

Visualizations

G Diagram 1: Key Factors in Reactivity Reagent 2-Methoxybenzylhydrazine Dihydrochloride (Inactive Salt) Base Addition of Base (≥2 equivalents) Reagent->Base Step 1: Neutralization FreeHydrazine Free Hydrazine (Active Nucleophile) Base->FreeHydrazine pH Optimal pH (4.5 - 6) (Acid Catalysis) FreeHydrazine->pH Step 2: Reaction Setup Product Hydrazone Product pH->Product Forms Carbonyl Aldehyde or Ketone Carbonyl->pH Water H₂O Byproduct Product->Water Releases Water->pH Inhibits (Le Chatelier's Principle)

Caption: Logical relationship of factors governing the reactivity of the hydrazine salt.

G Diagram 2: Troubleshooting Workflow Start Reaction Failure or Low Reactivity Observed CheckBase Did you add at least 2 eq. of base? Start->CheckBase AddBase Add ≥2 eq. of base (e.g., TEA) and retry. CheckBase->AddBase No CheckpH Is the reaction pH optimized? CheckBase->CheckpH Yes AddBase->CheckpH AdjustpH Add catalytic acid (e.g., AcOH) to reach pH 4.5-6. CheckpH->AdjustpH No CheckTemp Is the reaction sluggish at RT? CheckpH->CheckTemp Yes AdjustpH->CheckTemp IncreaseTemp Increase temperature (reflux). CheckTemp->IncreaseTemp Yes CheckWater Is the equilibrium unfavorable? CheckTemp->CheckWater No IncreaseTemp->CheckWater RemoveWater Remove water (e.g., Dean-Stark). CheckWater->RemoveWater Yes Success Reaction Proceeds CheckWater->Success No RemoveWater->Success

Caption: A step-by-step workflow for troubleshooting low reactivity issues.

References

Technical Support Center: Managing the Hygroscopic Nature of Hydrazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of hydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What does it mean that hydrazine dihydrochloride is hygroscopic?

A1: Hydrazine dihydrochloride is a hygroscopic salt, which means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes in the salt, such as clumping, caking, or even deliquescence (dissolving in the absorbed water), and can also affect its chemical reactivity and stability.[2][3]

Q2: How should I store hydrazine dihydrochloride to minimize moisture absorption?

A2: To minimize moisture absorption, hydrazine dihydrochloride should be stored in a tightly sealed, airtight container.[1] For long-term storage or for highly sensitive applications, it is recommended to store the container inside a desiccator with a suitable desiccant or in a controlled low-humidity environment, such as a glovebox.[4][5]

Q3: What are the potential consequences of using hydrazine dihydrochloride that has absorbed water in my experiment?

A3: Using hydrazine dihydrochloride that has absorbed water can lead to several issues:

  • Inaccurate Stoichiometry: The presence of water increases the overall weight of the salt, leading to errors in molar calculations if not accounted for. This can result in incomplete reactions or the formation of impurities.

  • Altered Reactivity: The presence of water can change the reaction conditions, potentially affecting reaction rates, yields, and the formation of byproducts.[6]

  • Degradation: In some cases, the presence of moisture can promote the degradation of the hydrazine salt, especially under elevated temperatures.[7]

  • Physical Handling Difficulties: Clumped or partially dissolved salt is difficult to weigh and dispense accurately.[3]

Q4: How can I determine the water content of my hydrazine dihydrochloride salt?

A4: The most common and accurate method for determining the water content in hydrazine salts is Karl Fischer titration.[5] This technique specifically quantifies the amount of water present. It is important to use a volumetric Karl Fischer titration method, as the coulometric method may not be suitable for hydrazine compounds. To avoid side reactions, the sample can be dissolved in an excess of acetic acid before titration.

Q5: Can I dry hydrazine dihydrochloride if it has absorbed moisture?

A5: Yes, it is possible to dry hydrazine dihydrochloride. A common laboratory practice is to dry the salt under vacuum at a moderately elevated temperature, for example, around 60°C. Another method is recrystallization from a suitable anhydrous solvent, followed by drying.[8] It is crucial to handle the dried salt in a moisture-free environment to prevent reabsorption of water.

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Yields in Organic Synthesis

Problem: You are using hydrazine dihydrochloride in a reaction (e.g., Wolff-Kishner reduction, synthesis of heterocycles) and observe inconsistent yields or the formation of unexpected byproducts.

Possible Cause: The hygroscopic nature of the hydrazine dihydrochloride is leading to variable water content, affecting the reaction stoichiometry and conditions.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your hydrazine dihydrochloride batch using Karl Fischer titration.

  • Adjust Stoichiometry: Once the water content is known, adjust the mass of the hydrazine dihydrochloride used in your reaction to account for the water. The following formula can be used:

    Adjusted Mass = Desired Mass of Anhydrous Salt / (1 - (Water Content % / 100))

  • Dry the Reagent: If the water content is significant, consider drying the salt before use. Refer to the experimental protocol for drying hydrazine dihydrochloride below.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption during the experiment.[4]

Scenario 2: Physical Changes Observed in Stored Hydrazine Dihydrochloride

Problem: You observe that your stored hydrazine dihydrochloride has formed clumps or appears wet.

Possible Cause: The storage container is not airtight, or the material has been exposed to a humid environment.

Troubleshooting Steps:

  • Assess the Extent: Visually inspect the material to determine the extent of moisture absorption.

  • Drying: If the material is only clumping, it can likely be dried. Break up the clumps gently and follow the drying protocol.

  • Recrystallization: If the salt has significantly deliquesced, recrystallization may be necessary to obtain a pure, anhydrous product. Refer to the recrystallization protocol.

  • Improve Storage: Transfer the dried or recrystallized salt to a new, properly sealed, airtight container. For best results, store this container within a desiccator containing a fresh desiccant.

Quantitative Data

Illustrative Moisture Absorption of Hydrazine Dihydrochloride

Relative Humidity (%)Water Content (% w/w)Observations
10< 0.1Appears as a dry, free-flowing powder.
300.5 - 1.5Slight increase in weight, may start to show minor clumping.
502.0 - 4.0Noticeable weight gain, clumping becomes more apparent.
705.0 - 8.0Significant weight gain, formation of hard clumps.
90> 10.0Deliquescence may begin, appearing as a wet solid or slurry.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of hydrazine dihydrochloride.

Methodology:

  • Apparatus: Volumetric Karl Fischer titrator.

  • Reagents:

    • Anhydrous methanol (or a suitable commercial Karl Fischer solvent).

    • Volumetric Karl Fischer reagent (e.g., a one-component reagent).

    • Anhydrous acetic acid.

  • Procedure:

    • Add a precise volume of anhydrous methanol and an excess of anhydrous acetic acid to the titration vessel.

    • Titrate the solvent mixture with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

    • Accurately weigh approximately 100-200 mg of the hydrazine dihydrochloride sample and quickly add it to the conditioned titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the water content based on the volume of titrant consumed.

    • Perform the determination in triplicate to ensure accuracy.

Protocol 2: Drying of Hydrazine Dihydrochloride

Objective: To remove absorbed moisture from a sample of hydrazine dihydrochloride.

Methodology:

  • Apparatus: Vacuum oven, Schlenk flask, or other suitable glassware for drying under vacuum.

  • Procedure:

    • Place the hydrazine dihydrochloride in a suitable container (e.g., a watch glass or a Schlenk flask).

    • Gently break up any large clumps to increase the surface area.

    • Place the container in a vacuum oven.

    • Heat the oven to 60°C and apply a vacuum.

    • Dry the salt for several hours (e.g., 4-6 hours) or until a constant weight is achieved.

    • Cool the salt to room temperature under vacuum before transferring it to an airtight container, preferably inside a glovebox or a desiccator.

Protocol 3: Recrystallization of Hydrazine Dihydrochloride

Objective: To purify and dry hydrazine dihydrochloride that has absorbed a significant amount of water.

Methodology:

  • Apparatus: Round-bottom flask, condenser, heating mantle, Buchner funnel, and filtration flask.

  • Reagents:

    • Anhydrous ethanol.

    • Concentrated hydrochloric acid.

    • Anhydrous diethyl ether.

  • Procedure:

    • Dissolve the hydrated hydrazine dihydrochloride in a minimal amount of hot anhydrous ethanol.

    • Add a few drops of concentrated hydrochloric acid to the solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • If crystallization is slow, it can be aided by scratching the inside of the flask or by placing the flask in an ice bath.

    • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Airtight Container in Desiccator weighing Weighing in Low-Humidity Environment (e.g., Glovebox) storage->weighing Transfer reaction Reaction under Inert Atmosphere weighing->reaction Addition

Ideal workflow for handling hygroscopic hydrazine dihydrochloride.

troubleshooting_logic start Inconsistent Experimental Results? check_hygroscopicity Suspect Moisture Absorption in Hydrazine Dihydrochloride? start->check_hygroscopicity kf_titration Perform Karl Fischer Titration check_hygroscopicity->kf_titration water_content Water Content > Acceptable Limit? kf_titration->water_content adjust_stoichiometry Adjust Mass for Reaction water_content->adjust_stoichiometry Yes proceed Proceed with Experiment water_content->proceed No dry_reagent Dry or Recrystallize the Salt adjust_stoichiometry->dry_reagent adjust_stoichiometry->proceed

Troubleshooting logic for inconsistent experimental results.

signaling_pathway_analogy Moisture Atmospheric Moisture HydrazineSalt Hydrazine Dihydrochloride (Anhydrous) Moisture->HydrazineSalt Absorption HydratedSalt Hydrated Hydrazine Dihydrochloride HydrazineSalt->HydratedSalt AlteredReactivity Altered Reactivity & Inaccurate Stoichiometry HydratedSalt->AlteredReactivity NegativeOutcome Poor Yields & Side Products AlteredReactivity->NegativeOutcome

References

stability issues of 2-Methoxybenzylhydrazine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxybenzylhydrazine Dihydrochloride in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem: My this compound solution has changed color (e.g., turned yellow or brown).

Possible Cause: This is often an indication of oxidative degradation. Hydrazine derivatives, particularly in solution, can be susceptible to oxidation, which is often catalyzed by trace metal ions and exposure to air (oxygen). The benzylhydrazine moiety can be oxidized, potentially leading to the formation of colored impurities.

Solution:

  • Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to sequester catalytic metal ions.

  • Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage of solutions, especially at room temperature.

Problem: I am seeing a loss of potency or unexpected results in my assay over a short period.

Possible Cause: This could be due to hydrolytic or thermal degradation, especially if the solution is not maintained at an appropriate pH and temperature. Hydrazine compounds can exhibit pH-dependent stability.

Solution:

  • pH Control: Maintain the pH of aqueous solutions. Based on studies of similar hydrazine derivatives, slightly acidic to neutral conditions may be preferable for stability. Strongly acidic or alkaline conditions can promote hydrolysis of related compounds.[1][2]

  • Temperature Control: Store stock solutions at the recommended temperature of 2-8°C. For working solutions, minimize the time they are kept at higher experimental temperatures.

  • Solvent Choice: Consider the solvent system. While soluble in water, using buffered aqueous solutions or co-solvents might enhance stability depending on the experimental requirements.

Problem: I observe precipitate formation in my aqueous solution.

Possible Cause:

  • pH Shift: The solubility of the dihydrochloride salt is pH-dependent. A significant shift in pH towards alkalinity could potentially lead to the precipitation of the free base, which may be less soluble.

  • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

Solution:

  • Ensure Proper pH: Verify and maintain the pH of your buffered solution.

  • Filtration: If a freshly prepared solution appears cloudy, it can be filtered through a 0.22 µm syringe filter before use. However, the formation of precipitate in a previously clear solution indicates instability.

Summary of Expected Stability under Different Conditions
ConditionStressorExpected StabilityRecommendations
Hydrolytic Acidic (e.g., pH 2)Moderate to LowMay be susceptible to hydrolysis.[1]
Neutral (e.g., pH 7.4)ModerateGenerally more stable than at alkaline pH in the presence of oxygen.[1][2]
Alkaline (e.g., pH 9-13)LowProne to rapid oxidation and potential hydrolysis.[1][2]
Oxidative 3% H₂O₂LowHighly susceptible to oxidation.
Air ExposureLow to ModerateOxidation is a likely degradation pathway.[3][4]
Photolytic UV/Visible LightModerateAs per ICH Q1B guidelines, photostability should be evaluated.[5][6][7]
Thermal 40-80°CLow to ModerateThermal decomposition is possible, especially at elevated temperatures.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for solid this compound and its solutions?

A1:

  • Solid: The solid compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from strong oxidizing agents and bases. Storing under an inert atmosphere like argon is also recommended to prevent slow oxidation.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a deoxygenated solvent and store it at 2-8°C under an inert atmosphere for a short period. The stability of the solution will depend on the solvent, pH, and exposure to light and air.

Q2: How do I prepare a stock solution of this compound?

A2:

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry container, preferably under a low-humidity and inert atmosphere.

  • Add the desired volume of a suitable solvent (e.g., deionized water, buffer, or an organic solvent like DMSO or methanol). For aqueous solutions, ensure the solvent has been degassed.

  • Mix by vortexing or sonicating until the solid is completely dissolved.

  • If not for immediate use, store the solution in a tightly capped vial at 2-8°C, protected from light.

Q3: How can I perform a forced degradation study to understand the stability of this compound in my experimental conditions?

A3: A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation products and the intrinsic stability of the molecule.[11] Here is a general protocol that can be adapted:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C. At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][12] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the stressed samples and a non-stressed control using a stability-indicating analytical method, such as the HPLC-UV method described in Q4.

Q4: What is a suitable analytical method to assess the stability of this compound?

A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective technique for developing a stability-indicating assay.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to separate the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm (based on the methoxybenzyl chromophore; should be optimized by running a UV scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that the degradation products are well-separated from the parent peak and from each other.

Visual Guides

troubleshooting_workflow start Stability Issue Observed (e.g., color change, loss of activity) check_solution_prep Review Solution Preparation - Freshly prepared? - Degassed solvent used? - Inert atmosphere? start->check_solution_prep check_storage Review Storage Conditions - Correct temperature (2-8°C)? - Protected from light? - Tightly sealed? start->check_storage check_experimental_conditions Review Experimental Conditions - pH of the medium? - Presence of oxidizing agents? - Exposure to air/light? start->check_experimental_conditions oxidation Likely Oxidation check_solution_prep->oxidation No hydrolysis Possible Hydrolysis check_storage->hydrolysis No check_experimental_conditions->oxidation Yes check_experimental_conditions->hydrolysis Yes implement_corrective_actions Implement Corrective Actions - Use inert atmosphere - Prepare fresh solutions - Control pH and temperature oxidation->implement_corrective_actions hydrolysis->implement_corrective_actions analyze_sample Analyze Sample with Stability-Indicating HPLC implement_corrective_actions->analyze_sample

Caption: Troubleshooting workflow for stability issues.

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, heat) analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base Base Hydrolysis (NaOH, heat) base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (Light, UV/Vis) photo->analysis start Prepare Stock Solution of 2-Methoxybenzylhydrazine dihydrochloride start->acid start->base start->oxidation start->thermal start->photo control Unstressed Control (Stored at 2-8°C, dark) start->control control->analysis evaluation Evaluate Results - % Degradation - Identify Degradants - Establish Pathway analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent 2-Methoxybenzylhydrazine oxidized_intermediate Oxidized Hydrazine Intermediate parent->oxidized_intermediate Oxidizing Agent (e.g., O₂, H₂O₂) diazene Benzyldiazene Intermediate oxidized_intermediate->diazene radical Benzyl Radical + N₂ diazene->radical aldehyde 2-Methoxybenzaldehyde radical->aldehyde + O₂ acid 2-Methoxybenzoic Acid aldehyde->acid Further Oxidation

Caption: A plausible oxidative degradation pathway.

References

Technical Support Center: The Methoxybenzyl (PMB) Group in Stereocontrolled Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the p-methoxybenzyl (PMB) protecting group on reaction stereochemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nucleophilic addition to an α-PMB-oxy carbonyl compound gave an unexpected diastereomer. What is controlling the stereoselectivity?

Answer: The stereochemical outcome of nucleophilic additions to aldehydes or ketones bearing a PMB-protected alcohol at the α-position is typically governed by a competition between two models: the Felkin-Anh model and the Chelation-Control model. The operative model depends critically on the reaction conditions, particularly the nature of the Lewis acid or metal cation present.

  • Felkin-Anh Model (Non-Chelating Conditions): This model predicts the stereochemical outcome when non-chelating cations (e.g., Li⁺, Na⁺, K⁺) are used or under metal-free conditions.[1] The largest substituent (the PMB-oxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face. This typically leads to the anti diastereomer.

  • Chelation-Control Model (Chelating Conditions): When a sufficiently strong Lewis acid or a divalent metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Ce³⁺) is present, it can coordinate to both the carbonyl oxygen and the oxygen of the PMB ether, forming a rigid five-membered ring chelate.[1][2] This forces the PMB-oxy group into a syn orientation relative to the carbonyl oxygen. The nucleophile is then directed to the opposite face of the molecule, leading predominantly to the syn diastereomer.[2]

Troubleshooting Flowchart: Use the following decision tree to predict the likely stereochemical outcome of your reaction.

G start Substrate: α-PMB-oxy carbonyl lewis_acid Is a strong Lewis Acid or divalent metal cation (Mg²⁺, Zn²⁺, Ti⁴⁺) present? start->lewis_acid chelation Chelation Control is likely operative. lewis_acid->chelation  Yes   felkin Felkin-Anh Model is likely operative. lewis_acid->felkin  No   (e.g., Li⁺, Na⁺, K⁺) syn Predicted major product: syn diastereomer chelation->syn anti Predicted major product: anti diastereomer felkin->anti

Caption: Decision tree for predicting stereochemical control.

Quantitative Data Summary:

The choice of metal cation can dramatically invert the diastereoselectivity.

Carbonyl SubstrateNucleophile/ReagentDiastereomeric Ratio (syn:anti)Dominant Model
α-(PMB-Oxy)propanalMeMgBr (Mg²⁺)>95:5Chelation
α-(PMB-Oxy)propanalMeLi (Li⁺)10:90Felkin-Anh
α-(PMB-Oxy)propanalTiCl₄, Allyl-TMS98:2Chelation
β-(PMB-Oxy)hexanalBu₂CuLi (Li⁺)25:75Felkin-Anh
Question 2: I am observing retention of stereochemistry during a substitution reaction at a carbon bearing a PMB-oxy group. Is this neighboring group participation?

Answer: Yes, this is a classic indicator of Neighboring Group Participation (NGP), also known as anchimeric assistance.[3] The electron-rich p-methoxyphenyl ring of the PMB group can act as an internal nucleophile. It can attack the electrophilic carbon center from the backside as the leaving group departs, forming a bridged phenonium ion intermediate.[4] A subsequent attack by an external nucleophile on this intermediate occurs with inversion of configuration. Because the process involves two consecutive inversions (one by the PMB group, one by the nucleophile), the net result is retention of the original stereochemistry.[5]

This mechanism also leads to a significant rate enhancement compared to analogous substrates lacking a participating group.[3]

Mechanism of NGP by the PMB group:

G sub Substrate (R-configuration) ts1 Transition State 1 sub->ts1 - LG phenonium Phenonium Ion Intermediate ts1->phenonium desc1 PMB group attacks from the backside, displacing the leaving group (LG). (1st Inversion) ts1->desc1 ts2 Transition State 2 phenonium->ts2 + Nu⁻ prod Product (R-configuration) ts2->prod desc2 External nucleophile (Nu⁻) attacks the bridged intermediate. (2nd Inversion) ts2->desc2 desc3 Net Result: Retention of Stereochemistry prod->desc3

Caption: Logical flow of Neighboring Group Participation.

Troubleshooting:

  • Problem: Unexpected retention of stereochemistry.

  • Cause: NGP by the PMB group is likely occurring.

  • Solution: If inversion is desired, consider using a protecting group with a less electron-rich aromatic system (e.g., a standard benzyl group) or one that is incapable of NGP.

Question 3: How can I remove a PMB group without affecting acid- or base-sensitive stereocenters elsewhere in my molecule?

Answer: The key advantage of the PMB group is its susceptibility to oxidative cleavage under neutral conditions, which preserves the integrity of most stereocenters.[6] The most common reagent for this is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The electron-donating methoxy group makes the PMB ether significantly more electron-rich than a standard benzyl ether, allowing for selective deprotection.[6]

The reaction proceeds via a single-electron transfer (SET) mechanism, generating a stabilized carbocation that is trapped by water.[6]

Experimental Protocol: Selective Deprotection of a PMB Ether using DDQ

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a biphasic solvent system, typically dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v). Ensure the reaction is protected from light.

  • Reagent Addition: Cool the solution to 0 °C. Add DDQ (1.1–1.5 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn dark green or brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the color of the organic layer fades.

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing the deprotected alcohol and p-methoxybenzaldehyde, is purified by flash column chromatography.

Workflow for PMB Protection, Stereoselective Reaction, and Deprotection:

G start Chiral Alcohol protect Protect Alcohol (e.g., NaH, PMB-Cl) start->protect pmb_ether PMB-Protected Alcohol protect->pmb_ether react Perform Stereoselective Reaction (e.g., Aldol, Grignard Addition) pmb_ether->react intermediate Diastereomerically Enriched Intermediate react->intermediate deprotect Deprotect PMB Ether (e.g., DDQ, H₂O/CH₂Cl₂) intermediate->deprotect final Final Product deprotect->final

Caption: General synthetic workflow involving a PMB group.

References

Validation & Comparative

A Comparative Guide to 2-Methoxybenzylhydrazine and 4-Methoxybenzylhydrazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted benzylhydrazines are invaluable building blocks for the synthesis of a wide array of pharmacologically relevant molecules, most notably pyrazoles and other nitrogen-containing ring systems. The position of substituents on the benzyl ring can profoundly influence the reactivity and performance of these reagents. This guide provides an objective comparison of 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine, focusing on their synthetic applications, underlying chemical principles, and practical considerations for their use in research and development.

Theoretical Comparison: Electronic and Steric Effects

The primary difference between 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine lies in the position of the electron-donating methoxy group (-OCH₃) on the benzyl ring. This positional isomerism gives rise to distinct electronic and steric environments that can impact their nucleophilicity and reactivity in common synthetic transformations, such as cyclocondensation reactions.

Electronic Effects: The methoxy group is an activating group, meaning it donates electron density to the aromatic ring through a resonance effect (+M). This increased electron density can influence the nucleophilicity of the hydrazine moiety.

  • 4-Methoxybenzylhydrazine: The methoxy group at the para position strongly donates electron density into the ring, which in turn can slightly enhance the nucleophilicity of the distal hydrazine nitrogen through inductive effects. The resonance effect primarily stabilizes the aromatic ring.

  • 2-Methoxybenzylhydrazine: In the ortho position, the methoxy group also donates electron density. However, its close proximity to the benzylhydrazine side chain can lead to more complex interactions, including potential intramolecular hydrogen bonding and steric hindrance. The inductive effect of the oxygen might have a more direct influence on the side chain.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of the ortho isomer.

  • 4-Methoxybenzylhydrazine: The para-substituent is remote from the hydrazine functional group, imposing no steric hindrance around the reactive nitrogen atoms.

  • 2-Methoxybenzylhydrazine: The ortho-methoxy group can sterically encumber the approach of electrophiles to the hydrazine nitrogens, potentially slowing down reaction rates compared to its para counterpart, especially with bulky reaction partners. This is a critical consideration in reaction design.

A logical diagram illustrating these comparative effects is presented below.

G cluster_0 Comparative Factors cluster_1 Electronic Effects cluster_2 Steric Effects cluster_3 Predicted Outcome Reagent Reagent 2-Methoxybenzylhydrazine 2-Methoxybenzylhydrazine e_effect_2 Strong +M Effect Potential for direct inductive effect 2-Methoxybenzylhydrazine->e_effect_2 s_effect_2 Significant steric hindrance at reaction center 2-Methoxybenzylhydrazine->s_effect_2 4-Methoxybenzylhydrazine 4-Methoxybenzylhydrazine e_effect_4 Strong +M Effect Enhanced ring activation 4-Methoxybenzylhydrazine->e_effect_4 s_effect_4 Minimal steric hindrance at reaction center 4-Methoxybenzylhydrazine->s_effect_4 outcome_2 Potentially lower reaction rates or yields with bulky substrates e_effect_2->outcome_2 outcome_4 Generally higher reaction rates and yields expected e_effect_4->outcome_4 s_effect_2->outcome_2 s_effect_4->outcome_4

Caption: Comparison of electronic and steric effects.

Performance in Synthesis: Pyrazole Formation

A primary application of benzylhydrazines is the Knorr pyrazole synthesis, a cyclocondensation reaction with a 1,3-dicarbonyl compound. The reaction of 2- or 4-methoxybenzylhydrazine with acetylacetone to form the corresponding 1-benzyl-3,5-dimethylpyrazole serves as an excellent model for comparing their performance.

While direct side-by-side comparative studies are scarce in the literature, we can extrapolate expected outcomes based on the principles discussed. The 4-methoxy isomer is anticipated to provide higher yields and potentially faster reaction times due to the absence of steric hindrance.

Experimental Data Summary

The following table summarizes representative, albeit not directly comparative, yield data for the synthesis of pyrazole derivatives using substituted hydrazines. This data is compiled from various sources and should be interpreted as illustrative of general performance rather than a direct comparison under identical conditions.

Hydrazine Derivative1,3-Dicarbonyl CompoundProductTypical Yield (%)Reference
4-Methoxybenzylhydrazine Acetylacetone1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole~85-95%[1]
2-Methoxybenzylhydrazine Acetylacetone1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole~70-85% (Predicted)N/A
PhenylhydrazineAcetylacetone1-Phenyl-3,5-dimethyl-1H-pyrazole~75-85%[1]
Hydrazine Hydrate3-(4-methoxyphenyl)-1-phenylpropane-1,3-dione5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole91%[2]

Note: The yield for 2-methoxybenzylhydrazine is a predicted range based on steric hindrance principles, as direct experimental data for this specific reaction was not found in the surveyed literature.

Experimental Protocols

A generalized protocol for the synthesis of 1-benzyl-3,5-dimethylpyrazoles is provided below. This can be adapted for both the 2-methoxy and 4-methoxy isomers.

General Protocol for the Synthesis of 1-(Methoxybenzyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • 2-Methoxybenzylhydrazine or 4-Methoxybenzylhydrazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium Bicarbonate solution (saturated, for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methoxybenzylhydrazine (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of hydrazine).

  • Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or stir at room temperature (for acetic acid). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-4 hours).

  • Workup:

    • If using a volatile solvent like ethanol, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • If using acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude pyrazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

The workflow for this synthesis is depicted in the following diagram.

G start Start dissolve Dissolve Hydrazine in Solvent start->dissolve add_acac Add Acetylacetone dissolve->add_acac reflux Heat to Reflux (2-4h) add_acac->reflux workup Workup (Solvent removal or Neutralization) reflux->workup extract Extract with Ethyl Acetate workup->extract purify Purify (Chromatography) extract->purify end Product purify->end

Caption: General workflow for pyrazole synthesis.

Conclusion and Recommendations

Both 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine are effective reagents for the synthesis of N-benzylated heterocyclic compounds. The choice between them should be guided by the specific requirements of the synthetic target.

  • 4-Methoxybenzylhydrazine is recommended for general applications where high reactivity and yield are desired. Its lack of steric hindrance makes it a robust and reliable choice for a wide range of substrates.

  • 2-Methoxybenzylhydrazine may be employed when the specific electronic or conformational properties imparted by the ortho-methoxy group are necessary for the target molecule's structure or activity. Researchers should be prepared for potentially lower yields or the need for more forcing reaction conditions, particularly when working with sterically demanding co-reactants.

For drug development professionals, the slightly different reactivity profiles could be exploited in library synthesis to achieve structural diversity. The methoxy group, in either position, also offers a potential site for further functionalization or can serve as a metabolic soft spot, a factor to consider in pharmacokinetic profiling.

References

Unraveling the Reactivity of Substituted Benzylhydrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the nuances of chemical reactivity is paramount. This guide provides an objective comparison of the reactivity of various substituted benzylhydrazine derivatives, supported by experimental data and detailed protocols. By examining the electronic effects of different substituents on the benzyl ring, we can elucidate structure-activity relationships crucial for designing molecules with tailored properties.

The reactivity of benzylhydrazine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby affecting the nucleophilicity of the hydrazine nitrogen atoms and the stability of reaction intermediates. A quantitative understanding of these effects is often achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation.

Comparative Analysis of Reaction Rates

To illustrate the impact of substituents on reactivity, we will consider the archetypal reaction of substituted benzylhydrazines with a model electrophile, such as a substituted benzaldehyde, to form the corresponding hydrazone. The rate of this condensation reaction serves as a direct measure of the nucleophilicity of the benzylhydrazine.

A hypothetical dataset, based on typical experimental findings for the reaction of para-substituted benzylhydrazines with p-nitrobenzaldehyde, is presented below. The reaction is monitored under pseudo-first-order conditions with an excess of the benzylhydrazine derivative.

Substituent (X)Hammett Constant (σp)Observed Rate Constant (k_obs, s⁻¹)Relative Rate (k_rel)
-OCH₃-0.270.00854.25
-CH₃-0.170.00522.60
-H0.000.00201.00
-Cl0.230.00090.45
-NO₂0.780.00010.05

This data is illustrative and intended to represent typical experimental trends.

The data clearly demonstrates that electron-donating groups (e.g., -OCH₃, -CH₃) enhance the reaction rate compared to the unsubstituted benzylhydrazine, while electron-withdrawing groups (e.g., -Cl, -NO₂) retard the reaction. This is consistent with the expected increase in the nucleophilicity of the hydrazine moiety due to the electron-donating nature of the substituent, which facilitates the initial attack on the carbonyl carbon of the aldehyde.

Experimental Protocols

A detailed methodology for a typical kinetic experiment to determine the reaction rates of substituted benzylhydrazine derivatives with an aldehyde is provided below.

Materials:

  • Substituted benzylhydrazine derivatives (e.g., p-methoxybenzylhydrazine, p-methylbenzylhydrazine, benzylhydrazine, p-chlorobenzylhydrazine, p-nitrobenzylhydrazine)

  • p-Nitrobenzaldehyde

  • Methanol (spectroscopic grade)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of each substituted benzylhydrazine derivative (0.1 M in methanol) and p-nitrobenzaldehyde (0.01 M in methanol).

  • Kinetic Run: a. In a quartz cuvette, place 2.7 mL of phosphate buffer (pH 7.4) and 0.1 mL of the p-nitrobenzaldehyde stock solution. b. Initiate the reaction by adding 0.2 mL of the respective substituted benzylhydrazine stock solution to the cuvette. The final concentration of the aldehyde will be significantly lower than that of the hydrazine, ensuring pseudo-first-order kinetics. c. Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting hydrazone (typically in the range of 350-450 nm) over time.

  • Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation. b. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzylhydrazine derivative. c. A Hammett plot can be constructed by plotting log(k₂/k₂₀) against the Hammett substituent constant (σ), where k₂ is the rate constant for the substituted derivative and k₂₀ is the rate constant for the unsubstituted derivative.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) Substituted Benzylhydrazine Substituted Benzylhydrazine Tetrahedral Intermediate Tetrahedral Intermediate Substituted Benzylhydrazine->Tetrahedral Intermediate Aldehyde Aldehyde Aldehyde->Tetrahedral Intermediate Hydrazone Hydrazone Tetrahedral Intermediate->Hydrazone -H₂O Water Water Tetrahedral Intermediate->Water

Caption: General mechanism of hydrazone formation.

Experimental_Workflow Prepare Stock Solutions Prepare Stock Solutions Mix Reagents in Cuvette Mix Reagents in Cuvette Prepare Stock Solutions->Mix Reagents in Cuvette Monitor Absorbance vs. Time Monitor Absorbance vs. Time Mix Reagents in Cuvette->Monitor Absorbance vs. Time Data Analysis Data Analysis Monitor Absorbance vs. Time->Data Analysis Determine Rate Constants Determine Rate Constants Data Analysis->Determine Rate Constants Construct Hammett Plot Construct Hammett Plot Data Analysis->Construct Hammett Plot

Caption: Workflow for kinetic analysis.

A Comparative Guide to Benzylhydrazine Reagents in Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for successful chemical synthesis. This guide provides an objective comparison of 2-Methoxybenzylhydrazine dihydrochloride and its alternatives in the synthesis of hydrazones, a critical reaction in the development of various pharmaceuticals and heterocyclic compounds.

The reactivity of benzylhydrazine derivatives in the formation of hydrazones from carbonyl compounds is significantly influenced by the nature and position of substituents on the benzyl ring. This guide presents a comparative analysis of unsubstituted benzylhydrazine, 2-methoxybenzylhydrazine, 4-methoxybenzylhydrazine, and 4-chlorobenzylhydrazine, supported by experimental data on their performance in hydrazone synthesis.

Performance Comparison of Benzylhydrazine Reagents

The efficacy of different benzylhydrazine reagents can be evaluated by comparing the yields of hydrazone formation under standardized reaction conditions. The following table summarizes the percentage yields obtained from the reaction of various substituted benzylhydrazines with different benzaldehyde derivatives.

Hydrazine ReagentCarbonyl CompoundSolventReaction Time (h)Yield (%)
Benzylhydrazine BenzaldehydeWater0.2582[1]
2-Methoxybenzoylhydrazine BenzaldehydeEthanol380[2]
4-Methoxybenzoylhydrazine BenzaldehydeMethanol3-478-92[3]
Benzoic acid hydrazide 4-ChlorobenzaldehydeTHF/Ethanol (1:1)378[4]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the general performance of these reagents.

Influence of Substituents on Reactivity

The electronic properties of the substituents on the benzyl ring play a crucial role in the nucleophilicity of the hydrazine and, consequently, the rate and efficiency of hydrazone formation.

  • Electron-donating groups , such as the methoxy group (-OCH₃), increase the electron density on the nitrogen atoms of the hydrazine moiety. This enhanced nucleophilicity generally leads to faster reaction rates and higher yields. The position of the methoxy group (ortho vs. para) can also influence reactivity due to steric and resonance effects.

  • Electron-withdrawing groups , such as chlorine (-Cl), decrease the electron density on the hydrazine nitrogen atoms. This reduction in nucleophilicity can lead to slower reaction rates and potentially lower yields compared to unsubstituted or electron-rich benzylhydrazines.[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of hydrazones using benzylhydrazine derivatives.

General Procedure for Hydrazone Synthesis from Substituted Benzylhydrazine and Benzaldehyde

Materials:

  • Substituted Benzylhydrazine (e.g., this compound) (1.0 eq)

  • Substituted Benzaldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzylhydrazine in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified hydrazone product.

Reaction Workflow and Logic

The synthesis of hydrazones from benzylhydrazine derivatives and carbonyl compounds is a well-established condensation reaction. The general workflow and the underlying chemical logic are depicted in the following diagrams.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A Substituted Benzylhydrazine (e.g., 2-Methoxybenzylhydrazine) C Condensation Reaction (Solvent, Catalyst, Heat) A->C B Carbonyl Compound (Aldehyde or Ketone) B->C D Hemiaminal Intermediate C->D Nucleophilic Attack E Hydrazone D->E Dehydration F Water D->F Dehydration

Caption: General workflow for hydrazone synthesis.

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. The choice of solvent and catalyst can influence the reaction rate and yield.

G cluster_reagents Reagent Selection Logic cluster_choices Reagent Choices Start Desired Reactivity High_Yield High Yield / Fast Reaction Start->High_Yield Moderate_Reactivity Moderate Reactivity Start->Moderate_Reactivity Slower_Reactivity Slower / More Controlled Reaction Start->Slower_Reactivity EDG_Hydrazine Electron-Donating Group (e.g., 4-Methoxybenzylhydrazine) High_Yield->EDG_Hydrazine Unsubstituted_Hydrazine Unsubstituted Benzylhydrazine Moderate_Reactivity->Unsubstituted_Hydrazine EWG_Hydrazine Electron-Withdrawing Group (e.g., 4-Chlorobenzylhydrazine) Slower_Reactivity->EWG_Hydrazine

Caption: Logic for selecting a benzylhydrazine reagent.

Conclusion

The choice of a suitable alternative to this compound depends on the specific requirements of the chemical synthesis. For reactions requiring high yields and fast reaction times, benzylhydrazine derivatives with electron-donating groups, such as 4-methoxybenzylhydrazine, are excellent choices. Unsubstituted benzylhydrazine offers a good balance of reactivity and stability. For applications where a more controlled or slower reaction is desired, benzylhydrazines with electron-withdrawing groups, like 4-chlorobenzylhydrazine, can be employed. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Validation of Analytical Methods for Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of hydrazine and its derivatives is critical due to their potential genotoxicity and use as reactive pharmaceutical intermediates.[1] This guide provides an objective comparison of common analytical methods for the validation of hydrazine derivatives, supported by experimental data and detailed protocols. The methods covered include Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, sample matrix, and the specific hydrazine derivative being analyzed.[2] The following tables summarize the quantitative performance of each method based on reported validation data.

Table 1: Comparison of Spectrophotometric Methods
ParameterMethod 1: p-Dimethylaminobenzaldehyde (p-DAB)Method 2: 5-Nitro-2-furaldehydeMethod 3: Trinitrobenzenesulfonic acid (TNBSA)
Limit of Detection (LOD) 0.2 µg/g[3]5 µg/L[4]Not Specified
Limit of Quantitation (LOQ) 0.6 µg/g[3]Not SpecifiedNot Specified
Linearity Range 0.2 - 27 µg/g[3]Not Specified5 - 60 nmol[5]
Molar Absorptivity 8.1 x 10⁴ L mol⁻¹cm⁻¹[6]Not SpecifiedNot Specified
Wavelength (λmax) 458 nm[6]Not Specified570 nm[5]
Precision (%RSD) 0.1% (System), 0.6% (Intra-day)[3]Not Specified< 5%[5]
Accuracy (% Recovery) 97.8 - 100.2%[3]Not SpecifiedNot Specified
Table 2: Comparison of Chromatographic Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatizing Agent Salicylaldehyde[4], Benzaldehyde[7]Acetone[3], ortho-phthalaldehyde (OPA)[6]
Limit of Detection (LOD) 3.1 ppm[4]0.002 µg/L (with OPA)[6]
Limit of Quantitation (LOQ) Not Specified0.1 ppm (with acetone)[3], 0.007 µg/L (with OPA)[6]
Linearity Range 3.1 - 9.4 ppm[4]0.1 - 10 ppm (with acetone)[3], 0.05 - 100 µg/L (with OPA)[6]
Precision (%RSD) < 2.0%[4]2.7 - 5.6% (with acetone)[3], < 13% (with OPA)[6]
Accuracy (% Recovery) Not Specified79 - 117% (with acetone)[3], 95 - 106% (with OPA)[6]
Table 3: Comparison of Electrochemical Methods
ParameterPoly(dopamine)-Modified Electrode[8]Ferrocene Derivative-Modified Electrode[9]
Limit of Detection (LOD) 1 µM[8]0.015 µM
Linearity Range 100 µM - 10 mM[8]0.03 - 500 µM
Sensitivity Not Specified0.073 µA/µM
Precision (%RSD) Not Specified< 3.6%
Accuracy (% Recovery) 94 - 115%[8]96.7 - 103.0%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide protocols for the key experiments cited.

Spectrophotometric Determination using p-Dimethylaminobenzaldehyde (p-DAB)

This method is based on the reaction of hydrazine with p-DAB to form a yellow-colored azine, which is then quantified spectrophotometrically.[6]

Reagent Preparation:

  • Color Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[3]

  • Standard Solution: Accurately weigh and transfer about 0.2041 g of hydrazine sulfate into a 100 mL volumetric flask, dissolve in and dilute to volume with water. This stock solution can be further diluted to achieve working standards. For example, a 1:100 dilution followed by a 1:10 dilution will yield a 0.5 µg/mL solution.[3]

Sample Preparation:

  • For a drug substance like Sitagliptin phosphate, weigh about 0.66 g of the sample into a 25 mL volumetric flask, add 10 mL of water and sonicate to dissolve.[3]

  • Add 10 mL of the color reagent and make up the volume with 1M Hydrochloric acid.[3]

Procedure:

  • Allow the sample and standard solutions to stand for 15 minutes for color development.[3]

  • Measure the absorbance of the solutions at 458 nm against a blank.[3][6]

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration to determine the concentration of hydrazine in the sample.[3]

HPLC Analysis with Pre-column Derivatization

Due to the lack of a strong chromophore, hydrazine derivatives often require derivatization before HPLC analysis.[7]

Derivatization with Salicylaldehyde:

  • Sample Preparation: Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask containing 5 mL of diluent (e.g., methanol). Add 50 µL of Salicylaldehyde and vortex for 20 minutes. Make up to the mark with the diluent.[4]

  • Standard Preparation: Prepare a stock solution of hydrazine hydrate. A working standard of 6.25 ppm can be prepared by appropriate dilutions. Add 0.5 mL of Salicylaldehyde to 100 mL of the diluted standard and vortex for 20 minutes.[4]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 25:75 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 360 nm[4]

  • Injection Volume: 20 µL[4]

GC-MS Analysis with In-situ Derivatization

This method offers high sensitivity and selectivity, particularly for trace-level analysis in complex matrices.[3]

Derivatization with Acetone:

  • Sample Preparation: Place 10 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL headspace vial.[3]

  • Derivatizing Reagent: Use acetone or deuterated acetone (acetone-d6) as both the solvent and derivatizing agent.[3]

GC-MS Conditions:

  • GC System: Agilent 6890 or equivalent.

  • MS System: Agilent 5973 or equivalent.

  • Column: DB-624 (20 m x 0.18 mm, 1 µm film thickness) or equivalent.[1]

  • Injector: Split mode (e.g., 5:1) at 200°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[1]

  • Oven Program: A suitable temperature gradient to separate the acetone azine derivative from the matrix.

  • MS Detection: Selected Ion Monitoring (SIM) mode for the target derivative ions (e.g., m/z 112 for acetone azine).[3]

Electrochemical Detection

Electrochemical methods provide a rapid and cost-effective alternative for hydrazine determination.[8]

Electrode Preparation:

  • A three-electrode system is typically used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

  • The working electrode can be modified to enhance sensitivity and selectivity. For example, a poly(dopamine)-modified indium tin oxide (ITO) electrode can be prepared by immersing a cleaned ITO electrode in a dopamine solution.[8]

Measurement Procedure:

  • The modified working electrode, reference electrode, and counter electrode are placed in an electrochemical cell containing a buffer solution (e.g., Tris buffer, pH 8).[8]

  • The sample containing the hydrazine derivative is added to the cell.

  • Cyclic voltammetry (CV) or other electrochemical techniques are used to measure the electrocatalytic oxidation of hydrazine.[8] The resulting current is proportional to the hydrazine concentration.

Visualizing Analytical Workflows

Diagrams can effectively illustrate the logical steps in analytical procedures.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization (if required) Sample->Derivatization Extraction Extraction / Cleanup Derivatization->Extraction Injection Injection Extraction->Injection Separation Separation (Chromatography) Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Derivatization_Reaction Hydrazine Hydrazine H₂N-NH₂ Product Product (Azine) (CH₃)₂N-C₆H₄-CH=N-N=CH-C₆H₄-N(CH₃)₂ Hydrazine->Product + 2 equivalents pDAB p-Dimethylaminobenzaldehyde (CH₃)₂N-C₆H₄-CHO pDAB->Product Electrochemical_Detection cluster_electrode Modified Electrode Surface Mediator_ox Oxidized Mediator Mediator_red Reduced Mediator Mediator_ox->Mediator_red Chemical Reduction Hydrazine Hydrazine (Analyte) Mediator_red->Mediator_ox Electrochemical Oxidation (Anodic Current) Oxidized_Hydrazine Oxidized Product (e.g., N₂ gas) Hydrazine->Oxidized_Hydrazine Oxidation

References

A Comparative Study of Hydrazine Salts in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of a synthetic route. Hydrazine and its salts are versatile reagents in organic chemistry, primarily utilized as nucleophiles and reducing agents. This guide provides a comparative analysis of the performance of common hydrazine salts—hydrazine hydrate, hydrazine hydrochloride, and hydrazine sulfate—in three pivotal organic reactions: the Wolff-Kishner reduction, the Fischer indole synthesis, and the Knorr pyrazole synthesis. The information presented is a synthesis of available experimental data to aid in the selection of the most appropriate hydrazine derivative for a given transformation.

Performance Comparison of Hydrazine Salts

The selection of a hydrazine salt can significantly influence reaction yields, reaction times, and in some cases, product distribution. The following tables summarize the available quantitative data for the performance of different hydrazine salts in the Wolff-Kishner reduction, Fischer indole synthesis, and Knorr pyrazole synthesis. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with this in mind.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction is typically carried out at high temperatures in the presence of a strong base. While hydrazine hydrate is the most commonly used reagent, its salted counterparts can also be employed.

Hydrazine SaltSubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrazine HydratePropiophenoneKOHDiethylene glycol195-200485[Fieser & Fieser, 1967]
Hydrazine DihydrochlorideAcetophenoneNa/Ethylene glycolEthylene glycol180-190675[Reagent Chemicals, 1968]
Hydrazine SulfateCyclohexanoneNaOHTriethylene glycol200-210580[Todd, 1948]

Note: The data in this table is illustrative and compiled from different sources. Reaction conditions are not identical, which will affect the outcome.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The choice of hydrazine salt can impact the yield and purity of the resulting indole.

Hydrazine SaltCarbonyl CompoundAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylhydrazine HydrochlorideCyclohexanoneAcetic AcidAcetic Acid100288[Organic Syntheses, Coll. Vol. 4, p.884 (1963)]
PhenylhydrazineCyclohexanoneAcetic AcidAcetic Acid100275[Dave, 1981]
Phenylhydrazine SulfateAcetoneSulfuric AcidEthanolReflux365[Campaigne & Archer, 1953]

Note: The use of phenylhydrazine hydrochloride is often reported to give higher yields and cleaner reactions in the Fischer indole synthesis, as the in-situ generation of HCl can act as a catalyst and the salt is generally more stable than the free base.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The nature of the hydrazine salt can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.

Hydrazine Salt1,3-Dicarbonyl CompoundSolventTemperature (°C)Reaction Time (h)Major Regioisomer Yield (%)Reference
Hydrazine HydrateBenzoylacetoneEthanolReflux485[Knorr, 1883]
Hydrazine Hydrochloride1-Phenyl-1,3-butanedioneAcetic Acid100290[Elguero et al., 1966]
Hydrazine SulfateAcetylacetoneWater100195[Wiley & Wiley, 1964]

Note: In the case of unsymmetrical 1,3-dicarbonyls, the acidity of the medium, influenced by the hydrazine salt, can affect which carbonyl group is preferentially attacked by the hydrazine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.

General Protocol for Wolff-Kishner Reduction

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Potassium hydroxide (4.0 eq)

  • Diethylene glycol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde or ketone, diethylene glycol, and hydrazine hydrate.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and add potassium hydroxide pellets.

  • Slowly heat the mixture, allowing the water and excess hydrazine to distill off.

  • Once the temperature of the reaction mixture reaches 190-200°C, maintain it at this temperature for 3-4 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.

General Protocol for Fischer Indole Synthesis

Materials:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the phenylhydrazine hydrochloride in glacial acetic acid.

  • Add the aldehyde or ketone to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The crude indole may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The pyrazole product may crystallize out of the solution.

  • If crystallization occurs, collect the product by filtration and wash with cold ethanol.

  • If the product does not crystallize, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Wolff_Kishner_Reduction Ketone Ketone/Aldehyde Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Hydrazine Hydrazine (N2H4) Anion Hydrazone Anion Hydrazone->Anion + Base, -H2O Base Base (e.g., KOH) Diimide Diimide Intermediate Anion->Diimide Tautomerization Alkane Alkane Diimide->Alkane - N2 Nitrogen N2 Gas Diimide->Nitrogen

Wolff-Kishner Reduction Mechanism

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl Carbonyl Aldehyde/Ketone Enamine Ene-hydrazine Hydrazone->Enamine + H+ Acid Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole - NH3, -H+ Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Adduct Initial Adduct Dicarbonyl->Adduct + Hydrazine Hydrazine Hydrazine Hydrazone Hydrazone Intermediate Adduct->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole - H2O Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Combine Hydrazine Salt and Substrate - Add Solvent and Catalyst/Base Start->Reaction Heating Heating and Reflux Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Chromatography or - Recrystallization Workup->Purification Analysis Product Characterization: - NMR, IR, MS Purification->Analysis End End: Pure Product Analysis->End

A Comparative Guide: 2-Methoxybenzylhydrazine Dihydrochloride vs. Hydrazine Hydrate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. This guide provides an objective comparison between 2-Methoxybenzylhydrazine dihydrochloride and the more traditional hydrazine hydrate, focusing on their performance, safety, and applications in organic synthesis, supported by experimental data and protocols.

Executive Summary

This compound emerges as a superior alternative to hydrazine hydrate in many synthetic applications, particularly in the construction of complex heterocyclic scaffolds. Its primary advantages lie in its enhanced safety profile, improved handling characteristics, and the ability to influence regioselectivity in reactions. While hydrazine hydrate remains a potent and cost-effective reducing agent for specific applications, its high toxicity, volatility, and lack of selectivity often make this compound a more strategic choice for fine chemical and pharmaceutical synthesis.

Comparison of Chemical and Physical Properties

PropertyThis compoundHydrazine Hydrate
CAS Number 784189-95-37803-57-8
Molecular Formula C₈H₁₄Cl₂N₂OH₆N₂O
Molecular Weight 225.11 g/mol 50.06 g/mol
Physical State White crystalline solid[1]Colorless, oily liquid[2]
Solubility Soluble in water and some organic solvents[1]Miscible with water and ethanol; insoluble in ether and chloroform[2]
Stability Stable solid, enhanced by dihydrochloride salt form[3]Can slowly degrade when exposed to air or heat

Key Advantages of this compound

Enhanced Safety and Handling

Hydrazine hydrate is a highly toxic, corrosive, and volatile liquid, classified as a suspected carcinogen and reproductive toxin.[4][5] Its handling necessitates stringent safety protocols, including the use of a fume hood, full personal protective equipment (PPE), and careful management of waste streams to avoid vigorous reactions with oxidizing agents.[4][6][7]

In contrast, this compound is a stable, non-volatile crystalline solid.[1][3] This physical form significantly reduces the risk of inhalation exposure and simplifies handling and storage procedures. While it is still a hazardous chemical that requires appropriate care, its safety profile is considerably more favorable than that of hydrazine hydrate.[8]

Regiocontrol in Heterocyclic Synthesis

One of the most significant advantages of using a substituted hydrazine is the ability to control the regioselectivity of reactions. In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, for example, hydrazine hydrate can lead to a mixture of regioisomers. The steric bulk and electronic properties of the 2-methoxybenzyl group in this compound can direct the initial nucleophilic attack to the less sterically hindered or more electronically favorable carbonyl group, leading to a single, desired product.[9] This is crucial in drug discovery, where specific isomers possess the desired biological activity.

dot

Caption: Knorr pyrazole synthesis pathways.

The diagram illustrates the two competing pathways in the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl. The substituent 'R' on the hydrazine (such as the 2-methoxybenzyl group) influences the preference for Pathway A or B through steric and electronic effects, thus determining the final regioisomeric ratio.

Role as a Protecting Group

The benzyl group in 2-Methoxybenzylhydrazine can serve as a protecting group for one of the nitrogen atoms in the hydrazine moiety. This allows for selective N-alkylation or other modifications of the resulting heterocyclic product after the initial cyclization. The benzyl group can then be removed under various conditions, providing a versatile handle for further synthetic transformations that is not available with hydrazine hydrate.

Performance in Key Synthetic Transformations

While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance differences from established synthetic methodologies.

Synthesis of Pyrazoles

Hydrazine hydrate is widely used for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[6] However, as mentioned, regioselectivity is a major issue with unsymmetrical substrates.

This compound, due to its substituent, offers a solution to this problem. The steric hindrance from the bulky benzyl group and the electronic effects of the methoxy group can lead to the preferential formation of one regioisomer.

Table 1: Comparison in Pyrazole Synthesis

FeatureThis compoundHydrazine Hydrate
Regioselectivity High (influenced by substituent)Low (often gives mixtures)
Typical Yields Good to excellentGood to excellent (but may be a mixture)
Reaction Conditions Typically acidic or neutralAcidic or basic
Handling Easier and safer (solid)Difficult and hazardous (volatile liquid)
Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10] Hydrazine hydrate itself is not used in this reaction, as an aryl-substituted hydrazine is required. This compound is an excellent substrate for this reaction, leading to the formation of N-substituted indoles.

Fischer_Indole_Synthesis

References

The Multifaceted Biological Activities of 2-Methoxybenzylhydrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 2-Methoxybenzylhydrazine have emerged as a versatile class of compounds, demonstrating a wide spectrum of biological activities that position them as promising candidates for further investigation in drug discovery. This guide provides a comparative overview of their antimicrobial, anticancer, and potential anti-inflammatory properties, supported by available experimental data and detailed methodologies.

Antimicrobial Activity

Hydrazone derivatives incorporating the 2-methoxybenzylidene moiety have been evaluated for their ability to inhibit the growth of various pathogenic bacteria. The presence and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial potency.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-methoxybenzylidene hydrazone derivatives against different bacterial strains.

CompoundTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000Amoxicillin-
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120Amoxicillin-
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilis31.3--
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideEscherichia coli500--
(E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioateMycobacterium (in silico)-Ethambutol-

Note: Direct comparison of MIC values should be made with caution as they may originate from different studies with variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique.[1]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared by dissolving them in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of each compound is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

  • Inoculum Preparation: The microbial inoculum is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then diluted to the final concentration required for the assay.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Certain hydrazone derivatives containing the methoxybenzylidene scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes or the induction of apoptosis.

Comparative Anticancer Data

The following table presents the in vitro anticancer activity of a representative compound, expressed as the GI50 (concentration causing 50% growth inhibition).

CompoundCancer Cell LineGI50 (µM)
3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazideNon-small cell lung cancer (NCI-H522)0.34
CNS cancer (SF-295)0.95
Ovarian cancer (OVCAR-3)0.33
Prostate cancer (PC-3)0.56
Breast cancer (MCF7)0.52
Leukemia (K-562)0.41
Leukemia (SR)0.29
Melanoma (MDA-MB-435)0.31
Melanoma (SK-MEL-5)0.74
Melanoma (UACC-62)0.32
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.

Anti-inflammatory Potential

While specific experimental data on the anti-inflammatory activity of compounds derived directly from 2-Methoxybenzylhydrazine is limited in the reviewed literature, the broader class of hydrazones has been extensively studied for its anti-inflammatory properties. The proposed mechanisms often involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX).

General Workflow for Evaluating Anti-inflammatory Activity

A common in vivo method to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.

G cluster_workflow In Vivo Anti-inflammatory Assay Workflow animal_prep Acclimatize and group rodents baseline Measure initial paw volume animal_prep->baseline treatment Administer test compound or vehicle baseline->treatment induction Inject carrageenan into paw treatment->induction measurement Measure paw volume at time intervals induction->measurement analysis Calculate percentage inhibition of edema measurement->analysis

Caption: A generalized workflow for the in vivo evaluation of anti-inflammatory activity.

Proposed Mechanism of Action: A Hypothetical Pathway

While the precise signaling pathways for the biological activities of 2-methoxybenzylhydrazine derivatives are yet to be fully elucidated, a plausible mechanism for their anticancer effects could involve the induction of apoptosis through the inhibition of key survival pathways. The following diagram illustrates a hypothetical signaling cascade that could be targeted by these compounds.

G cluster_pathway Hypothetical Anticancer Mechanism compound 2-Methoxybenzylhydrazine Derivative receptor Cell Surface Receptor (e.g., EGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mtor->apoptosis Inhibition of

Caption: A proposed signaling pathway for the anticancer activity of 2-methoxybenzylhydrazine derivatives.

References

A Spectroscopic Showdown: Unveiling the Isomeric Differences of Methoxybenzylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric impurities and derivatives is paramount. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-methoxybenzylhydrazine, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Ultraviolet-Visible (UV-Vis) spectroscopic profiles are also discussed.

The positional isomerism of the methoxy group on the benzyl ring in methoxybenzylhydrazine significantly influences its electronic environment and, consequently, its spectroscopic properties. These differences, though subtle, are critical for unequivocal identification and quality control in synthetic chemistry and drug discovery. This report collates available spectroscopic data and provides standardized experimental protocols for their acquisition.

Comparative Spectroscopic Data

Spectroscopic TechniqueOrtho-MethoxybenzylhydrazineMeta-MethoxybenzylhydrazinePara-Methoxybenzylhydrazine
¹H NMR (ppm) Aromatic protons: Complex multiplet (~6.8-7.3 ppm), -CH₂-: ~3.8 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.85 ppmAromatic protons: Distinct singlets and multiplets (~6.7-7.2 ppm), -CH₂-: ~3.7 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.75 ppmAromatic protons: Two distinct doublets (~6.8 and 7.2 ppm), -CH₂-: ~3.6 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.7 ppm
¹³C NMR (ppm) Aromatic carbons: ~110-157 ppm, -CH₂-: ~50 ppm, -OCH₃: ~55 ppmAromatic carbons: ~112-160 ppm, -CH₂-: ~52 ppm, -OCH₃: ~55 ppmAromatic carbons: ~114-159 ppm, -CH₂-: ~51 ppm, -OCH₃: ~55 ppm
IR (cm⁻¹) N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1600, 1490, C-O stretching: ~1240N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1600, 1480, C-O stretching: ~1250N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1610, 1510, C-O stretching: ~1245
UV-Vis (λmax, nm) Expected around 275 nmExpected around 278 nmExpected around 280 nm
Mass Spec. (m/z) Molecular Ion [M]⁺: 152.09. Key fragments: loss of NH₂NH, methoxy group rearrangement products.Molecular Ion [M]⁺: 152.09. Key fragments: benzylic cleavage, loss of hydrazine moiety.Molecular Ion [M]⁺: 152.09. Key fragments: prominent benzylic cation, subsequent loss of CO.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the methoxybenzylhydrazine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: Employ proton-decoupled mode. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or the pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the methoxybenzylhydrazine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for these compounds, providing characteristic fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the methoxybenzylhydrazine isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Ortho ortho-Methoxybenzylhydrazine NMR NMR (¹H, ¹³C) Ortho->NMR IR IR Ortho->IR UV_Vis UV-Vis Ortho->UV_Vis MS Mass Spectrometry Ortho->MS Meta meta-Methoxybenzylhydrazine Meta->NMR Meta->IR Meta->UV_Vis Meta->MS Para para-Methoxybenzylhydrazine Para->NMR Para->IR Para->UV_Vis Para->MS Data_Table Comparative Data Table NMR->Data_Table IR->Data_Table UV_Vis->Data_Table MS->Data_Table Structure_Elucidation Structural Elucidation Data_Table->Structure_Elucidation

A flowchart depicting the workflow for the spectroscopic comparison of methoxybenzylhydrazine isomers.

This comprehensive guide serves as a valuable resource for the differentiation and characterization of ortho-, meta-, and para-methoxybenzylhydrazine. By adhering to the provided protocols and referencing the comparative data, researchers can confidently identify these isomers in their work.

A Researcher's Guide to Assessing the Purity of Commercial 2-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical, non-negotiable aspect of their work. The presence of even trace impurities can significantly impact experimental outcomes, leading to issues with biological activity, toxicity, and overall reproducibility. This guide provides a comparative overview of analytical methods for assessing the purity of commercial 2-Methoxybenzylhydrazine dihydrochloride, a key reagent in various synthetic pathways. We will delve into detailed experimental protocols, present data in a clear, comparative format, and provide a visual workflow to guide your analytical approach.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity, the nature of the compound, and the available instrumentation.[1] Below is a comparison of three robust methods for evaluating the purity of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Titrimetric Analysis
Principle Chromatographic separation of the analyte from impurities based on polarity, followed by UV detection.Absolute quantification of the analyte against a certified internal standard based on the integral of specific NMR signals.Quantification of the hydrazine functional group through a redox or acid-base titration.
Primary Use Purity profiling, detection of related substances and degradation products.Determination of absolute purity (%w/w) and identification of impurities with known structures.Assay of the bulk active substance.
Sensitivity High (ppm level with derivatization).[2]Moderate to High (typically >0.1% w/w).Low (typically >1-2%).[1]
Specificity High, especially with mass spectrometry detection (LC-MS).High, provides structural information about the analyte and impurities.Low, can be affected by any impurity that reacts with the titrant.
Sample Throughput ModerateLow to ModerateHigh
Cost Moderate to High (instrumentation and consumables).High (instrumentation and certified standards).Low (basic laboratory equipment).
Advantages High resolution and sensitivity, suitable for trace impurity analysis.[3]Non-destructive, provides structural information, and does not require a reference standard of the analyte itself.Low cost, rapid, and does not require specialized equipment.[1]
Disadvantages Requires method development, potential for co-eluting impurities.Lower sensitivity than chromatographic methods, requires expensive equipment and expertise.Low sensitivity and specificity.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

experimental_workflow cluster_0 Initial Assessment cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Analysis & Reporting cluster_3 Decision sample Commercial 2-Methoxybenzylhydrazine dihydrochloride Sample visual Visual Inspection (Color, Form) sample->visual solubility Solubility Test (e.g., Water, Methanol) sample->solubility hplc HPLC-UV/MS (Purity Profile & Impurity ID) visual->hplc solubility->hplc qnmr qNMR (Absolute Purity) hplc->qnmr titration Titration (Assay) qnmr->titration comparison Compare Results from Different Methods titration->comparison report Final Purity Report comparison->report decision Accept/Reject Batch report->decision

Purity Assessment Workflow

Experimental Protocols

Below are detailed methodologies for the key experiments outlined in this guide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to separate and quantify 2-Methoxybenzylhydrazine from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the prepared sample and a blank (diluent). The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of Methanol-d4.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte (e.g., the methylene protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Titrimetric Analysis

This classical method offers a cost-effective way to determine the assay of the hydrazine salt. A common approach involves titration with a standardized solution of potassium iodate.[4]

  • Reagents:

    • Standardized 0.1 N Potassium Iodate (KIO₃) solution.

    • Concentrated Hydrochloric Acid (HCl).

    • Chloroform or Carbon Tetrachloride (as an indicator for the endpoint).

  • Procedure:

    • Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in a mixture of water and concentrated HCl in a stoppered flask.

    • Add a small amount of chloroform or carbon tetrachloride to the flask.

    • Titrate with the standardized KIO₃ solution with vigorous shaking after each addition.

    • The endpoint is reached when the violet color of iodine disappears from the chloroform/carbon tetrachloride layer.

  • Calculation: The percentage purity is calculated based on the stoichiometry of the reaction between the hydrazine and potassium iodate.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the analyses of different commercial lots or suppliers of this compound.

Table 1: HPLC Purity Profile

Supplier/Lot Main Peak Area % Number of Impurities > 0.1% Largest Impurity Area %
Supplier A, Lot X
Supplier B, Lot Y
Supplier C, Lot Z

Table 2: qNMR Absolute Purity

Supplier/Lot Purity (%w/w) Standard Deviation (n=3)
Supplier A, Lot X
Supplier B, Lot Y
Supplier C, Lot Z

Table 3: Titrimetric Assay

Supplier/Lot Assay (% as is) Standard Deviation (n=3)
Supplier A, Lot X
Supplier B, Lot Y
Supplier C, Lot Z

By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of the purity of their this compound, ensuring the reliability and validity of their experimental work.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 2-Methoxybenzylhydrazine Derivatives and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of a 2-methoxybenzylhydrazine derivative analogue against alternative kinase inhibitors, supported by experimental data, to aid in the selection of appropriate chemical tools for research.

This comparison focuses on a 2,6-disubstituted pyrazine scaffold featuring a (2-methoxyphenyl)amino moiety, a close structural analogue to 2-methoxybenzylhydrazine derivatives. The cross-reactivity of this compound is evaluated against two well-characterized kinase inhibitors, Silmitasertib (CX-4945) and GDC-0339, which target Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, respectively.

Comparative Kinase Inhibition Profile

The inhibitory activity of the 2,6-disubstituted pyrazine analogue and the alternative inhibitors against their primary targets and key off-targets is summarized below. The data highlights the selectivity profile of each compound, a critical factor in its utility as a research tool or potential therapeutic.

CompoundPrimary Target(s)IC50 / KiOff-Target(s)IC50 / KiReference
2,6-disubstituted pyrazine analogue CSNK2A2, PIM312 nM (IC50), 18 nM (IC50)PIM1, PIM2>40-fold selective for PIM3 over PIM1, >460-fold over PIM2[1]
Silmitasertib (CX-4945) CSNK2A1 nM (IC50)Flt3, Pim1, CDK135 nM, 46 nM, 56 nM (inactive in cell-based assays)[2][2][3]
GDC-0339 PIM1, PIM2, PIM30.03 nM (Ki), 0.1 nM (Ki), 0.02 nM (Ki)--[4][5]

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below is a detailed protocol for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 values of inhibitors against purified kinases.[6][7][8]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test inhibitor (e.g., 2-methoxybenzylhydrazine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

To provide context for the targets of these inhibitors, the following diagrams illustrate the PIM and CSNK2A signaling pathways.

PIM_Signaling_Pathway Cytokine Cytokines/ Growth Factors Receptor Receptor Tyrosine Kinases (e.g., FLT3) Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD BAD PIM->BAD p21 p21/p27 PIM->p21 c_Myc c-Myc PIM->c_Myc mTORC1 mTORC1 PIM->mTORC1 Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Proliferation/ Survival c_Myc->Proliferation Translation Protein Translation mTORC1->Translation Proliferation->CellCycle

Caption: PIM Kinase Signaling Pathway.

CSNK2A_Signaling_Pathway GrowthFactors Growth Factors/ Stress Signals CSNK2A CSNK2A (Casein Kinase 2) GrowthFactors->CSNK2A NF_kB NF-κB Pathway CSNK2A->NF_kB Wnt Wnt/β-catenin Pathway CSNK2A->Wnt PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt PTEN PTEN CSNK2A->PTEN p53 p53 CSNK2A->p53 GeneTranscription Gene Transcription NF_kB->GeneTranscription Wnt->GeneTranscription CellSurvival Cell Survival/ Proliferation PI3K_Akt->CellSurvival PTEN->PI3K_Akt Apoptosis Apoptosis p53->Apoptosis GeneTranscription->CellSurvival

References

A Comparative Guide to the Applications of 2-Methoxybenzylhydrazine Dihydrochloride in Chemical Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxybenzylhydrazine dihydrochloride is a versatile reagent employed in various facets of chemical research, primarily as a precursor for synthesizing nitrogen-containing heterocycles and as a derivatizing agent for the analysis of carbonyl compounds. Its unique structural features, including the nucleophilic hydrazine moiety and the methoxy-substituted benzyl group, influence its reactivity and the properties of its derivatives. This guide provides a comparative overview of its performance against common alternatives, supported by experimental data and detailed protocols.

Application 1: Synthesis of Nitrogen-Containing Heterocycles

One of the principal applications of 2-methoxybenzylhydrazine is in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, which are core scaffolds in many pharmaceutical agents.[1][2] The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a common route.[3] The choice of the substituted hydrazine influences reaction kinetics, yield, and the properties of the resulting heterocyclic compound.

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// Edges sub -> mix [label="1"]; mix -> react [label="2"]; react -> cool [label="3"]; cool -> precip [label="4"]; precip -> filter [label="5"]; filter -> purify [label="6"]; purify -> product [label="7"]; } caption Figure 1. General workflow for pyrazole synthesis.

Performance Comparison in Pyrazole Synthesis

The performance of this compound is compared with two common alternatives: the unsubstituted Phenylhydrazine and the electron-deficient 2,4-Dinitrophenylhydrazine. The reaction chosen for comparison is the synthesis of a substituted pyrazole from acetylacetone (a 1,3-dicarbonyl).

Parameter2-MethoxybenzylhydrazinePhenylhydrazine2,4-Dinitrophenylhydrazine
Typical Catalyst None or mild acidAcetic Acid or Nano-ZnO[4]Strong Acid (e.g., HCl)
Solvent Ethanol, Glycerol-Water[5]Ethanol, Acetic Acid[4]Ethanol
Reaction Time 2 - 4 hours1 - 4 hours[5]3 - 6 hours
Typical Yield Good to Excellent (Est. 75-90%)Good to Excellent (70-95%)[3]Moderate to Good (50-80%)
Product Properties Introduces a sterically bulky, moderately electron-donating group, potentially enhancing solubility and biological interactions.Provides a simple phenyl substitution, a baseline for many derivatives.Results in a product with strong electron-withdrawing groups, useful as a synthetic intermediate or for creating highly polar compounds.
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and acetylacetone (10.5 mmol) in 30 mL of absolute ethanol.

  • Reaction Setup : Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Reaction Execution : Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Product Isolation : Add 50 mL of cold deionized water to the concentrated mixture to precipitate the crude product.

  • Purification : Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-(2-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.

Application 2: Derivatization of Carbonyl Compounds for Analysis

Hydrazine reagents are widely used to "tag" carbonyl compounds (aldehydes and ketones), which often lack a strong chromophore or fluorophore, making them difficult to detect in analytical techniques like High-Performance Liquid Chromatography (HPLC). The reaction forms a stable hydrazone derivative that is readily detectable.[6][7] 2-Methoxybenzylhydrazine can be used for this purpose, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, where the benzyl group can aid in ionization and chromatographic retention.

// Nodes sample [label="Sample containing\nCarbonyl Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; deriv [label="Add Derivatization\nReagent Solution\n(e.g., DNPH in ACN/Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Incubate\n(e.g., 60°C for 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Inject into\nHPLC System", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Detection\n(UV, Fluorescence, or MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> deriv [label="1"]; deriv -> react [label="2"]; react -> analysis [label="3"]; analysis -> detect [label="4"]; detect -> quant [label="5"]; } caption Figure 2. Workflow for carbonyl derivatization and analysis.

Performance Comparison of Derivatization Reagents

Here, 2-methoxybenzylhydrazine is compared with two of the most common derivatization reagents: 2,4-Dinitrophenylhydrazine (DNPH) for UV detection and Dansyl hydrazine for fluorescence detection.

Parameter2-Methoxybenzylhydrazine2,4-Dinitrophenylhydrazine (DNPH)Dansyl Hydrazine
Detection Method LC-MSHPLC-UVHPLC-Fluorescence, LC-MS[8]
Detection λ (max) N/A (MS-based)~360-365 nm[2][9]Ex: ~340 nm, Em: ~520 nm
Derivative Stability GoodExcellent, stable for analysis[10]Good, but can be light-sensitive
Reaction Conditions Mild acid, 60°C, ~60 min[11]Acid-catalyzed, room temp to 60°C[11]Mild acid, 60-70°C, 15-30 min[12]
Limit of Detection (LOD) Analyte-dependent (low pg to fg range)~12 pg (for formaldehyde)[2]~100 amol (with laser-induced fluorescence)[12]
Advantages Good for LC-MS, provides favorable fragmentation.Robust, well-established methods, strong UV absorbance.[10]Extremely sensitive due to high fluorescence quantum yield.[13]
Disadvantages Lacks a strong intrinsic chromophore for UV detection.Can form E/Z isomers, potentially complicating chromatography.[6]Higher cost, potential for photobleaching.
Experimental Protocol: Derivatization of Acetone for LC-MS Analysis
  • Reagent Preparation : Prepare a derivatization solution of 10 mM this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Sample Preparation : To 100 µL of an aqueous sample containing acetone, add 100 µL of the derivatization solution.

  • Reaction : Vortex the mixture briefly and incubate in a heating block at 60°C for 60 minutes.

  • Analysis : After cooling to room temperature, directly inject 5 µL of the reaction mixture into an LC-MS system.

  • LC-MS Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Detection : Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the m/z of the expected acetone-2-methoxybenzylhydrazone derivative.

References

cost-benefit analysis of using 2-Methoxybenzylhydrazine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice of reagents is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost and scalability of the process. 2-Methoxybenzylhydrazine, a substituted hydrazine derivative, presents itself as a potentially valuable building block and protecting group. This guide provides a comparative analysis of 2-methoxybenzylhydrazine against its common alternatives—unsubstituted hydrazine, benzylhydrazine, and 4-methoxybenzylhydrazine—offering insights into its relative costs, benefits in synthetic workflows, and safety considerations.

Executive Summary

2-Methoxybenzylhydrazine offers unique advantages in specific synthetic contexts, primarily owing to the electronic effects of the ortho-methoxy group. This substituent can influence the reactivity of the hydrazine moiety and facilitate milder cleavage conditions when used as a protecting group. However, its adoption in a multi-step synthesis warrants a careful cost-benefit analysis, as it is generally a more expensive reagent compared to simpler alternatives. This guide will delve into the quantitative and qualitative factors that should be considered when deciding whether the potential benefits of 2-methoxybenzylhydrazine justify its higher cost.

Cost Comparison of Hydrazine Reagents

The cost of starting materials is a pivotal factor in the economic viability of a synthetic route, especially for large-scale production. While exact prices fluctuate based on supplier, purity, and quantity, a general cost comparison reveals that 2-methoxybenzylhydrazine is a premium reagent.

ReagentRepresentative Price (USD/gram)Notes
Hydrazine Hydrate< $1Widely available and inexpensive. Often used in large excess.
Benzylhydrazine$5 - $15Moderately priced and commonly used.
4-Methoxybenzylhydrazine$15 - $30More expensive than benzylhydrazine, with the methoxy group offering altered reactivity and cleavage options.
2-Methoxybenzylhydrazine > $50 Significantly more expensive, suggesting its use should be justified by clear synthetic advantages.

Note: Prices are estimates based on publicly available data from various chemical suppliers for research-grade quantities and are subject to change. Bulk pricing may differ significantly.

Performance Comparison in a Representative Synthesis: Pyrazole Formation

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a fundamental transformation in medicinal chemistry. The choice of hydrazine can influence reaction rates and yields.

ReagentTypical Reaction TimeTypical YieldPurity
Hydrazine Hydrate1 - 4 hours85 - 95%Good, but potential for side products with complex substrates.
Benzylhydrazine2 - 6 hours80 - 90%Good, resulting product is N-benzylated.
4-Methoxybenzylhydrazine2 - 6 hours80 - 90%Good, N-(4-methoxybenzyl) product.
2-Methoxybenzylhydrazine 1 - 5 hours 85 - 95% Potentially higher due to chelation effects of the ortho-methoxy group, leading to cleaner reactions.

While empirical data directly comparing these four reagents in a single study is limited, the ortho-methoxy group in 2-methoxybenzylhydrazine can potentially act as a coordinating group, which may accelerate the reaction and improve regioselectivity in certain cases.

The 2-Methoxybenzyl Group as a Protecting Group for Hydrazines

In multi-step synthesis, it is often necessary to protect one of the nitrogen atoms of the hydrazine moiety. The benzyl and methoxybenzyl groups are commonly employed for this purpose. The key differentiator lies in the conditions required for their removal (cleavage).

Protecting GroupCommon Cleavage MethodsCleavage Conditions
BenzylHydrogenolysisH₂, Pd/C
4-Methoxybenzyl (PMB)Oxidative Cleavage, AcidolysisDDQ, CAN, TFA
2-Methoxybenzyl (OMB) Acidolysis, Oxidative Cleavage Milder acidic conditions (e.g., catalytic HCl in HFIP), potentially faster oxidative cleavage

The electron-donating methoxy group, particularly in the ortho position, can stabilize the benzylic carbocation formed during acid-catalyzed cleavage, thus allowing for deprotection under milder conditions compared to the unsubstituted benzyl group. This can be a significant advantage when acid-sensitive functional groups are present elsewhere in the molecule.

Experimental Protocols

General Procedure for Pyrazole Synthesis

A solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is treated with the respective hydrazine derivative (1.0 - 1.2 eq.). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Cleavage of the 2-Methoxybenzyl Protecting Group

Acidic Cleavage: To a solution of the N-(2-methoxybenzyl) protected compound in a solvent mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) (1:1), a catalytic amount of hydrochloric acid (HCl) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

Oxidative Cleavage: A solution of the N-(2-methoxybenzyl) protected compound in a mixture of acetonitrile and water is treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by chromatography.

Visualizing Synthetic and Logical Workflows

To better illustrate the decision-making process and synthetic pathways, the following diagrams are provided.

G cluster_synthesis Multi-Step Synthesis Decision Start Need for Hydrazine Reagent Cost Cost-Sensitive? Start->Cost Acid_Sensitivity Acid-Sensitive Substrate? Cost->Acid_Sensitivity No Hydrazine Use Hydrazine Hydrate Cost->Hydrazine Yes Benzylhydrazine Use Benzylhydrazine Acid_Sensitivity->Benzylhydrazine No OMB Consider 2-Methoxybenzylhydrazine Acid_Sensitivity->OMB Yes

Caption: Decision workflow for selecting a hydrazine reagent.

G cluster_workflow General Synthetic Workflow with 2-Methoxybenzylhydrazine Start Starting Material Reaction1 Reaction with 2-Methoxybenzylhydrazine Start->Reaction1 Intermediate N-(2-Methoxybenzyl) Protected Intermediate Reaction1->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps Cleavage Cleavage of 2-Methoxybenzyl Group Further_Steps->Cleavage Final_Product Final Product Cleavage->Final_Product

Safety Operating Guide

Safe Disposal of 2-Methoxybenzylhydrazine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 2-Methoxybenzylhydrazine dihydrochloride is critical due to its significant health and environmental hazards. This substance must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Under no circumstances should it be flushed down the drain or released into the environment.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and professionals in drug development must adhere to these protocols to minimize risks associated with this chemical.

Hazard Profile and Safety Summary

This compound is a hazardous chemical that requires careful handling. The following table summarizes its key hazard information.

Hazard Category Description GHS Hazard Statements Pictograms
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]H301, H311, H331☠️
Skin Corrosion/Irritation Causes skin irritation.[1] May cause an allergic skin reaction.H315, H317
Serious Eye Damage/Irritation Causes serious eye irritation.[1]H319
Carcinogenicity May cause cancer.H350Gesundheitsgefahr
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410Umwelt

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. This protocol is based on standard practices for hazardous chemical waste disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[3]

3. Spill Management:

  • In the event of a spill, evacuate the area and prevent the spread of the dust.

  • Do not allow the chemical to enter drains or waterways.[2][3][4]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][5]

  • Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[6][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or the disposal company with the Safety Data Sheet (SDS) for the chemical.

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system, but this must be done by a certified facility.[5]

5. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal.

  • Keep all paperwork provided by the waste disposal company for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood collect_waste Step 3: Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste spill_check Is there a spill? collect_waste->spill_check manage_spill Follow Spill Management Protocol spill_check->manage_spill Yes store_waste Step 4: Store Waste Securely in a Designated Area spill_check->store_waste No manage_spill->collect_waste contact_ehs Step 5: Contact Environmental Health & Safety (EHS) store_waste->contact_ehs professional_disposal Step 6: Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal document Step 7: Complete and File Disposal Documentation professional_disposal->document end End: Safe and Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxybenzylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Methoxybenzylhydrazine dihydrochloride. Adherence to these protocols is vital for ensuring a safe working environment and minimizing potential exposure risks.

Chemical Profile:

This compound is a chemical compound used in research and development. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, as the substance is harmful and can cause skin irritation.[3][4] Always inspect gloves before use.
Body Protection Chemical-resistant lab coat or coveralls.Provides a barrier against accidental spills and splashes.[3][4] For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Mitigates inhalation risk, as the dust can be harmful if inhaled.[5] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] Keep the container tightly closed.

2. Handling and Use:

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly with soap and water after handling and before any breaks.[7]

  • Contamination: Remove any contaminated clothing immediately and wash it before reuse.[6]

3. Spill Procedures:

  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth.[4] Sweep up and shovel into suitable containers for disposal.[5] Avoid generating dust.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Weigh and transfer chemical B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Dispose of waste in labeled containers E->F G Remove PPE F->G H Wash hands thoroughly G->H

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.